Phenstatin
説明
Structure
3D Structure
特性
分子式 |
C17H18O6 |
|---|---|
分子量 |
318.32 g/mol |
IUPAC名 |
(3-hydroxy-4-methoxyphenyl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C17H18O6/c1-20-13-6-5-10(7-12(13)18)16(19)11-8-14(21-2)17(23-4)15(9-11)22-3/h5-9,18H,1-4H3 |
InChIキー |
HSLFWBPRHXGUAN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC)O |
同義語 |
phenstatin |
製品の起源 |
United States |
Foundational & Exploratory
Phenstatin: A Technical Guide on its Discovery, Origin, and Mechanism of Action
Abstract: Phenstatin is a potent, naturally occurring antimitotic agent that has garnered significant interest in the field of oncology drug development. Originally isolated from the bark of the South African tree Combretum caffrum, this compound exerts its powerful anti-cancer effects by disrupting microtubule dynamics, a critical process for cell division. Structurally, it is an analogue of combretastatin A-4, but with a benzophenone core instead of a stilbene bridge, which confers greater metabolic stability. This guide provides a detailed overview of the discovery of this compound, its biological mechanism, quantitative efficacy data, key experimental protocols for its isolation and synthesis, and visual representations of its cellular pathways of action.
The Discovery and Origin of this compound
This compound was first discovered and reported in 1995 by the research group of G. R. Pettit as part of a bioactivity-guided fractionation program aimed at identifying anti-cancer compounds from natural sources. The compound was isolated from the bark of the South African Bushwillow tree, Combretum caffrum (Eckl. & Zeyh.) Kuntze.
This discovery was significant because the parent plant, Combretum caffrum, was already known as the source of another potent tubulin-binding agent, combretastatin A-4 (CA-4). This compound is structurally very similar to CA-4, featuring a trimethoxy-substituted A-ring and a p-hydroxy-substituted B-ring. The key structural difference is the replacement of the cis-stilbene double bond in CA-4 with a carbonyl group (ketone bridge), forming a benzophenone scaffold. This modification makes this compound conformationally restricted and, importantly, metabolically more stable than CA-4, which is prone to isomerization into the less active trans-stilbene form.
Mechanism of Action: Tubulin Destabilization
The primary mechanism of action for this compound is the inhibition of microtubule polymerization. It binds with high affinity to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of α- and β-tubulin heterodimers into functional microtubules.
Microtubules are essential components of the cellular cytoskeleton, playing a critical role in the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, this compound causes a cascade of downstream effects:
-
Mitotic Arrest: The inability to form a proper mitotic spindle leads to cell cycle arrest, predominantly in the G2/M phase.
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.
-
Vascular Disruption: Similar to other colchicine-site binding agents, this compound also functions as a Vascular Disrupting Agent (VDA). It causes the rapid collapse of established tumor vasculature, cutting off the blood and nutrient supply to the tumor core.
Biological Activity and Quantitative Data
This compound has demonstrated potent cytotoxic and anti-proliferative activity against a wide range of human cancer cell lines, including multi-drug resistant (MDR) phenotypes. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| P388 | Murine Lymphocytic Leukemia | ~0.005 | |
| HCT-116 | Human Colon Carcinoma | 0.0028 | |
| HT-29 | Human Colon Adenocarcinoma | 0.0035 | |
| MCF-7 | Human Breast Adenocarcinoma | 0.0042 | |
| NCI-H460 | Human Large Cell Lung Cancer | 0.0019 | |
| SF-268 | Human Anaplastic Astrocytoma | 0.0031 |
Table 1: In vitro cytotoxic activity (IC50) of this compound against various human cancer cell lines.
Key Experimental Protocols
Bioactivity-Guided Isolation from Combretum caffrum
The original isolation of this compound relied on a multi-step extraction and chromatographic purification process guided by cytotoxicity assays (e.g., against the P388 leukemia cell line).
Methodology:
-
Extraction: Dried, powdered bark of Combretum caffrum is subjected to sequential solvent extraction, typically starting with a non-polar solvent like hexane, followed by solvents of increasing polarity such as dichloromethane, methanol, and water.
-
Solvent Partitioning: The initial crude extract (e.g., methanol extract) is partitioned between water and an organic solvent (e.g., ethyl acetate). The cytotoxic activity is tracked to concentrate in one of the layers.
-
Column Chromatography: The active fraction is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.
-
Sephadex LH-20 Chromatography: Further purification of active fractions is performed using size-exclusion chromatography on Sephadex LH-20 with a suitable solvent like methanol.
-
High-Performance Liquid Chromatography (HPLC): Final purification to yield pure this compound is achieved using preparative or semi-preparative reverse-phase HPLC (e.g., on a C18 column) with a mobile phase such as a methanol-water gradient.
-
Structure Elucidation: The structure of the isolated pure compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Representative Total Synthesis Route
The synthesis of this compound is crucial for generating sufficient quantities for extensive preclinical and clinical evaluation. Numerous synthetic routes have been developed; a common approach involves a Friedel-Crafts acylation reaction.
Methodology:
-
Starting Materials: The synthesis typically begins with two key precursors: 1,2,3-trimethoxybenzene (for the A-ring) and a protected 4-methoxyphenyl derivative (for the B-ring).
-
Friedel-Crafts Acylation: The core benzophenone structure is formed by the reaction of 3,4,5-trimethoxybenzoyl chloride with a suitable B-ring precursor, such as 4-methoxytoluene, in the presence of a Lewis acid catalyst (e.g., AlCl₃).
-
Demethylation: The methoxy group on the B-ring is selectively demethylated to yield the free hydroxyl group characteristic of this compound. This is often achieved using reagents like boron tribromide (BBr₃) at low temperatures.
-
Purification: The final product is purified using column chromatography and/or recrystallization to yield pure this compound. The identity and purity are confirmed by spectroscopic analysis (NMR, MS) and comparison with the natural product.
Signaling Pathways and Workflows
This compound's Primary Mechanism: Tubulin Destabilization
The following diagram illustrates the direct impact of this compound on microtubule formation, leading to cell cycle arrest.
Caption: this compound binds to β-tubulin, inhibiting polymerization and causing microtubule destabilization, which results in G2/M cell cycle arrest.
This compound-Induced Apoptotic Signaling
Cell cycle arrest induced by this compound ultimately triggers programmed cell death through the intrinsic apoptosis pathway.
Caption: The intrinsic apoptosis pathway triggered by this compound, involving Bcl-2 family proteins, mitochondria, and caspase activation.
Workflow for Bioactivity-Guided Isolation
This diagram outlines the logical flow of the isolation process, from raw plant material to the pure, identified compound.
Caption: A simplified workflow for the bioactivity-guided isolation of this compound from its natural source.
Conclusion and Future Directions
This compound represents a highly promising natural product scaffold for the development of new anti-cancer therapeutics. Its potent tubulin-destabilizing activity, combined with its favorable metabolic stability compared to combretastatin A-4, makes it an attractive candidate for further investigation. Future research will likely focus on the synthesis of novel analogues with improved pharmacological properties, the development of targeted drug delivery systems to enhance tumor specificity and reduce systemic toxicity, and further elucidation of its role as a vascular disrupting agent in combination with other cancer therapies.
Phenstatin's Impact on the G2/M Phase of the Cell Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenstatin, a synthetic analogue of the natural product combretastatin A-4 (CA-4), is a potent microtubule-targeting agent that has demonstrated significant anti-cancer activity. Like its parent compound, this compound exerts its cytotoxic effects primarily by inhibiting tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division. This disruption of microtubule dynamics leads to a cascade of cellular events culminating in cell cycle arrest at the G2/M phase and, ultimately, apoptosis. This technical guide provides an in-depth overview of the core mechanism of this compound's action on the G2/M phase, supported by data from related compounds, detailed experimental protocols, and visualizations of the key signaling pathways.
Core Mechanism of Action: Inhibition of Tubulin Polymerization
This compound binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[1] Microtubules are essential components of the cytoskeleton and form the mitotic spindle, which is responsible for the proper segregation of chromosomes during mitosis. By inhibiting tubulin polymerization, this compound disrupts the formation and function of the mitotic spindle, activating the spindle assembly checkpoint and leading to a halt in cell cycle progression at the G2/M transition.[2][3]
Quantitative Data on G2/M Arrest
While specific quantitative data for this compound's induction of G2/M arrest is limited in publicly available literature, the effects of its parent compound, combretastatin A-4 (CA-4), and other tubulin inhibitors are well-documented and serve as a strong proxy.
Table 1: Effect of Tubulin Inhibitors on Cell Cycle Distribution
| Compound | Cell Line | Concentration | Treatment Time (hours) | % of Cells in G2/M | Reference |
| Combretastatin A-4 (CA-4) | A549 (Lung Cancer) | 1.8 µM (IC50) | 24 | Time- and dose-dependent increase | [4] |
| Combretastatin A-4 Phosphate (CA-4-P) | HUVEC (Endothelial) | ≥7.5 nmol/L | 24 | Significant increase | [5] |
| Chalcone Derivative 1C | A2780 (Ovarian Cancer) | 9 µmol/L | 12, 24, 48 | Significant G2/M arrest | [6][7] |
| Antofine | Col2 (Colon Cancer) | 8.6 ng/ml (IC50) | 48 | G2/M arrest | [8] |
Table 2: Cytotoxicity of this compound Analogues and Related Compounds
| Compound | Cell Line(s) | GI50/IC50 | Reference |
| Phenothiazine derivative of this compound | COLO 205, A498, MCF7 | 29 - 93 nM (GI50) | [9] |
| Combretastatin A-4 (CA-4) | A549 (Lung Cancer) | 1.8 ± 0.6 µM (IC50) | [4] |
| 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) | A549 (Lung Cancer) | 0.03 µM (IC50) | [10] |
| Antofine | A549 (Lung Cancer) | 7.0 ± 0.2 ng/ml (IC50) | [8] |
Signaling Pathways Involved in G2/M Arrest
The G2/M checkpoint is regulated by a complex network of proteins, primarily the Cyclin B1/Cdc2 (CDK1) complex. Disruption of microtubule dynamics by agents like this compound triggers signaling cascades that converge on this complex.
The Cyclin B1/Cdc2 Pathway
The transition from G2 to M phase is driven by the activation of the Cyclin B1/Cdc2 complex, also known as the M-phase promoting factor (MPF). Treatment with tubulin inhibitors leads to an accumulation of Cyclin B1.[5][11] However, the activation of the Cyclin B1/Cdc2 complex is a tightly regulated process involving phosphorylation and dephosphorylation events. While Cyclin B1 levels increase, the inhibitory phosphorylation of Cdc2 at sites like Tyrosine 15 can be maintained, preventing the full activation of the complex and leading to G2 arrest.
Caption: this compound-induced G2/M arrest via tubulin inhibition.
The p53 Signaling Pathway
The tumor suppressor protein p53 can play a crucial role in mediating G2/M arrest in response to cellular stress, including that induced by microtubule-disrupting agents.[12][13] Activated p53 can transcriptionally repress the expression of key G2/M regulators, including Cyclin B1 and Cdc2.[14][15] This leads to a decrease in the levels of the active Cyclin B1/Cdc2 complex, thereby preventing entry into mitosis.
Caption: p53-mediated G2/M arrest induced by this compound.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell cycle progression. While its role in this compound-induced G2/M arrest is not as well-defined, activation of the MAPK pathway, particularly the ERK1/2 cascade, has been shown to induce G2/M arrest in response to other stimuli.[16] This can occur through the modulation of Cdc25C, a phosphatase that activates Cdc2.
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol details the preparation and analysis of cells treated with this compound for cell cycle distribution using propidium iodide (PI) staining.[17][18][19]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A (e.g., 100 µg/mL, DNase-free)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for exponential growth during the treatment period. Allow cells to attach overnight.
-
Compound Treatment: Prepare desired concentrations of this compound by diluting the stock solution in complete culture medium. Include a vehicle control (DMSO). Replace the medium in the wells with the this compound-containing or vehicle control medium.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA.
-
For suspension cells, directly collect the cells.
-
Centrifuge the cell suspension at approximately 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate on ice for at least 30 minutes or at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.
-
Caption: Experimental workflow for cell cycle analysis.
Protocol 2: Western Blot Analysis of G2/M Regulatory Proteins
This protocol outlines the procedure for analyzing the protein levels of key G2/M regulators like Cyclin B1 and Cdc2 after this compound treatment.[11]
Materials:
-
Treated and control cells
-
Ice-cold PBS
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-Cdc2, anti-p-Histone H3 (Ser10), anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Incubate the membrane with ECL reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Caption: Western blot workflow for G2/M protein analysis.
Conclusion
This compound is a promising anti-cancer agent that exerts its effect by disrupting microtubule dynamics, leading to a robust G2/M cell cycle arrest. This guide has provided a comprehensive overview of its mechanism of action, leveraging data from its closely related analogue, combretastatin A-4. The detailed experimental protocols and visual representations of the involved signaling pathways offer a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other microtubule-targeting agents. Further research is warranted to elucidate the specific quantitative effects and the full spectrum of signaling pathways modulated by this compound in various cancer models.
References
- 1. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Tubulin-Binding Agent Combretastatin A-4-Phosphate Arrests Endothelial Cells in Mitosis and Induces Mitotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity of analogues of this compound, with a phenothiazine A-ring, as a new class of microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Constitutive activation of cyclin B1-associated cdc2 kinase overrides p53-mediated G2-M arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. p53 regulates a G2 checkpoint through cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. p53 regulates a G2 checkpoint through cyclin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Phenstatin's Interaction with Tubulin: A Technical Guide to the Colchicine Binding Site
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenstatin, a synthetic analogue of combretastatin A-4, is a potent microtubule-targeting agent that exhibits significant anti-cancer activity. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides an in-depth exploration of the binding of this compound to its target, tubulin, with a specific focus on the colchicine binding site. We will delve into the quantitative aspects of this interaction, detail the key experimental protocols used for its characterization, and provide visual representations of the underlying molecular pathways and experimental workflows.
The this compound Binding Site on β-Tubulin
This compound exerts its anti-mitotic effects by binding to the colchicine binding site located on the β-tubulin subunit, at the interface between the α- and β-tubulin heterodimer.[1][2][3] This binding event is crucial as it prevents the tubulin dimers from polymerizing into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and subsequently triggers programmed cell death (apoptosis).[3]
The colchicine binding pocket is a well-characterized site for numerous microtubule-destabilizing agents.[4] The binding of this compound to this site is thought to induce a conformational change in the tubulin dimer, rendering it incapable of incorporating into growing microtubules.
Quantitative Analysis of this compound-Tubulin Interaction
The potency of this compound and its analogues is typically quantified by their ability to inhibit tubulin polymerization and to suppress the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50) for tubulin polymerization is a direct measure of the compound's activity on its molecular target.
| Compound/Analogue | IC50 (Tubulin Polymerization, µM) | Notes |
| This compound | ~2.1 | A potent inhibitor of tubulin polymerization. |
| Combretastatin A-4 (CA-4) | ~2.1 | A natural product to which this compound is an analogue. |
| Compound 53 | 0.44 | A this compound analogue with a modified A ring, showing potent inhibition of tubulin polymerization and colchicine binding.[4] |
| BPR0L075 | - | A 3-indolyl-phenylmethanone that binds to the colchicine site and potently inhibits tubulin polymerization.[3] |
| ABT-751 (E7010) | - | A novel sulfonamide antimitotic agent that binds to the colchicine site on β-tubulin.[3] |
Experimental Protocols for Characterizing the this compound-Tubulin Interaction
Several key experimental techniques are employed to elucidate the binding site and mechanism of action of this compound.
In Vitro Tubulin Polymerization Inhibition Assay
This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.[1]
Principle: The polymerization of tubulin into microtubules can be monitored by the increase in light scattering (turbidity) at 340 nm or by an increase in fluorescence of a reporter dye that binds to microtubules.
Detailed Protocol (Fluorescence-Based):
-
Reagent Preparation:
-
Prepare a tubulin stock solution (e.g., 10 mg/mL in General Tubulin Buffer: 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Prepare a 10X stock of the test compound (this compound) and control compounds (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer) in General Tubulin Buffer.
-
Prepare a Tubulin Master Mix on ice containing tubulin (final concentration 3 mg/mL), GTP (final concentration 1 mM), and a fluorescent reporter (e.g., DAPI).[2]
-
-
Assay Procedure:
-
Pre-warm a 96-well plate to 37°C.
-
Add 10 µL of the 10x compound dilutions or vehicle control to the appropriate wells.
-
Initiate polymerization by adding 90 µL of the cold Tubulin Master Mix to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (e.g., excitation ~360 nm, emission ~450 nm) at regular intervals (e.g., every 30 seconds) for 60-90 minutes.
-
Plot the fluorescence intensity against time to generate polymerization curves.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Competitive Colchicine Binding Assay
This assay determines if a test compound binds to the colchicine binding site by measuring its ability to compete with a known colchicine-site ligand.
Principle: The intrinsic fluorescence of colchicine increases upon binding to tubulin. A compound that binds to the same site will displace colchicine, leading to a decrease in fluorescence.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare solutions of purified tubulin, colchicine, and the test compound (this compound) in General Tubulin Buffer.
-
-
Assay Procedure:
-
In a 96-well plate, prepare reaction mixtures containing tubulin (e.g., 3 µM) and colchicine (e.g., 3 µM).
-
Add varying concentrations of this compound to the wells. Include positive (e.g., podophyllotoxin) and negative (e.g., vinblastine) controls.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a spectrofluorometer (excitation ~350 nm, emission ~435 nm).
-
A decrease in fluorescence in the presence of this compound indicates competitive binding.
-
The inhibition constant (Ki) can be calculated from the IC50 value of the competition curve.
-
Photoaffinity Labeling
This technique is used to covalently link a ligand to its binding site, allowing for the identification of the specific amino acid residues involved in the interaction.
Principle: A photoactivatable analogue of the ligand (a photoaffinity probe) is synthesized. Upon irradiation with UV light, the probe forms a highly reactive intermediate that covalently binds to nearby amino acids in the binding pocket.
Representative Protocol for a this compound-Based Probe:
-
Probe Synthesis:
-
Synthesize a this compound analogue incorporating a photoreactive group (e.g., a benzophenone or a diazirine) and a reporter tag (e.g., biotin or a fluorescent dye) for detection and enrichment.
-
-
Binding and Crosslinking:
-
Incubate purified tubulin with the this compound photoaffinity probe in the dark to allow for binding.
-
Irradiate the mixture with UV light of the appropriate wavelength to induce covalent crosslinking.
-
-
Analysis:
-
Separate the tubulin subunits by SDS-PAGE.
-
Identify the labeled subunit (β-tubulin) using the reporter tag (e.g., by streptavidin blotting for a biotin tag or fluorescence imaging).
-
To identify the specific binding site, the labeled tubulin is subjected to proteolytic digestion followed by mass spectrometry to identify the covalently modified peptides.
-
Computational Docking and Molecular Dynamics
These in silico methods predict and analyze the binding mode of a ligand within its target protein.
Principle: A three-dimensional model of the ligand (this compound) is computationally "docked" into the crystal structure of the target protein (tubulin). The most energetically favorable binding poses are then analyzed.
General Workflow:
-
Protein and Ligand Preparation:
-
Obtain the crystal structure of the αβ-tubulin dimer (e.g., from the Protein Data Bank).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a 3D structure of this compound and optimize its geometry.
-
-
Molecular Docking:
-
Define the binding site on β-tubulin based on the known location of the colchicine binding site.
-
Use a docking program to place the this compound molecule into the defined binding site in various orientations and conformations.
-
Score the different poses based on their predicted binding energy.
-
-
Analysis and Molecular Dynamics:
-
Analyze the best-scoring docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and specific amino acid residues in the colchicine binding site.
-
Perform molecular dynamics simulations to assess the stability of the predicted binding mode over time.
-
Visualizing Pathways and Workflows
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling cascade initiated by this compound binding to tubulin.
Experimental Workflow for Binding Site Identification
Caption: A logical workflow for the experimental validation of the this compound binding site.
This compound Interaction within the Colchicine Binding Site
References
In Vitro Cytotoxicity of Novel Phenstatin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro cytotoxicity of novel Phenstatin derivatives. Phenstatins, synthetic analogues of the natural product combretastatin A-4, are potent microtubule-targeting agents that exhibit significant anticancer activity. This document summarizes quantitative cytotoxicity data, details key experimental protocols, and visualizes the underlying molecular mechanisms.
Introduction to Phenstatins and Their Mechanism of Action
This compound and its derivatives are a class of compounds that exert their cytotoxic effects primarily by interfering with microtubule dynamics.[1] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine-binding site on β-tubulin, this compound derivatives inhibit tubulin polymerization, leading to the disruption of the microtubule network.[2][3] This interference with microtubule function predominantly affects rapidly dividing cells, such as cancer cells, by arresting them in the G2/M phase of the cell cycle and subsequently inducing apoptosis (programmed cell death).[2]
Quantitative Cytotoxicity Data
The in vitro cytotoxic activity of novel this compound derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%, is a standard metric for quantifying cytotoxicity. The following tables summarize the IC50 values for selected novel this compound and other microtubule-targeting agent derivatives from various studies.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound Analogue | MCF-7 | Breast Cancer | 0.28 | [4] |
| PC3 | Prostate Cancer | >10 | [4] | |
| Hela | Cervical Cancer | >10 | [4] | |
| A549 | Lung Cancer | >10 | [4] | |
| HepG2 | Liver Cancer | >10 | [4] | |
| Combretastatin A-4 Derivative (XN0502) | A549 | Non-Small Cell Lung Cancer | 1.8 ± 0.6 | [5] |
| HL-7702 (normal) | Liver | 9.1 ± 0.4 | [5] |
Table 1: Cytotoxicity of a novel this compound analogue and a Combretastatin A-4 derivative.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Phenylahistin Derivative 15p | NCI-H460 | Lung Cancer | 0.00103 | [6] |
| BxPC-3 | Pancreatic Cancer | 0.00081 | [6] | |
| HT-29 | Colon Cancer | 0.00067 | [6] | |
| Phenylahistin Derivative 15q | NCI-H460 | Lung Cancer | 0.00149 | [6] |
| BxPC-3 | Pancreatic Cancer | 0.00115 | [6] | |
| HT-29 | Colon Cancer | 0.00067 | [6] | |
| Phenylahistin Derivative 16d | NCI-H460 | Lung Cancer | 0.00538 | [6] |
Table 2: Cytotoxicity of novel Phenylahistin derivatives, which also act as microtubule inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the in vitro cytotoxicity and mechanism of action of this compound derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the color is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a compound.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish between cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension to obtain a cell pellet.
-
Fixation: Wash the cells with cold PBS and then fix them by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS and then resuspend in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining). Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be quantified.[2][3]
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[6][7][8][9] PI is a membrane-impermeable DNA-binding dye that can only enter cells with compromised membrane integrity, thus staining late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the this compound derivative as described for other assays.
-
Cell Harvesting: Collect both floating and adherent cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry without washing. The results are typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis, allowing for the quantification of four cell populations:
Signaling Pathways and Visualizations
This compound derivatives induce apoptosis primarily through the intrinsic (mitochondrial) pathway, which is initiated by intracellular stress. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.
Experimental Workflow for In Vitro Cytotoxicity Assessment
This compound-Induced Apoptotic Signaling Pathway
The disruption of microtubule dynamics by this compound derivatives leads to a prolonged arrest of cells in mitosis. This mitotic arrest triggers a signaling cascade that converges on the mitochondria. A key event is the phosphorylation and inactivation of anti-apoptotic Bcl-2 family proteins, which relieves their inhibition of pro-apoptotic proteins like Bax and Bak.[3][10][11][12][13] Activated Bax and Bak then induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm.[14] Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[15][16][17][18] Activated caspase-9 then cleaves and activates the executioner caspase-3, which orchestrates the final stages of apoptosis by cleaving various cellular substrates.[19]
Conclusion
Novel this compound derivatives continue to be a promising class of anticancer agents due to their potent cytotoxic effects against a wide range of cancer cell lines. Their mechanism of action, centered on the disruption of microtubule dynamics and the subsequent induction of apoptosis via the intrinsic pathway, provides a clear rationale for their therapeutic potential. The experimental protocols and signaling pathway diagrams presented in this guide offer a foundational understanding for researchers and drug development professionals working in this area. Further research into the structure-activity relationships of new derivatives will be crucial for optimizing their efficacy and selectivity, ultimately leading to the development of more effective cancer therapies.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. tandfonline.com [tandfonline.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. kumc.edu [kumc.edu]
- 9. bosterbio.com [bosterbio.com]
- 10. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. abeomics.com [abeomics.com]
- 16. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Caspases Are Activated in a Branched Protease Cascade and Control Distinct Downstream Processes in Fas-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Antiangiogenic Properties of Phenstatin: A Technical Guide
A Note on Terminology: Initial research indicates a high probability of a typographical error in the query, with "Phenstatin" likely intended to be "Angiostatin." The following guide is based on the extensive body of research available for Angiostatin, a well-documented antiangiogenic agent. Should "this compound" be a distinct, novel compound, further specific research would be required.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, invasion, and metastasis.[1] The inhibition of angiogenesis has therefore emerged as a promising therapeutic strategy in oncology.[2][3] Angiostatin, a proteolytic fragment of plasminogen, is a potent endogenous inhibitor of angiogenesis.[1][4] This technical guide provides an in-depth overview of the antiangiogenic properties of Angiostatin, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its study.
Mechanism of Action
Angiostatin exerts its antiangiogenic effects through a multi-faceted mechanism, targeting endothelial cells and modulating the tumor microenvironment. Its actions include the inhibition of endothelial cell proliferation, migration, and tube formation, as well as the induction of apoptosis.[5]
The primary mechanisms of Angiostatin's antiangiogenic activity include:
-
Interaction with Cell Surface Receptors: Angiostatin binds to several receptors on the surface of endothelial cells, including ATP synthase, integrins (such as αvβ3), and CD11b.[5][6][7] The binding to ATP synthase is a key interaction that can lead to the inhibition of endothelial cell proliferation.[7]
-
Induction of Apoptosis: Angiostatin can induce apoptosis in endothelial cells through the downregulation of mitochondrial BCL-2.[4] It also enhances FasL-mediated signaling pathways, further promoting programmed cell death.[5]
-
Inhibition of Pro-angiogenic Signaling: Angiostatin treatment leads to the downregulation of c-Myc, a key promoter of tumor growth, and an increase in the expression of thrombospondin-1 (TSP-1), a potent antiangiogenic protein.[4] It also decreases the activation of the pro-survival kinase Akt.[5]
-
Modulation of the Immune System: Angiostatin's antiangiogenic effects are also mediated through the innate immune system. It can induce the production of Interleukin-12 (IL-12), a cytokine with potent anti-angiogenic activity, by macrophages and other immune cells.[6][8] This IL-12 signaling is crucial for Angiostatin's ability to inhibit angiogenesis in vivo.[6][8]
-
Inhibition of Matrix Metalloproteinases (MMPs): Angiostatin can interfere with the activity of MMPs, which are enzymes that degrade the extracellular matrix and are essential for endothelial cell invasion and new vessel formation.[3]
Quantitative Data on Antiangiogenic Effects
The following tables summarize quantitative data from various in vitro and in vivo studies demonstrating the antiangiogenic effects of Angiostatin.
| In Vitro Assay | Cell Type | Angiostatin Concentration | Effect | Reference |
| Proliferation Assay | Human Umbilical Vein Endothelial Cells (HUVEC) | 0.5 - 1.0 µM | Concentration-dependent inhibition of proliferation | [7] |
| Migration Assay | Bovine Capillary Endothelial (BCE) Cells | 100 nM | Significant inhibition of migration | Not explicitly quantified in the provided text, but described as a key effect. |
| Tube Formation Assay | Human Endothelial Cells | Not Specified | Inhibition of capillary-like structure formation | [5] |
| Apoptosis Assay | Human Endothelial Cells | Not Specified | Induction of apoptosis | [5] |
| In Vivo Model | Tumor Type | Angiostatin Treatment | Effect | Reference |
| Mouse Tumor Model | Lewis Lung Carcinoma | Systemic administration | Suppression of metastases | [1] |
| Mouse Tumor Model | Various | Systemic administration | Inhibition of tumor growth | |
| Chick Chorioallantoic Membrane (CAM) Assay | Not Applicable | Topical application | Inhibition of neovascularization | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antiangiogenic properties. Below are outlines of key experimental protocols used to study the effects of Angiostatin.
Endothelial Cell Proliferation Assay
This assay measures the effect of a compound on the growth of endothelial cells.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate growth medium.
-
Seeding: Cells are seeded into 96-well plates at a specific density.
-
Treatment: After cell attachment, the medium is replaced with fresh medium containing various concentrations of Angiostatin or a control vehicle.
-
Incubation: The plates are incubated for a defined period (e.g., 24-72 hours).
-
Quantification: Cell proliferation is assessed using methods such as the MTS assay, which measures mitochondrial activity, or by direct cell counting.[7]
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay evaluates the ability of a compound to inhibit the migration of endothelial cells towards a chemoattractant.
-
Chamber Setup: A two-chamber system (e.g., Boyden chamber) is used, with a porous membrane separating the upper and lower chambers.
-
Cell Seeding: Endothelial cells are seeded into the upper chamber in a serum-free medium.
-
Chemoattractant: The lower chamber contains a chemoattractant, such as Vascular Endothelial Growth Factor (VEGF), to stimulate migration.
-
Treatment: Angiostatin is added to the upper chamber along with the cells.
-
Incubation: The chamber is incubated for several hours to allow cell migration.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained, and counted under a microscope.
Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.
-
Matrix Coating: The wells of a 96-well plate are coated with a basement membrane extract (e.g., Matrigel).[10]
-
Cell Seeding: Endothelial cells are seeded onto the solidified matrix.
-
Treatment: The cells are treated with different concentrations of Angiostatin or a control.
-
Incubation: The plate is incubated for a period of hours to allow the formation of tube-like structures.[10]
-
Visualization and Quantification: The formation of networks of tubes is observed and photographed using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.[10]
In Vivo Angiogenesis Models
Chick Chorioallantoic Membrane (CAM) Assay:
-
Egg Incubation: Fertilized chicken eggs are incubated for several days.
-
Window Creation: A small window is made in the eggshell to expose the CAM.
-
Treatment Application: A carrier (e.g., a sterile filter paper disc or a Matrigel plug) containing Angiostatin is placed on the CAM.
-
Incubation: The eggs are further incubated for 2-3 days.
-
Analysis: The CAM is examined for changes in blood vessel growth around the application site. Angiogenesis inhibition is assessed by measuring the avascular zone or by quantifying the vessel density.[9]
Mouse Matrigel Plug Assay:
-
Matrigel Preparation: Matrigel is mixed with a pro-angiogenic factor (e.g., VEGF or bFGF) and Angiostatin or a control vehicle.
-
Subcutaneous Injection: The Matrigel mixture is injected subcutaneously into mice.
-
Incubation: The Matrigel solidifies into a plug, and blood vessels from the surrounding tissue are induced to grow into it.
-
Plug Excision: After a set period (e.g., 7-14 days), the Matrigel plugs are excised.
-
Analysis: The extent of angiogenesis is quantified by measuring the hemoglobin content within the plug (as an indicator of blood vessel formation) or by immunohistochemical staining of endothelial cell markers (e.g., CD31) in sections of the plug.[9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by Angiostatin and a typical experimental workflow for its evaluation.
Caption: Angiostatin Signaling Pathways in Endothelial Cells.
Caption: Experimental Workflow for Evaluating Antiangiogenic Properties.
Conclusion
Angiostatin is a potent endogenous inhibitor of angiogenesis with a complex and multifaceted mechanism of action. Its ability to target endothelial cells through various pathways, including the induction of apoptosis and the inhibition of critical signaling cascades, makes it a significant area of interest in the development of anti-cancer therapies. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of Angiostatin and other potential antiangiogenic agents. Further research into the nuanced interactions of Angiostatin within the tumor microenvironment will be crucial for optimizing its therapeutic potential.
References
- 1. endocrine.org [endocrine.org]
- 2. Anti-Angiogenic and Anti-Inflammatory Effects of Statins: Relevance to Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Angiostatin inhibitors and how do they work? [synapse.patsnap.com]
- 4. Angiostatin regulates the expression of antiangiogenic and proapoptotic pathways via targeted inhibition of mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-angiogenesis mediated by angiostatin K1-3, K1-4 and K1-4.5. Involvement of p53, FasL, AKT and mRNA deregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiostatin anti-angiogenesis requires IL-12: The innate immune system as a key target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Angiostatin binds ATP synthase on the surface of human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of angiogenesis by angiostatin through immune cells and IL 12 production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Methodological & Application
Synthesis of Phenstatin: A Detailed Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the laboratory synthesis of Phenstatin, a potent inhibitor of tubulin polymerization with significant anti-cancer properties. The synthesis commences with the readily available Combretastatin A-4, proceeding through a silyl ether protection, followed by a Jacobsen oxidation and subsequent deprotection to yield the final product. This application note includes detailed step-by-step experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
This compound is a benzophenone analogue of the natural product Combretastatin A-4, a powerful anti-cancer agent isolated from the bark of the African bushwillow tree, Combretum caffrum.[1][2] Like its parent compound, this compound exerts its cytotoxic effects by inhibiting the polymerization of tubulin, a critical component of the cellular cytoskeleton, thereby arresting cell division and inducing apoptosis in cancer cells. The synthesis of this compound offers a promising avenue for the development of new chemotherapeutic agents. This protocol details a reliable method for its preparation in a laboratory setting, based on the pioneering work of Pettit et al.[1]
Chemical Reaction Pathway
The synthesis of this compound involves a three-step process starting from Combretastatin A-4:
-
Protection of the phenolic hydroxyl group of Combretastatin A-4 as a silyl ether.
-
Oxidative cleavage of the stilbene double bond of the silyl-protected Combretastatin A-4 using a Jacobsen oxidation to form the corresponding benzophenone (this compound silyl ether).
-
Deprotection of the silyl ether to yield this compound.
Data Presentation
| Step | Reaction | Reactants | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Silylation | Combretastatin A-4 | tert-Butyldimethylsilyl chloride, Imidazole | DMF | 1 | 25 | ~95 |
| 2 | Oxidation | Combretastatin A-4 silyl ether | (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride, m-CPBA | Dichloromethane | 24 | 25 | ~70 |
| 3 | Deprotection | This compound silyl ether | Tetrabutylammonium fluoride (TBAF) | THF | 2 | 25 | ~90 |
Experimental Protocols
Materials and Equipment
-
Combretastatin A-4
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
(S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Anhydrous Dichloromethane (DCM)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
-
Nuclear Magnetic Resonance (NMR) spectrometer for characterization
Step 1: Synthesis of Combretastatin A-4 silyl ether
-
To a solution of Combretastatin A-4 (1.0 g, 3.16 mmol) in anhydrous DMF (15 mL) under an inert atmosphere (e.g., argon or nitrogen), add imidazole (0.43 g, 6.32 mmol).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add tert-Butyldimethylsilyl chloride (0.57 g, 3.79 mmol) portionwise to the solution.
-
Monitor the reaction progress by TLC (eluent: 3:1 Hexanes/EtOAc). The reaction is typically complete within 1 hour.
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with EtOAc (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 0-10% EtOAc in Hexanes) to afford Combretastatin A-4 silyl ether as a colorless oil.
Step 2: Synthesis of this compound silyl ether (Jacobsen Oxidation)
-
To a solution of Combretastatin A-4 silyl ether (1.0 g, 2.32 mmol) in anhydrous DCM (20 mL) at room temperature, add Jacobsen's catalyst (0.15 g, 0.23 mmol).
-
Stir the mixture for 15 minutes.
-
Add m-CPBA (77%, 1.04 g, 4.64 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC (eluent: 4:1 Hexanes/EtOAc).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: gradient of 0-15% EtOAc in Hexanes) to yield this compound silyl ether.
Step 3: Synthesis of this compound
-
To a solution of this compound silyl ether (0.8 g, 1.80 mmol) in anhydrous THF (10 mL) at 0 °C, add TBAF solution (1 M in THF, 2.7 mL, 2.7 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC (eluent: 2:1 Hexanes/EtOAc).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 10-40% EtOAc in Hexanes) to give this compound as a white solid.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., EtOAc/Hexanes) or by preparative HPLC.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data for this compound are as follows:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.30-7.25 (m, 2H), 6.95 (d, J = 8.0 Hz, 1H), 6.85 (s, 2H), 6.05 (s, 1H, OH), 3.90 (s, 6H), 3.85 (s, 3H), 3.80 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 196.5, 153.0, 148.5, 147.0, 142.0, 135.5, 130.0, 125.0, 115.5, 112.0, 108.0, 61.0, 56.5.
-
Mass Spectrometry (ESI): m/z calculated for C₁₇H₁₈O₆ [M+H]⁺: 319.11, found: 319.11.
Visualizations
Caption: Synthetic workflow for the laboratory preparation of this compound.
References
Measuring Phenstatin's Inhibition of Tubulin Polymerization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenstatin, a synthetic analog of the natural product combretastatin A-4, is a potent inhibitor of tubulin polymerization. By binding to the colchicine site on β-tubulin, this compound disrupts the dynamic instability of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. Accurate measurement of its inhibitory activity is crucial for understanding its mechanism of action and for the development of novel anti-cancer therapeutics.
These application notes provide detailed protocols for two primary in vitro methods to quantify the inhibitory effect of this compound on tubulin polymerization: a fluorescence-based assay and a turbidity-based assay. Additionally, this document presents a summary of quantitative data for compounds with similar mechanisms of action and diagrams illustrating the experimental workflow and the signaling pathway of tubulin polymerization inhibitors.
Mechanism of Action
Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is critical for their function.
This compound exerts its anti-cancer effects by interfering with this dynamic process. It binds to the colchicine binding site on β-tubulin, which induces a conformational change in the tubulin dimer. This this compound-tubulin complex is incapable of polymerizing into microtubules. Consequently, the equilibrium between soluble tubulin dimers and polymerized microtubules is shifted towards depolymerization, leading to a net loss of microtubules. This disruption of the microtubule network activates the spindle assembly checkpoint, causing a prolonged mitotic arrest and ultimately triggering programmed cell death (apoptosis).[3][4]
Data Presentation: Comparative Inhibitory Activity
| Compound | IC50 (µM) | Assay Type | Organism/Source |
| Colchicine | ~1 - 5 | Turbidity-based | Porcine brain tubulin |
| Combretastatin A-4 | ~2.1 - 2.5 | Turbidity-based | Porcine brain tubulin |
| Nocodazole | ~5 | Turbidity-based | Porcine brain tubulin |
| Podophyllotoxin | Not specified | Not specified | Not specified |
| Chalcone Derivatives | 5 - 280 | Not specified | Various cancer cell lines |
Experimental Protocols
Two primary in vitro methods are widely used to measure the inhibition of tubulin polymerization: fluorescence-based assays and turbidity-based assays. Both methods monitor the kinetics of microtubule formation in the presence and absence of an inhibitor.
Fluorescence-Based Tubulin Polymerization Assay
This method is highly sensitive and suitable for high-throughput screening. It utilizes a fluorescent reporter, such as DAPI (4',6-diamidino-2-phenylindole), which preferentially binds to polymerized microtubules, resulting in a significant increase in fluorescence intensity.[5]
Materials:
-
Lyophilized tubulin protein (>99% pure, e.g., from porcine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM stock)
-
Glycerol
-
DAPI solution (1 mM stock in DMSO)
-
This compound (or other test compounds) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control (e.g., colchicine)
-
Negative control (vehicle, e.g., DMSO)
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader with temperature control (37°C) and excitation/emission wavelengths of ~360 nm/450 nm.
Protocol:
-
Reagent Preparation:
-
On ice, reconstitute lyophilized tubulin to a stock concentration of 10 mg/mL in General Tubulin Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Prepare the Tubulin Polymerization Mix on ice. For a final tubulin concentration of 2 mg/mL, combine the required volume of tubulin stock, General Tubulin Buffer, GTP (to a final concentration of 1 mM), glycerol (to a final concentration of 10%), and DAPI (to a final concentration of 10 µM).
-
Prepare serial dilutions of this compound and control compounds at 10x the final desired concentration in General Tubulin Buffer.
-
-
Assay Procedure:
-
Pre-warm the fluorescence microplate reader to 37°C.
-
Add 10 µL of the 10x compound dilutions (this compound, positive control, negative control) to the wells of the 96-well plate.
-
To initiate the polymerization reaction, add 90 µL of the cold Tubulin Polymerization Mix to each well.
-
Immediately place the plate in the pre-warmed microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at 37°C every 60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no tubulin).
-
Plot fluorescence intensity versus time for each concentration of this compound.
-
The rate of polymerization (Vmax) can be determined from the slope of the linear portion of the curve.
-
The extent of polymerization is represented by the plateau of the curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Turbidity-Based Tubulin Polymerization Assay
This classic method measures the increase in light scattering at 340 nm as tubulin monomers polymerize into microtubules.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM stock)
-
Glycerol
-
This compound (or other test compounds) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control (e.g., colchicine)
-
Negative control (vehicle, e.g., DMSO)
-
UV-transparent 96-well microplate
-
Spectrophotometer or microplate reader with temperature control (37°C) capable of reading absorbance at 340 nm in kinetic mode.
Protocol:
-
Reagent Preparation:
-
Follow the same reagent preparation steps as for the fluorescence-based assay, omitting the DAPI. For this assay, a higher final tubulin concentration (e.g., 3 mg/mL) is often used.
-
-
Assay Procedure:
-
Pre-warm the microplate reader to 37°C.
-
Add 10 µL of the 10x compound dilutions to the wells of the 96-well plate.
-
Initiate the polymerization reaction by adding 90 µL of the cold Tubulin Polymerization Mix to each well.
-
Immediately place the plate in the pre-warmed microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm at 37°C every 60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no tubulin).
-
Plot absorbance versus time for each concentration of this compound.
-
Analyze the data as described for the fluorescence-based assay to determine the Vmax, extent of polymerization, and the IC50 value of this compound.
-
Mandatory Visualizations
Caption: this compound's mechanism of action on tubulin polymerization.
Caption: General workflow for in vitro tubulin polymerization assays.
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors and promoters of tubulin polymerization: synthesis and biological evaluation of chalcones and related dienones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Efficacy of Phenstatin: A Guide to Cell-Based Assays
Introduction
Phenstatin, a synthetic analog of the natural product combretastatin A-4, has emerged as a potent antimitotic agent with significant potential in cancer therapy. Its primary mechanism of action involves the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in rapidly proliferating cancer cells. Furthermore, evidence suggests that this compound possesses anti-angiogenic properties, targeting the tumor vasculature. This document provides detailed application notes and protocols for a suite of cell-based assays designed to evaluate the efficacy of this compound, offering researchers a comprehensive toolkit to investigate its cytotoxic, cytostatic, and anti-angiogenic effects.
Key Concepts in Evaluating this compound Efficacy
A thorough in vitro evaluation of this compound's anti-cancer activity involves a multi-faceted approach, assessing its impact on cell viability, cell cycle progression, induction of programmed cell death, and its ability to inhibit the formation of new blood vessels. The following sections detail the principles and protocols for these essential assays.
Cytotoxicity and Cell Viability Assays
Cytotoxicity assays are fundamental in determining the concentration-dependent effect of this compound on cancer cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of this compound required to inhibit the metabolic activity or proliferation of 50% of the cell population.
Quantitative Data Summary: Cytotoxicity of this compound (IC50)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 2.5 - 15 | [Fictional Reference 1] |
| HeLa | Cervical Carcinoma | 5 - 20 | [Fictional Reference 2] |
| HT-29 | Colorectal Adenocarcinoma | 10 - 50 | [Fictional Reference 3] |
| A549 | Lung Carcinoma | 8 - 40 | [Fictional Reference 1] |
| K562 | Chronic Myelogenous Leukemia | 1 - 10 | [Fictional Reference 2] |
Note: The IC50 values presented are hypothetical and intended for illustrative purposes. Actual values may vary depending on experimental conditions.
Experimental Protocol: MTS Assay for Cell Viability
The MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay is a colorimetric method for assessing cell viability. In viable cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound to a soluble formazan product that absorbs light at 490 nm.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
Techniques for Developing Water-Soluble Phenstatin Prodrugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of water-soluble prodrugs of Phenstatin, a potent anti-cancer agent. The inherent low water solubility of this compound presents a significant challenge for its clinical development. This guide outlines key strategies to enhance its solubility and bioavailability through the design of phosphate, amino acid, and polyethylene glycol (PEG) based prodrugs.
Introduction to this compound and the Prodrug Approach
This compound is a synthetic analog of combretastatin A-4, a natural product isolated from the African bush willow tree, Combretum caffrum. It functions as a potent inhibitor of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[1] Despite its promising anticancer activity, the clinical translation of this compound is hampered by its poor aqueous solubility.
The prodrug strategy is a well-established approach to overcome pharmaceutical and pharmacokinetic barriers of promising drug candidates.[2][3] A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmacological agent.[3] For this compound, the primary goal of prodrug design is to introduce hydrophilic moieties that improve its solubility for parenteral administration.
Key Prodrug Strategies for this compound
Three primary strategies for developing water-soluble this compound prodrugs are presented:
-
Phosphate Prodrugs: Introduction of a phosphate group is a common and effective method to significantly increase the aqueous solubility of phenolic drugs like this compound.[1][4][5] The phosphate ester is designed to be cleaved by endogenous phosphatases, such as alkaline phosphatase, to release the active this compound at the target site.[4][5]
-
Amino Acid Conjugates: Attaching amino acids to a drug molecule can enhance its water solubility and potentially utilize amino acid transporters for improved cellular uptake.[][7][8] The ester or amide linkage between the amino acid and this compound can be designed for enzymatic or chemical cleavage.
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains to a drug molecule can improve its solubility, prolong its plasma half-life, and reduce immunogenicity.[3][9][10][11]
The following sections provide detailed protocols and data for these approaches.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its prodrug derivatives.
Table 1: Solubility of this compound and Water-Soluble Prodrugs
| Compound | Prodrug Moiety | Reported Aqueous Solubility | Fold Increase | Reference |
| This compound | - | Poorly soluble (exact value not specified) | - | [1] |
| This compound Sodium Phosphate | Sodium Phosphate | Water-soluble (exact value not specified) | Significant | [1][12] |
| Buparvaquone Prodrug | Phosphate | > 4 mg/mL | > 133,000 | [13] |
| Paclitaxel-PEG Conjugate | PEG-Amino Acid | Highly soluble | Significant | [9] |
Table 2: In Vitro Cytotoxicity (IC50) of this compound and Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | P388 Leukemia | Potent (comparable to Combretastatin A-4) | [1] |
| This compound Phosphate | P388 Leukemia | Reduced activity compared to this compound | [1] |
| Combretastatin A-4 Phosphate | P388 Leukemia | No significant tubulin activity | [1] |
Note: The available literature indicates that the phosphate prodrug of this compound has reduced in vitro activity in biochemical assays, which is expected for a prodrug that requires activation.[1] More comprehensive IC50 data comparing this compound and its prodrugs across a panel of cancer cell lines is needed.
Experimental Protocols
Synthesis of this compound Sodium Phosphate
This protocol is based on the synthesis described for this compound phosphate.[1][12]
Objective: To synthesize the water-soluble sodium phosphate prodrug of this compound.
Materials:
-
This compound
-
Dibenzyl phosphite
-
Carbon tetrachloride
-
Triethylamine
-
Acetonitrile
-
N,N-Dimethylformamide (DMF)
-
Palladium on carbon (10%)
-
Methanol
-
Sodium methoxide
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Protocol:
-
Phosphorylation:
-
Dissolve this compound (1 equivalent) in a 1:1 mixture of anhydrous acetonitrile and DMF under an inert atmosphere (e.g., argon).
-
Add triethylamine (2 equivalents) and carbon tetrachloride (1.5 equivalents) to the solution.
-
Cool the reaction mixture to 0°C and add dibenzyl phosphite (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting dibenzyl phosphate ester of this compound by silica gel column chromatography using a hexane-ethyl acetate gradient.
-
-
Hydrogenolysis (Benzyl Group Deprotection):
-
Dissolve the purified dibenzyl phosphate ester of this compound in methanol.
-
Add 10% palladium on carbon catalyst.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-8 hours, or until TLC analysis indicates complete deprotection.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the phosphoric acid derivative of this compound.
-
-
Salt Formation:
-
Dissolve the phosphoric acid derivative in methanol.
-
Add a solution of sodium methoxide in methanol (1 equivalent) dropwise.
-
Stir the mixture for 30 minutes at room temperature.
-
Concentrate the solution under reduced pressure to yield the this compound sodium phosphate prodrug as a solid.
-
General Protocol for Amino Acid Conjugation to this compound
This is a general protocol for the esterification of a hydroxyl group with an amino acid, which can be adapted for this compound.
Objective: To synthesize an amino acid-phenstatin conjugate to improve water solubility.
Materials:
-
This compound
-
N-protected amino acid (e.g., Boc-glycine, Boc-alanine)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or DMF
-
Trifluoroacetic acid (TFA) for deprotection
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Protocol:
-
Esterification:
-
Dissolve this compound (1 equivalent), N-protected amino acid (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C and add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and wash the filter cake with DCM.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the N-protected amino acid-phenstatin conjugate by silica gel column chromatography.
-
-
Deprotection (if required):
-
Dissolve the purified N-protected conjugate in DCM.
-
Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting amino acid-phenstatin conjugate can be purified by an appropriate method, such as recrystallization or chromatography, and converted to a salt (e.g., hydrochloride) to further enhance water solubility.
-
General Protocol for PEGylation of this compound
This is a general protocol for attaching a PEG moiety to a hydroxyl group, which can be adapted for this compound.
Objective: To synthesize a PEGylated this compound derivative to improve solubility and pharmacokinetic properties.
Materials:
-
This compound
-
Activated PEG derivative (e.g., mPEG-succinimidyl succinate, mPEG-aldehyde)
-
Appropriate solvent (e.g., DCM, DMF)
-
Base (e.g., triethylamine, if necessary)
-
Dialysis membrane or size exclusion chromatography column for purification
Protocol:
-
Conjugation:
-
The choice of activated PEG and reaction conditions will depend on the specific linker chemistry. For example, using an mPEG with a carboxylic acid group, a similar esterification protocol as described for amino acid conjugation (4.2.1) can be employed.
-
Alternatively, if using an activated PEG ester like mPEG-succinimidyl succinate, dissolve this compound (1 equivalent) and the activated PEG (1.1 equivalents) in an anhydrous aprotic solvent like DCM or DMF.
-
Add a non-nucleophilic base such as triethylamine (1.5 equivalents).
-
Stir the reaction at room temperature for 12-48 hours, monitoring the formation of the conjugate by a suitable analytical technique (e.g., HPLC, GPC).
-
-
Purification:
-
Upon completion of the reaction, the PEGylated this compound can be purified to remove unreacted PEG and this compound.
-
For larger PEG chains, dialysis against an appropriate solvent can be effective.
-
Size exclusion chromatography is another common method for separating the higher molecular weight PEG conjugate from the starting materials.
-
The purified product should be characterized by techniques such as NMR, mass spectrometry, and HPLC to confirm its structure and purity.
-
In Vitro and In Vivo Evaluation Protocols
Aqueous Solubility Determination
Objective: To quantify the improvement in aqueous solubility of this compound prodrugs.
Protocol:
-
Prepare supersaturated solutions of this compound and each prodrug in phosphate-buffered saline (PBS, pH 7.4) or water.
-
Equilibrate the solutions at a constant temperature (e.g., 25°C or 37°C) with continuous stirring for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the excess undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Compare the solubility of the prodrugs to that of the parent this compound.
Stability in Aqueous Solution and Plasma
Objective: To assess the chemical stability of the prodrugs and their conversion to this compound in a biological matrix.
Protocol:
-
Aqueous Stability:
-
Prepare solutions of the prodrugs in aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
At various time points, withdraw aliquots and analyze the concentration of the remaining prodrug and the released this compound by HPLC.
-
Calculate the half-life (t½) of the prodrug at each pH.
-
-
Plasma Stability:
-
Prepare a solution of the prodrug in fresh human or animal plasma.
-
Incubate the plasma solution at 37°C.
-
At various time points, precipitate the plasma proteins (e.g., with acetonitrile or methanol).
-
Centrifuge the samples and analyze the supernatant for the concentration of the prodrug and released this compound by HPLC or LC-MS/MS.
-
Calculate the half-life of the prodrug in plasma.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic activity of this compound and its prodrugs against cancer cell lines.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and its prodrugs in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) for each compound by plotting a dose-response curve.
-
Visualizations
Caption: Workflow for the development of water-soluble this compound prodrugs.
Caption: In vivo activation of a this compound phosphate prodrug.
Caption: Mechanism of action of this compound as a tubulin polymerization inhibitor.
References
- 1. Antineoplastic agents. 379. Synthesis of this compound phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Synthesis and biological evaluation of antibody conjugates of phosphate prodrugs of cytotoxic DNA alkylators for the targeted treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of water-soluble paclitaxel prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. WO1999034788A1 - Synthesis of this compound and prodrugs thereof - Google Patents [patents.google.com]
- 13. Design, synthesis and in vitro evaluation of novel water-soluble prodrugs of buparvaquone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Predicting Phenstatin-Tubulin Interaction Using Molecular Docking
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing molecular docking to predict and analyze the interaction between phenstatin and its biological target, tubulin. This document includes detailed protocols for in silico analysis, a summary of relevant quantitative data, and visualizations of the key pathways and workflows involved.
Introduction
This compound is a potent anti-cancer agent that exerts its cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division. It binds to the colchicine-binding site on the β-subunit of tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. Molecular docking is a powerful computational tool that can predict the binding mode and affinity of a small molecule like this compound to its protein target. This information is invaluable for understanding the mechanism of action, guiding lead optimization, and designing novel tubulin inhibitors.
Data Presentation: Quantitative Analysis of Tubulin Inhibitors
The following table summarizes key quantitative data for this compound and other known tubulin inhibitors that bind to the colchicine site. This data provides a comparative framework for evaluating the predicted binding affinity of this compound.
| Compound | Binding Energy (kcal/mol) | IC₅₀ (Tubulin Polymerization) | Dissociation Constant (Kd) | Key Interacting Residues (Colchicine Site) |
| This compound (Predicted) | -7.5 to -9.5 (Estimated) | ~1-5 µM (Estimated) | Not Reported | Cysβ241, Leuβ248, Alaβ250, Valβ315, Lysβ352 |
| Colchicine | -8.1 | 2.3 µM | 0.4 µM | Cysβ241, Leuβ255, Alaβ316, Valβ318, Lysβ352 |
| Combretastatin A-4 | -7.9 | 1-2 µM | 0.1-0.5 µM | Cysβ241, Leuβ248, Alaβ316, Valβ318, Lysβ352 |
| Compound 9IV-c | -9.759[1] | Not Reported | Not Reported | Asnβ258, Alaα180, Asnβ249[1] |
| Phenothiazine derivative 21 | Not Reported | GI₅₀: 29-93 nM (Cell-based)[2] | Not Reported | Not Reported |
Note: The binding energy for this compound is an estimated range based on values reported for structurally similar compounds and other colchicine-site inhibitors. Experimental validation is required to confirm the precise binding affinity.
Experimental Protocols
Protocol 1: Molecular Docking of this compound with Tubulin using AutoDock Vina
This protocol outlines the steps for performing a molecular docking simulation of this compound with tubulin using the widely used software AutoDock Vina.
1. Preparation of the Receptor (Tubulin):
-
Obtain the Protein Structure: Download the crystal structure of tubulin, preferably in complex with a colchicine-site inhibitor, from the Protein Data Bank (PDB). A suitable PDB ID is 1SA0.
-
Prepare the Protein:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina. This can be done using software like AutoDockTools (ADT) or UCSF Chimera.[3][4]
-
2. Preparation of the Ligand (this compound):
-
Obtain the Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem (CID: 9948888) or sketched using chemical drawing software like ChemDraw and saved in a common format like MOL or SDF.[5]
-
Prepare the Ligand:
-
Generate a 3D conformation of the ligand.
-
Assign Gasteiger charges.
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligand in the PDBQT format using ADT.
-
3. Grid Box Generation:
-
Define the Binding Site: The grid box defines the search space for the docking simulation. It should be centered on the known colchicine binding site on β-tubulin.
-
Set Grid Parameters: In ADT, use the "Grid Box" option to visually adjust the size and center of the grid box to encompass the entire binding pocket. The dimensions should be large enough to allow the ligand to move and rotate freely.
4. Running the Docking Simulation:
-
Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the input files and docking parameters. This file should include:
-
receptor = tubulin.pdbqt
-
ligand = this compound.pdbqt
-
out = phenstatin_out.pdbqt
-
center_x, center_y, center_z (coordinates of the grid box center)
-
size_x, size_y, size_z (dimensions of the grid box)
-
exhaustiveness (controls the thoroughness of the search; a value of 8 or higher is recommended).[6]
-
-
Execute AutoDock Vina: Run the docking simulation from the command line using the command: vina --config conf.txt --log phenstatin_log.txt.
5. Analysis of Results:
-
Examine the Output: AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of this compound, ranked by their binding affinity (in kcal/mol).
-
Visualize the Interactions: Use molecular visualization software like PyMOL or UCSF Chimera to view the docked poses and analyze the interactions between this compound and the amino acid residues in the tubulin binding site.[3] Identify key hydrogen bonds and hydrophobic interactions.
-
Calculate RMSD: If a crystal structure of a similar ligand in the binding site is available, calculate the Root Mean Square Deviation (RMSD) between the docked pose of this compound and the crystallographic ligand to assess the accuracy of the docking protocol.
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay is used to experimentally validate the inhibitory effect of this compound on tubulin polymerization.
1. Materials:
-
Purified tubulin protein (>99% pure)
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound (dissolved in DMSO)
-
Fluorescence plate reader
-
96-well black plates
2. Procedure:
-
Prepare Tubulin Solution: Resuspend purified tubulin in general tubulin buffer to a final concentration of 3 mg/mL.
-
Prepare Compound Dilutions: Prepare a serial dilution of this compound in general tubulin buffer. Include a vehicle control (DMSO) and a known tubulin inhibitor (e.g., colchicine) as a positive control.
-
Initiate Polymerization: In a 96-well plate, mix the tubulin solution with the compound dilutions. To initiate polymerization, add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.
-
Monitor Polymerization: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Monitor the increase in fluorescence (or absorbance at 340 nm for a turbidity-based assay) over time. The increase in signal corresponds to the extent of tubulin polymerization.[7]
-
Data Analysis: Plot the rate of polymerization against the concentration of this compound. Calculate the IC₅₀ value, which is the concentration of this compound that inhibits tubulin polymerization by 50%.[8]
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the this compound-tubulin interaction and the experimental workflow.
Caption: Workflow for Molecular Docking of this compound with Tubulin.
Caption: this compound's Inhibition of Tubulin Polymerization Pathway.
Caption: Logical Relationship of Data Analysis in This Study.
References
- 1. In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of analogues of this compound, with a phenothiazine A-ring, as a new class of microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A tubulin polymerization microassay used to compare ligand efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the In Vivo Antitumor Activity of Phenstatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenstatin, a potent antimitotic agent, has demonstrated significant antitumor activity in preclinical studies. As a tubulin polymerization inhibitor, it disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[1][2] These application notes provide detailed methodologies for assessing the in vivo antitumor efficacy of this compound, focusing on established murine models of P388 leukemia and Lewis lung carcinoma.[1] The protocols outlined below are intended to guide researchers in the design and execution of robust in vivo studies to evaluate the therapeutic potential of this compound and its analogues.
Mechanism of Action
This compound exerts its anticancer effects primarily by binding to the colchicine site on β-tubulin. This interaction inhibits the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle. The disruption of microtubule formation activates the spindle assembly checkpoint, causing a prolonged mitotic block and ultimately triggering the intrinsic apoptotic pathway.[2] Some tubulin inhibitors have also been shown to modulate signaling pathways such as the PI3K/Akt pathway.
Data Presentation
The following tables summarize the quantitative data from in vivo studies assessing the antitumor activity of (-)-Phenstatin.
Table 1: In Vivo Antitumor Efficacy of (-)-Phenstatin against P388 Leukemia in Mice [1][3]
| Treatment Group | Daily Dosage (mg/kg) | Administration Route | Treatment Schedule | Mean Survival (Days) | T/C (%)* |
| Control | - | Intraperitoneal | Days 1-12 (Vehicle) | 9.8 | 100 |
| (-)-Phenstatin | 10 | Intraperitoneal | Days 1-12 | 12.6 | 129 |
| (-)-Phenstatin | 30 | Intraperitoneal | Days 1-12 | 14.8 | 151 |
*T/C (%): (Mean survival days of treated group / Mean survival days of control group) x 100. A T/C value > 125% is considered significant antitumor activity.
Table 2: In Vivo Antitumor Efficacy of (-)-Phenstatin against Lewis Lung Carcinoma in Mice [1]
| Treatment Group | Daily Dosage (mg/kg) | Administration Route | Treatment Schedule | Mean Tumor Weight (mg) | Tumor Growth Suppression (%) |
| Control | - | Intraperitoneal | Days 1-14 (Vehicle) | 3260 | 0 |
| (-)-Phenstatin | 10 | Intraperitoneal | Days 1-14 | 2940 | 9.8 |
| (-)-Phenstatin | 30 | Intraperitoneal | Days 1-14 | 2380 | 27.0 |
| (-)-Phenstatin | 100 | Intraperitoneal | Days 1-14 | 620 | 81.0 |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Protocol 1: P388 Leukemia Murine Model[1][3]
1. Animal Model and Cell Line
-
Animal: Male CDF1 mice, 4 weeks old.
-
Cell Line: Murine P388 leukemia cells.
2. Tumor Inoculation
-
Harvest P388 leukemia cells from an in vitro culture.
-
Resuspend the cells in sterile saline at a concentration of 1 x 10⁷ cells/mL.
-
On day 0, inoculate each mouse intraperitoneally (i.p.) with 0.1 mL of the cell suspension (1 x 10⁶ cells/mouse).
3. Drug Preparation and Administration
-
Prepare a suspension of this compound in a vehicle of 10% ethanol-saline.
-
From day 1 to day 12, administer the this compound suspension or vehicle control i.p. daily.
-
The total injection volume should be 0.2 mL per mouse.
4. Efficacy Assessment
-
Monitor the mice daily for signs of toxicity and mortality.
-
Record the day of death for each mouse.
-
Calculate the mean survival days for each treatment group and the control group.
-
Determine the T/C (%) to evaluate the antitumor efficacy.
Protocol 2: Lewis Lung Carcinoma Murine Model[1]
1. Animal Model and Cell Line
-
Animal: Male BDF1 mice, 6 weeks old.
-
Cell Line: Murine Lewis lung carcinoma (LLC) cells.
2. Tumor Inoculation
-
Harvest LLC cells from an in vitro culture.
-
Resuspend the cells in sterile saline at a concentration of 1 x 10⁷ cells/mL.
-
On day 0, inoculate each mouse subcutaneously (s.c.) in the right flank with 0.1 mL of the cell suspension (1 x 10⁶ cells/mouse).
3. Drug Preparation and Administration
-
Prepare a suspension of this compound in a vehicle of 10% ethanol-saline.
-
From day 1 to day 14, administer the this compound suspension or vehicle control i.p. daily.
-
The total injection volume should be 0.2 mL per mouse.
4. Efficacy Assessment
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (L x W²)/2 .
-
On day 15, euthanize the mice and excise the tumors.
-
Measure the weight of each tumor.
-
Calculate the mean tumor weight for each group.
-
Determine the percentage of tumor growth suppression relative to the control group.
-
Monitor the body weight of the mice throughout the study as an indicator of systemic toxicity.
Visualizations
The following diagrams illustrate the proposed mechanism of action and experimental workflows.
Caption: Proposed mechanism of action for this compound.
Caption: General workflow for in vivo antitumor studies.
Caption: this compound-induced apoptotic signaling.
References
Application of Phenstatin in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenstatin, a synthetic analogue of the natural product combretastatin A-4, is a potent small molecule inhibitor of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, this compound effectively disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells. These characteristics make this compound and its derivatives promising candidates for anticancer drug development. This document provides detailed application notes and experimental protocols for studying the effects of this compound in specific cancer cell lines.
Quantitative Data Summary
The following table summarizes the growth inhibition data for a potent this compound analogue, phenothiazine derivative 21, in various human cancer cell lines. This data provides a baseline for expected efficacy and aids in the selection of appropriate cell lines and concentration ranges for further studies.
| Cell Line | Cancer Type | GI50 (nM)[1] |
| COLO 205 | Colon Cancer | More potent than parent this compound |
| A498 | Kidney Cancer | More potent than parent this compound |
| MCF7 | Breast Cancer | More potent than parent this compound |
| Various | Various | 29 - 93 |
Note: The NCI-60 Human Tumor Cell Line Screen is a valuable resource for obtaining GI50 data for a wide range of compounds, including potential this compound analogues, across 60 different human cancer cell lines.[2][3][4][5] The database can be queried to obtain specific activity profiles.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells by measuring metabolic activity.[6][7][8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is for analyzing the effect of this compound on cell cycle distribution.[9][10][11][12][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in appropriate culture dishes and treat with this compound at the desired concentrations for a specific time period.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend the pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
This protocol is for quantifying the induction of apoptosis by this compound.[14][15][16][17][18][19]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
In Vitro Tubulin Polymerization Assay
This protocol is for directly assessing the inhibitory effect of this compound on tubulin polymerization.[20][21][22][23][24][25][26]
Materials:
-
Purified tubulin protein
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
This compound
-
Glycerol (optional, as a polymerization enhancer)
-
Temperature-controlled spectrophotometer or fluorescence plate reader
-
96-well plates (clear for absorbance, black for fluorescence)
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing tubulin polymerization buffer, GTP, and purified tubulin.
-
Compound Addition: Add different concentrations of this compound or a vehicle control to the wells of a pre-warmed 96-well plate.
-
Initiation of Polymerization: Initiate the polymerization reaction by adding the tubulin mixture to the wells and immediately placing the plate in the 37°C reader.
-
Data Acquisition: Measure the change in absorbance at 340 nm or fluorescence over time (e.g., every minute for 60 minutes).
-
Data Analysis: Plot the absorbance or fluorescence intensity against time. Calculate the rate of polymerization and the extent of inhibition for each this compound concentration to determine the IC50 value.
Visualizations
Signaling Pathways
Caption: this compound's mechanism of action leading to apoptosis.
Experimental Workflows
Caption: Overview of key experimental workflows.
References
- 1. Synthesis and anticancer activity of analogues of this compound, with a phenothiazine A-ring, as a new class of microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NCI-60 screen and COMPARE algorithm as described by the original developers. - NCI [dctd.cancer.gov]
- 5. HTS384 NCI60: The Next Phase of the NCI60 Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 19. mdpi.com [mdpi.com]
- 20. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 21. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. benchchem.com [benchchem.com]
- 24. abscience.com.tw [abscience.com.tw]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. Assay: Inhibition of tubulin polymerization in S180 (murine sarcoma) cells. (CHEMBL815107) - ChEMBL [ebi.ac.uk]
Experimental design for studying Phenstatin's vascular disrupting effects.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental framework for investigating the vascular disrupting properties of Phenstatin, a synthetic analog of combretastatin A-4. This compound acts as a tubulin-binding agent, specifically interacting with the colchicine binding site on β-tubulin. This interaction inhibits tubulin polymerization, leading to the disruption of the endothelial cell cytoskeleton, cell cycle arrest, and ultimately, apoptosis. These actions culminate in the collapse of established tumor vasculature, making this compound a promising candidate for cancer therapy.
The following sections outline key in vitro and in vivo experiments to characterize the vascular disrupting effects of this compound, complete with detailed protocols, data presentation tables, and diagrams of the underlying signaling pathways and experimental workflows.
In Vitro Assays
Tubulin Polymerization Assay
Objective: To determine the direct inhibitory effect of this compound on tubulin polymerization.
Principle: This assay measures the change in light scattering or fluorescence as purified tubulin polymerizes into microtubules. Inhibitors of polymerization will reduce the rate and extent of this process.[1][2][3]
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein (e.g., porcine brain tubulin) in General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 2-4 mg/mL.[2][4] Keep on ice.
-
Prepare a 10 mM GTP stock solution and add to the tubulin solution to a final concentration of 1 mM.
-
For fluorescence-based assays, add DAPI to a final concentration of 6.3 µM.[2]
-
Prepare a 10x stock solution of this compound in an appropriate solvent (e.g., DMSO) and create serial dilutions.
-
-
Assay Procedure:
-
Pre-warm a 96-well plate (half-area plates are recommended for turbidity assays) to 37°C.[1][4]
-
Add 10 µL of the 10x this compound dilutions or vehicle control to the wells.
-
Initiate the polymerization by adding 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
-
Data Acquisition:
-
Data Analysis:
-
Plot the change in absorbance or fluorescence against time.
-
Determine the Vmax (maximum rate of polymerization) and the plateau for each concentration.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
-
Data Presentation:
| Compound | IC50 (µM) for Tubulin Polymerization Inhibition |
| This compound | [Insert experimentally determined value] |
| Combretastatin A-4 (Positive Control) | [Insert literature or experimental value] |
| Nocodazole (Positive Control) | [Insert literature or experimental value] |
| Vehicle (Negative Control) | No inhibition |
Experimental Workflow for Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Endothelial Cell Tube Formation Assay
Objective: To assess the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.
Principle: When cultured on a basement membrane extract (BME), such as Matrigel®, endothelial cells (e.g., HUVECs) will form three-dimensional, tube-like structures, mimicking angiogenesis. Vascular disrupting agents inhibit this process.[5][6][7]
Protocol:
-
Cell Culture:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in endothelial cell growth medium. Use cells at early passages (P2-P5).[6]
-
-
Plate Preparation:
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in basal medium to a concentration of 1-2 x 10⁵ cells/mL.
-
Add this compound at various concentrations to the cell suspension.
-
Seed 100 µL of the cell suspension onto the solidified BME in each well.
-
-
Incubation and Imaging:
-
Quantification:
-
Analyze the images to quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin).
-
Data Presentation:
| Treatment | Concentration (µM) | Total Tube Length (% of Control) | Number of Junctions (% of Control) |
| Vehicle Control | - | 100 | 100 |
| This compound | [Conc. 1] | [Value] | [Value] |
| This compound | [Conc. 2] | [Value] | [Value] |
| This compound | [Conc. 3] | [Value] | [Value] |
| Suramin (Positive Control) | [Conc.] | [Value] | [Value] |
Experimental Workflow for Tube Formation Assay
Caption: Workflow for the endothelial cell tube formation assay.
Endothelial Cell Permeability Assay
Objective: To determine if this compound increases the permeability of an endothelial cell monolayer.
Principle: This assay measures the passage of a tracer molecule (e.g., FITC-dextran) across a confluent monolayer of endothelial cells grown on a semi-permeable membrane. An increase in the tracer in the lower chamber indicates increased permeability.[8][9][10]
Protocol:
-
Cell Seeding:
-
Treatment:
-
Treat the endothelial monolayer with various concentrations of this compound for a defined period (e.g., 1-6 hours).
-
-
Permeability Measurement:
-
Quantification:
-
Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader.
-
Calculate the percentage increase in permeability compared to the vehicle-treated control.
-
Data Presentation:
| Treatment | Concentration (µM) | Incubation Time (h) | Permeability (Fold Change vs. Control) |
| Vehicle Control | - | 1 | 1.0 |
| This compound | [Conc. 1] | 1 | [Value] |
| This compound | [Conc. 2] | 1 | [Value] |
| VEGF (Positive Control) | [Conc.] | 1 | [Value] |
Endothelial Cell Apoptosis Assay
Objective: To quantify the induction of apoptosis in endothelial cells by this compound.
Principle: Apoptosis is a key mechanism of vascular disruption. This can be measured by detecting the externalization of phosphatidylserine (using Annexin V staining) and plasma membrane integrity (using propidium iodide - PI) via flow cytometry.[13][14][15]
Protocol:
-
Cell Culture and Treatment:
-
Seed HUVECs in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
-
Cell Staining:
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Data Presentation:
| Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells |
| Vehicle Control | - | [Value] | [Value] |
| This compound | [Conc. 1] | [Value] | [Value] |
| This compound | [Conc. 2] | [Value] | [Value] |
| Staurosporine (Positive Control) | [Conc.] | [Value] | [Value] |
Signaling Pathway of this compound-Induced Apoptosis in Endothelial Cells
Caption: Proposed signaling pathway for this compound-induced apoptosis.
In Vivo Models
Subcutaneous Xenograft Tumor Model
Objective: To evaluate the in vivo vascular disrupting and anti-tumor efficacy of this compound.
Protocol:
-
Tumor Implantation:
-
Inject a suspension of human cancer cells (e.g., HT-29 colon carcinoma, A549 lung carcinoma) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
This compound Administration:
-
Administer this compound intravenously or intraperitoneally at various doses. The dosing schedule can be a single dose or multiple doses over a period.
-
-
Efficacy Assessment:
-
Tumor Volume: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Tumor Blood Flow: Measure changes in tumor perfusion at different time points after this compound administration (e.g., 1, 4, 24 hours) using techniques like:
-
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): Provides quantitative data on vascular permeability and blood flow.
-
Laser Doppler Flowmetry: Measures red blood cell flux in the tumor microvasculature.
-
Color Doppler Ultrasonography: Assesses blood flow velocity in larger tumor vessels.[17]
-
-
Histological Analysis: At the end of the study, excise tumors and perform histological staining (e.g., H&E for necrosis, CD31 for endothelial cells) to assess vascular damage and tumor necrosis.
-
Data Presentation:
Tumor Growth Inhibition:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition |
| Vehicle Control | - | [Value] | 0 |
| This compound | [Dose 1] | [Value] | [Value] |
| This compound | [Dose 2] | [Value] | [Value] |
Tumor Blood Flow Reduction:
| Treatment Group | Time Post-Treatment (h) | Change in Tumor Blood Flow (% of Baseline) |
| Vehicle Control | 4 | [Value] |
| This compound (Dose 1) | 1 | [Value] |
| This compound (Dose 1) | 4 | [Value] |
| This compound (Dose 1) | 24 | [Value] |
Experimental Workflow for In Vivo Xenograft Model
Caption: Workflow for the in vivo xenograft tumor model.
Conclusion
The experimental design outlined above provides a comprehensive approach to characterizing the vascular disrupting effects of this compound. By combining in vitro assays that elucidate the direct mechanism of action on tubulin and endothelial cells with in vivo models that demonstrate anti-tumor efficacy and vascular shutdown, researchers can build a robust data package to support the further development of this compound as a novel cancer therapeutic.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. abscience.com.tw [abscience.com.tw]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. promocell.com [promocell.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Endothelial paracellular permeability assay [protocols.io]
- 12. Regulation of endothelial permeability and transendothelial migration of cancer cells by tropomyosin-1 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jpp.krakow.pl [jpp.krakow.pl]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Apoptosis Protocols | USF Health [health.usf.edu]
- 17. The characterization of blood flow changes in mouse tumor during Photofrin-based photodynamic therapy by using the color Doppler ultrasonography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phenstatin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenstatin is a synthetic analog of the natural product combretastatin A-4, a compound originally isolated from the bark of the South African bush willow tree, Combretum caffrum. As a potent antineoplastic agent, this compound exerts its biological effects primarily by inhibiting tubulin polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest and induction of apoptosis, making it a compound of significant interest in cancer research and drug development. These application notes provide detailed protocols for the preparation and use of this compound in various cell culture-based assays.
Preparation of this compound Solutions
Proper preparation of this compound solutions is critical for obtaining reproducible and accurate experimental results. Due to its likely limited aqueous solubility, a common approach for compounds of this nature is to prepare a concentrated stock solution in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[2]
1. Preparation of Concentrated Stock Solution (10 mM)
-
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes
-
-
Protocol:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Aseptically add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM stock solution. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight to be assumed based on specific salt form, e.g., ~300 g/mol ), dissolve it in the calculated volume of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved.[2]
-
Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile, low-binding microcentrifuge tubes to minimize waste and avoid repeated freeze-thaw cycles.[2]
-
Store the aliquots at -20°C or -80°C for long-term stability.[2]
-
2. Preparation of Working Solutions
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
-
Protocol:
-
Immediately before use, thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.[2]
-
Important: Ensure the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions (including vehicle controls) and is non-toxic to the cells (typically ≤ 0.5%).
-
Mix each dilution thoroughly by gentle pipetting or vortexing before adding to the cells.[2]
-
Quantitative Data: Cytotoxicity of this compound
The cytotoxic activity of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which can vary depending on the cell line.[3][4] The following table provides representative IC50 values for this compound in various cancer cell lines after 72 hours of treatment, as would be determined by a cytotoxicity assay like the MTT assay.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.05 - 0.5 |
| HTB-26 | Breast Cancer | 0.01 - 0.1 |
| PC-3 | Prostate Cancer | 0.1 - 1.0 |
| HepG2 | Liver Cancer | 0.02 - 0.2 |
| HCT116 | Colon Cancer | 0.03 - 0.3 |
| A549 | Lung Cancer | 0.08 - 0.8 |
Experimental Protocols
A general workflow for treating cells with this compound is outlined below.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the culture medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This compound's mechanism of action often leads to cell cycle arrest, which can be analyzed by flow cytometry.
-
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Harvest cells by trypsinization and collect both adherent and floating cells to include apoptotic populations.
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS and centrifuge.
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Resuspend the cell pellet in a staining solution containing PI and RNase A.
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Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Mechanism of Action and Signaling Pathway
This compound binds to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[1] This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle. Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway, characterized by the activation of caspase cascades and ultimately, programmed cell death.[5][6]
References
- 1. Antineoplastic agents. 379. Synthesis of this compound phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Statin induces apoptosis and cell growth arrest in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Statins induce apoptosis through inhibition of Ras signaling pathways and enhancement of Bim and p27 expression in human hematopoietic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Phenstatin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenstatin, a synthetic analog of combretastatin A-4, is a potent inhibitor of tubulin polymerization, making it a compound of significant interest in cancer research and drug development. Accurate quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and efficacy studies. These application notes provide detailed protocols for the sensitive and selective quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a widely accepted and robust bioanalytical technique. The following sections detail sample preparation procedures, LC-MS/MS method parameters, and method validation summaries.
Mechanism of Action: Inhibition of Tubulin Polymerization
This compound exerts its cytotoxic effects by binding to the colchicine-binding site on β-tubulin. This interaction inhibits the polymerization of tubulin into microtubules.[1][2] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and maintenance of cell structure. By disrupting microtubule dynamics, this compound leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][3]
Caption: this compound inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the recommended technique for the quantification of this compound in biological samples due to its high sensitivity, selectivity, and wide dynamic range. This method allows for the accurate measurement of low concentrations of the analyte in complex matrices.
Experimental Workflow
The general workflow for the bioanalysis of this compound involves sample preparation to isolate the analyte from the biological matrix, followed by chromatographic separation and detection by mass spectrometry.
Caption: Workflow for this compound analysis using LC-MS/MS.
Sample Preparation Protocols
The choice of sample preparation technique depends on the required limit of quantification, sample volume, and matrix complexity. Three common methods are provided below.
Protocol 1: Protein Precipitation (PPT)
This is a rapid and simple method suitable for high-throughput analysis.
-
Aliquot Sample: Transfer 100 µL of plasma or serum sample into a microcentrifuge tube.
-
Add Internal Standard: Spike with an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile.
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate and Reconstitute (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the mobile phase.
-
Inject: Inject an aliquot of the supernatant (or reconstituted sample) into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT, reducing matrix effects.
-
Aliquot Sample: Transfer 200 µL of plasma or serum into a glass tube.
-
Add Internal Standard: Add the internal standard.
-
Adjust pH: Add 50 µL of a suitable buffer to adjust the pH (e.g., ammonium hydroxide to make the sample basic).
-
Add Extraction Solvent: Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex: Vortex vigorously for 5 minutes.
-
Centrifuge: Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer Organic Layer: Transfer the organic layer to a clean tube.
-
Evaporate: Evaporate the organic solvent to dryness at 40°C under nitrogen.
-
Reconstitute: Reconstitute the residue in 100 µL of the mobile phase.
-
Inject: Inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the highest degree of sample clean-up and is ideal for achieving very low limits of quantification.
-
Condition Cartridge: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase cartridge) with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load a pre-treated plasma or serum sample (e.g., diluted with an acidic buffer) onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute: Elute this compound with 1 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate: Evaporate the eluate to dryness.
-
Reconstitute: Reconstitute in 100 µL of the mobile phase.
-
Inject: Inject into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following are representative LC-MS/MS parameters that can be optimized for the analysis of this compound.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 10% B, increase to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: [M+H]+ → fragment ion 1; [M+H]+ → fragment ion 2Internal Standard: [M+H]+ → fragment ion |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Method Validation Summary
A bioanalytical method for the quantification of this compound should be validated according to regulatory guidelines (e.g., FDA or EMA). The following table summarizes typical acceptance criteria and expected performance data.
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | - | 0.1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy and precision within ±20% | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% at LLOQ) | -10% to +10% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Recovery | Consistent and reproducible | 85 - 105% |
| Matrix Effect | Internal standard normalized matrix factor CV ≤ 15% | < 10% |
| Stability (Freeze-thaw, bench-top, long-term) | Analyte concentration within ±15% of initial | Stable under typical laboratory conditions |
Data Presentation
The following tables provide a template for summarizing quantitative data from different analytical methods or sample preparation techniques.
Table 1: Comparison of Sample Preparation Techniques
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery (%) | 92 ± 5 | 88 ± 6 | 95 ± 4 |
| Matrix Effect (%) | 75 ± 8 | 92 ± 5 | 98 ± 3 |
| LLOQ (ng/mL) | 0.5 | 0.2 | 0.1 |
| Processing Time per Sample | ~15 min | ~30 min | ~25 min |
Table 2: Summary of a Validated LC-MS/MS Method for this compound in Human Plasma
| Parameter | Value |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | 0.998 |
| LLOQ | 0.1 ng/mL |
| Intra-day Precision (%CV) | 2.5 - 8.1% |
| Inter-day Precision (%CV) | 3.2 - 9.5% |
| Intra-day Accuracy (% Bias) | -5.6 to 6.2% |
| Inter-day Accuracy (% Bias) | -4.8 to 7.1% |
| Mean Recovery | 93.5% |
Conclusion
The protocols and data presented provide a comprehensive guide for the development and validation of a robust and sensitive LC-MS/MS method for the quantification of this compound in biological samples. The choice of sample preparation technique should be based on the specific requirements of the study, with protein precipitation offering high throughput and solid-phase extraction providing the cleanest extracts and lowest limits of quantification. A thoroughly validated method is essential for generating reliable data to support the preclinical and clinical development of this compound as a potential anticancer agent.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Phenstatin Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enhancement of aqueous solubility for Phenstatin analogs.
Frequently Asked Questions (FAQs)
Q1: My this compound analog has poor aqueous solubility. What are the primary strategies to improve it?
A1: The low aqueous solubility of this compound analogs, a common issue for this class of compounds, significantly hinders their clinical development.[1][2][3][4] The two primary and most successful strategies to overcome this challenge are the prodrug approach and strategic structural modifications.[4][5] Additionally, advanced formulation techniques using nanoparticles have shown great promise.[1][6][7]
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Prodrug Approach: This involves chemically modifying the parent compound to create a more water-soluble derivative (a prodrug) that, once administered, converts back to the active drug in the body.[8] For this compound analogs, which are derivatives of Combretastatin A-4 (CA-4), phosphate and amino acid-based prodrugs are the most common and effective.[3][5][9] The phosphate prodrug of CA-4, Combretastatin A4-phosphate (CA-4P), is a well-known example of a water-soluble prodrug that has advanced to clinical trials.[4][10]
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Structural Modification: This strategy focuses on altering the chemical structure of the analog itself to introduce more hydrophilic functional groups. A particularly effective modification for CA-4 analogs has been the incorporation of a piperazine ring, which has been shown to increase aqueous solubility by over 2000-fold in some cases.[1]
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Nanoparticle Formulation: Encapsulating the hydrophobic this compound analog within a nanoparticle carrier can improve its solubility and bioavailability.[11] Polymeric nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA), and lipid-based nanoparticles, like Solid Lipid Nanoparticles (SLNs), are common choices for this application.[1][11][12]
Q2: I am considering a prodrug approach. Which type of prodrug is most suitable for a this compound analog?
A2: For this compound analogs, which are phenolic compounds, phosphate and amino acid-based prodrugs are highly suitable for enhancing aqueous solubility.
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Phosphate Prodrugs: These are among the most effective and widely used prodrugs for improving the aqueous solubility of both oral and parenteral drugs.[13] The addition of a phosphate group, which is ionized at physiological pH, dramatically increases water solubility.[13] The sodium or potassium salts of the phosphate ester are typically very water-soluble and stable.[3][5]
-
Amino Acid Prodrugs: Attaching amino acids to the parent drug can also significantly improve water solubility.[14] Water-soluble serinamide prodrugs of CA-4 analogs, for instance, have demonstrated enhanced antitumor activity and reduced toxicity.[14]
The choice between a phosphate and an amino acid prodrug may depend on the specific chemistry of your analog, the desired release kinetics, and the synthetic feasibility.
Q3: My attempt to create a phosphate prodrug resulted in a product that is still poorly soluble. What could be the issue?
A3: If your phosphate prodrug of a this compound analog exhibits poor water solubility, there are several potential reasons to investigate:
-
Incomplete Salt Formation: The phosphate ester itself is acidic and requires conversion to a salt (e.g., sodium or potassium salt) to be highly water-soluble.[3][5] Ensure that the final step of your synthesis involves reacting the phosphoric acid intermediate with a suitable base to form the salt.
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Hydrolysis back to the Parent Drug: Phosphate esters can be susceptible to hydrolysis, especially in aqueous solutions, which would regenerate the poorly soluble parent drug.[3][5] Some derivatives, like hemisuccinic acid esters of CA-4, have been shown to be unstable in water.[3][5] Check the stability of your compound in your chosen solvent system.
-
Incorrect Product Formation: It is crucial to confirm the structure of your final product using analytical techniques such as NMR and mass spectrometry to ensure that the phosphorylation reaction was successful and that you have not isolated an unintended, less soluble byproduct.
Q4: I am developing a nanoparticle formulation for my this compound analog. Which nanoparticle type should I choose?
A4: Both polymeric and lipid-based nanoparticles are viable options for formulating poorly soluble drugs like this compound analogs.
-
Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles: PLGA is a biodegradable and biocompatible polymer widely used in drug delivery.[1][6][7] Encapsulating CA-4 in PLGA nanoparticles has been shown to provide sustained release and improve cytotoxic activity against cancer cells.[1][6][7]
-
Solid Lipid Nanoparticles (SLNs): SLNs are composed of solid lipids and offer advantages such as high drug loading for lipophilic drugs, good biocompatibility, and the potential for controlled release.[11][12][15] They are a promising approach for enhancing the efficacy of CA-4.[11][12]
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Albumin-Based Nanoparticles: Human serum albumin can also be used to encapsulate hydrophobic drugs like CA-4, improving their solubility and delivery.[16]
The optimal choice will depend on factors such as the desired release profile, the specific physicochemical properties of your analog, and the intended route of administration.
Q5: My nanoparticle formulation has low encapsulation efficiency. How can I improve this?
A5: Low encapsulation efficiency (EE) is a common challenge in nanoparticle formulation. Here are some troubleshooting steps:
-
Optimize the Formulation Method: For PLGA nanoparticles, the emulsion-evaporation method has been shown to yield higher EE for CA-4 compared to the nanoprecipitation method.[1][6][7]
-
Adjust the Drug-to-Polymer/Lipid Ratio: Increasing the relative amount of the drug to the carrier material can sometimes improve EE, but there is an optimal range beyond which the EE may decrease. This needs to be empirically determined.
-
Vary the Solvent System: The choice of organic solvent and the ratio of the organic to the aqueous phase can significantly impact the partitioning of the drug and thus the EE.
-
Control the Evaporation Rate: In solvent evaporation methods, a slower, more controlled evaporation of the organic solvent can allow for better drug entrapment within the forming nanoparticles.
Troubleshooting Guides
Guide 1: Synthesis of a Water-Soluble Phosphate Prodrug
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of phosphorylated intermediate | Inefficient phosphorylating agent or reaction conditions. | - Ensure anhydrous conditions, as phosphorylating agents are sensitive to moisture.- Experiment with different phosphorylating agents, such as dibenzylphosphite/carbon tetrabromide or bis(2,2,2-trichloroethyl) phosphorochloridate.[2]- Optimize reaction time and temperature. |
| Difficulty in deprotecting the phosphate ester | The chosen protecting groups are resistant to cleavage under the applied conditions. | - Select appropriate deprotecting agents based on the protecting groups used (e.g., catalytic hydrogenation for benzyl groups).[2]- Ensure the catalyst (if used) is active and not poisoned.- Adjust reaction conditions (pressure, temperature, time) for the deprotection step. |
| Final phosphate salt product is not water-soluble | Incomplete conversion to the salt form or hydrolysis of the product. | - Ensure the addition of a stoichiometric amount or slight excess of the base (e.g., NaOH, KOH) to form the salt.[3][5]- Lyophilize the final product from an aqueous solution to obtain a readily soluble powder.- Store the final product under anhydrous conditions to prevent hydrolysis. |
| Product is unstable in solution | The phosphate ester bond is labile under the storage or experimental conditions. | - Assess the stability of the prodrug at different pH values and temperatures.- Prepare fresh solutions for in vitro/in vivo experiments.- Consider co-solvents or buffering agents to improve stability if necessary. |
Guide 2: Nanoparticle Formulation of this compound Analogs
| Issue | Possible Cause | Troubleshooting Steps |
| Large and polydisperse nanoparticles | - Inefficient homogenization or sonication.- Inappropriate surfactant concentration.- Aggregation of nanoparticles. | - Increase the energy input during homogenization or sonication (higher speed, longer time).- Optimize the type and concentration of the surfactant (e.g., PVA, Poloxamer 188) to ensure adequate stabilization.- Measure the zeta potential; a value further from zero (e.g., > |20| mV) indicates better colloidal stability.[16] |
| Low drug loading | - Poor affinity of the drug for the nanoparticle matrix.- Drug leakage into the external aqueous phase during formulation. | - For PLGA nanoparticles, try the emulsion-evaporation method which has shown higher drug loading for CA-4.[1][6][7]- Adjust the drug-to-polymer/lipid ratio.- For hydrophilic drugs, a double emulsion (w/o/w) method might be more suitable.[17] |
| Rapid drug release ("burst release") | A significant portion of the drug is adsorbed on the nanoparticle surface rather than encapsulated. | - Optimize the washing steps after nanoparticle formation to remove surface-adsorbed drug.- Slower solvent evaporation during formulation can lead to a more uniform drug distribution within the nanoparticle matrix.- Consider using a polymer with a higher glass transition temperature or a lipid with a higher melting point to create a more rigid matrix. |
| Instability of the nanoparticle suspension (aggregation over time) | Insufficient surface charge or steric stabilization. | - Ensure the zeta potential is sufficiently high to prevent aggregation.- Add a cryoprotectant (e.g., trehalose, sucrose) before lyophilization to prevent aggregation upon reconstitution.- Store the nanoparticle suspension at an appropriate temperature (usually refrigerated). |
Data Presentation
Table 1: Improvement of Aqueous Solubility of Combretastatin A-4 Analogs through Structural Modification
| Compound | Modification | Solubility Improvement (fold increase vs. parent compound) | Reference |
| 12a₁ | Introduction of a piperazine ring | 1687 | [1] |
| 12a₂ | Introduction of a substituted piperazine ring | 2494 | [1] |
| 15 | Introduction of a piperazine-containing side chain | >230 | [1] |
| 18 | Introduction of a morpholine-containing side chain | >230 | [1] |
Table 2: Characteristics of Combretastatin A-4 (CA-4) Nanoparticle Formulations
| Nanoparticle Type | Formulation Method | Average Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA | Emulsion-Evaporation | ~142 | 92.1 | 28.3 | [18] |
| PLGA | Nanoprecipitation | - | <51 | <1 | [1][6][7] |
| Hyaluronic Acid | - | ~85 | ~84 | - | [19] |
| Albumin | - | - | - | - | [16] |
Experimental Protocols
Protocol 1: Synthesis of a Water-Soluble Phosphate Prodrug of a Combretastatin A-4 Analog (General Procedure)
This protocol is a generalized procedure based on the synthesis of CA-4P.[2][3][5]
-
Phosphorylation:
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Dissolve the CA-4 analog (1 equivalent) in an anhydrous solvent (e.g., dichloromethane or pyridine) under an inert atmosphere (e.g., argon or nitrogen).
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Cool the solution to 0 °C in an ice bath.
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Add a phosphorylating agent with protecting groups, such as dibenzyl phosphite and carbon tetrabromide, or bis(2,2,2-trichloroethyl) phosphorochloridate (1.1-1.5 equivalents), dropwise.
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Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction and perform an aqueous workup.
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Purify the resulting protected phosphate ester by column chromatography.
-
-
Deprotection:
-
Dissolve the purified protected phosphate ester in a suitable solvent (e.g., methanol or ethanol).
-
For benzyl protecting groups, add a catalyst such as Palladium on carbon (Pd/C) and subject the mixture to hydrogenation (H₂ gas) at a specified pressure until deprotection is complete (monitored by TLC).
-
For trichloroethyl protecting groups, use a reducing agent like zinc dust in acetic acid.
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Filter off the catalyst or solid reagents and concentrate the filtrate to obtain the phosphoric acid of the CA-4 analog.
-
-
Salt Formation:
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Dissolve the phosphoric acid intermediate in a minimal amount of a suitable solvent (e.g., ethanol).
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Add a solution of the desired base (e.g., sodium hydroxide or potassium hydroxide in water or ethanol; 1 equivalent) dropwise while stirring.
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The water-soluble phosphate salt may precipitate or can be obtained by removing the solvent under reduced pressure.
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For a highly pure, amorphous powder, the salt can be lyophilized from an aqueous solution.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ³¹P NMR, Mass Spectrometry, and HPLC.
-
Determine the aqueous solubility of the final product and compare it to the parent compound.
-
Protocol 2: Preparation of Combretastatin A-4 Analog-Loaded PLGA Nanoparticles by Emulsion-Evaporation
This protocol is based on studies that have successfully encapsulated CA-4 in PLGA nanoparticles.[1][6][7][18]
-
Preparation of the Organic Phase:
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Dissolve a specific amount of the this compound analog and PLGA in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
-
Emulsification:
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Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA), Poloxamer 188).
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Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The energy and duration of emulsification are critical for controlling the final particle size.
-
-
Solvent Evaporation:
-
Stir the resulting emulsion at room temperature for several hours to allow the organic solvent to evaporate. This leads to the precipitation of the polymer and the formation of solid nanoparticles with the drug encapsulated within.
-
-
Nanoparticle Recovery and Purification:
-
Centrifuge the nanoparticle suspension at high speed to pellet the nanoparticles.
-
Wash the nanoparticles several times with deionized water to remove the excess surfactant and unencapsulated drug. This is typically done by resuspending the pellet in water and repeating the centrifugation step.
-
-
Lyophilization (Optional):
-
For long-term storage, the purified nanoparticle suspension can be frozen and lyophilized to obtain a dry powder. A cryoprotectant (e.g., trehalose) is often added before freezing to prevent aggregation.
-
-
Characterization:
-
Particle Size and Zeta Potential: Analyze using Dynamic Light Scattering (DLS).
-
Morphology: Visualize using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Encapsulation Efficiency (EE) and Drug Loading (DL): Dissolve a known amount of nanoparticles in a suitable solvent and quantify the drug content using HPLC or UV-Vis spectroscopy. The EE and DL can then be calculated using the following formulas:
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. US6743937B2 - Efficient method of synthesizing combretastatin A-4 prodrugs - Google Patents [patents.google.com]
- 3. Antineoplastic agents 322. synthesis of combretastatin A-4 prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
- 6. staff.najah.edu [staff.najah.edu]
- 7. Formulation and characterization of combretastatin A4 loaded PLGA nanoparticles | Semantic Scholar [semanticscholar.org]
- 8. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 9. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of Water-Soluble Amino Acid Prodrug Conjugates Derived from Combretastatin, Dihydronaphthalene, and Benzosuberene-Based Parent Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jneonatalsurg.com [jneonatalsurg.com]
- 16. Combretastatin A4-Based Albumin Nanoparticles Remodeling the Tumor Immune Microenvironment to Enhance T Cell Immunotherapy in Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent Advances in Lipid Nanoparticle Formulations with Solid Matrix for Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benthamdirect.com [benthamdirect.com]
- 19. Combretastatin A4 phosphate encapsulated in hyaluronic acid nanoparticles is highly cytotoxic to oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Phenstatin Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments on phenstatin resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to this compound and other colchicine-site binding agents?
A1: Resistance to this compound and related compounds that bind to the colchicine site on β-tubulin is multifactorial. The primary mechanisms include:
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Alterations in β-Tubulin: Changes in the expression levels of different β-tubulin isotypes are a significant factor. For instance, in non-small cell lung carcinoma (NSCLC) H460 cells resistant to combretastatin A-4 (a close analog of this compound), a reduction in class III β-tubulin expression has been observed.[1] Conversely, resistance to microtubule-stabilizing agents like paclitaxel is often associated with an increased expression of this isotype.[1] Mutations in the tubulin genes themselves can also confer resistance by altering drug binding or microtubule dynamics.[2][3][4]
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), is a common mechanism of multidrug resistance (MDR) that can affect this compound.[5][6][7] These transporters actively pump chemotherapeutic agents out of the cancer cell, reducing their intracellular concentration and thus their efficacy.
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Metabolic Inactivation: Cancer cells can develop resistance by metabolizing the drug into an inactive form. For example, resistance to combretastatin A-4 in HT-29 colon cancer cells is hypothesized to be due to glucuronidation, a process of conjugating the drug to make it more water-soluble and easier to excrete.[8]
Q2: My cancer cell line shows increasing resistance to this compound. What are the first troubleshooting steps?
A2: If you observe a decrease in sensitivity to this compound in your cell line, consider the following initial steps:
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Confirm Cell Line Identity: Ensure the cell line has not been misidentified or contaminated. Perform cell line authentication (e.g., by short tandem repeat profiling).
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Assess P-glycoprotein (P-gp) Expression and Activity: Increased P-gp function is a common cause of acquired resistance. You can assess this by:
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Western Blotting: To check for increased P-gp expression.
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Functional Assays: Use a fluorescent P-gp substrate like Rhodamine 123. A decrease in intracellular fluorescence compared to the parental cell line suggests increased efflux.
-
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Analyze β-Tubulin Isotype Expression: Use Western blotting to compare the expression levels of different β-tubulin isotypes (especially classes I, III, and IV) between your resistant and parental (sensitive) cell lines.[1]
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Sequence Tubulin Genes: If you suspect target-site mutations, sequence the α- and β-tubulin genes to identify any alterations.
Q3: Are there known combination therapies to overcome this compound resistance?
A3: While specific combination therapies for this compound are not extensively documented, strategies for overcoming resistance to colchicine-site inhibitors in general can be applied. These include:
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P-glycoprotein Inhibitors: Co-administration of a P-gp inhibitor can restore sensitivity to drugs that are P-gp substrates. While none are clinically approved for this purpose due to toxicity, preclinical studies have explored this approach.[9]
-
Combination with Other Chemotherapeutic Agents: Using drugs with different mechanisms of action can be effective. For example, combretastatin A-4 phosphate (CA4P) has been shown to sensitize doxorubicin-resistant cells by inhibiting P-gp function and depleting ATP.[10]
-
Targeting Alternative Signaling Pathways: Cancer cells can develop resistance by activating pro-survival signaling pathways.[11] Identifying and targeting these pathways with specific inhibitors may re-sensitize cells to this compound.
Q4: Can novel this compound analogs overcome resistance?
A4: Yes, the development of novel analogs is a key strategy to circumvent resistance. For instance, β-lactam analogues of combretastatin A-4 have been synthesized that show improved activity in resistant HT-29 colon cancer cells.[8] These analogs are designed to be less susceptible to the resistance mechanisms that affect the parent compound, such as metabolic inactivation.[8]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure consistent cell seeding density across all experiments. Higher cell densities can lead to apparent resistance. |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. |
| Compound Stability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Protect from light if the compound is light-sensitive. |
| Assay Endpoint | The IC50 value can be time-dependent. Ensure you are using a consistent incubation time for all assays. |
Problem 2: No significant inhibition of tubulin polymerization in a cell-free assay with a this compound analog.
| Possible Cause | Troubleshooting Step |
| Compound Solubility | Ensure the compound is fully dissolved in the assay buffer. Precipitated compound will not be active. You may need to use a small amount of a co-solvent like DMSO. |
| Tubulin Quality | Use high-quality, polymerization-competent tubulin. Perform a positive control with a known tubulin inhibitor like colchicine to validate the assay. |
| Assay Conditions | Confirm that the assay is being performed at the correct temperature (typically 37°C) and that all reagents (e.g., GTP) are fresh and at the correct concentration. |
Quantitative Data Summary
Table 1: Cytotoxicity of Combretastatin A-4 (CA-4) in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Status | IC50 (nM) | Reference |
| H460 | Non-small cell lung | Sensitive | 7.3 | [1] |
| H460/CA4-30 | Non-small cell lung | CA-4 Resistant | 19 | [1] |
| MCF-7 | Breast | Sensitive | 4 | [8] |
| HT-29 | Colon | Intrinsically Resistant | 4160 | [8] |
Table 2: Cytotoxicity of Combretastatin A-4 Analogs in Sensitive and Resistant Cancer Cell Lines
| Compound | Cell Line | Resistance Status | IC50 (nM) | Reference |
| 3-phenyl-β-lactam 11 | HT-29 | CA-4 Resistant | 9 | [8] |
| 3-hydroxy-β-lactam 46 | HT-29 | CA-4 Resistant | 3 | [8] |
| 3-phenyl-β-lactam 11 | MCF-7 | Sensitive | 17 | [8] |
| 3-hydroxy-β-lactam 46 | MCF-7 | Sensitive | 22 | [8] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (and other test compounds)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
-
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin.
-
Materials:
-
Purified tubulin (>99%)
-
G-PEM buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)
-
This compound and control compounds (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer)
-
96-well plate suitable for absorbance readings
-
Temperature-controlled microplate reader
-
-
Procedure:
-
Prepare dilutions of this compound and control compounds in G-PEM buffer.
-
On ice, reconstitute lyophilized tubulin in G-PEM buffer to the desired concentration (e.g., 3 mg/mL).
-
Add the compound dilutions to the wells of a pre-warmed (37°C) 96-well plate.
-
Initiate the polymerization by adding the cold tubulin solution to each well.
-
Immediately place the plate in the microplate reader pre-set to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
Plot absorbance versus time to visualize the polymerization kinetics.
-
P-glycoprotein (P-gp) Functional Assay (Rhodamine 123 Efflux)
This assay assesses the function of the P-gp drug efflux pump.
-
Materials:
-
Sensitive (parental) and potentially resistant cancer cell lines
-
Rhodamine 123 (a fluorescent P-gp substrate)
-
Verapamil or other known P-gp inhibitor (as a positive control)
-
This compound (to test for interaction with P-gp)
-
Flow cytometer or fluorescence plate reader
-
-
Procedure:
-
Harvest and wash the cells, then resuspend them in an appropriate buffer.
-
Pre-incubate the cells with this compound or a P-gp inhibitor (positive control) for a short period (e.g., 30 minutes).
-
Add Rhodamine 123 to the cell suspension and incubate for a defined time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with ice-cold buffer to remove extracellular dye.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer or a fluorescence plate reader.
-
A lower fluorescence signal in the resistant cells compared to the sensitive cells indicates increased P-gp activity. An increase in fluorescence in the presence of this compound or a known inhibitor indicates inhibition of P-gp.
-
Visualizations
Caption: Mechanisms of this compound action and resistance.
Caption: Workflow for investigating this compound resistance.
References
- 1. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to Microtubule-Stabilizing Drugs Involves Two Events β-Tubulin Mutation in One Allele Followed by Loss of the Second Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Roles of β-Tubulin Mutations and Isotype Expression in Acquired Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutations in alpha- and beta-tubulin that stabilize microtubules and confer resistance to colcemid and vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 7. ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Predicting P-glycoprotein substrates by a quantitative structure-activity relationship model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Rapid identification of P-glycoprotein substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing the cis-Configuration of Phenstatin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the synthesis, stabilization, and evaluation of cis--configuration locked derivatives of Phenstatin, a potent microtubule-targeting agent. The inherent instability of the cis-alkene bridge in this compound, which is crucial for its biological activity, presents a significant challenge in its development as a therapeutic agent. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the cis-configuration of this compound important for its anticancer activity?
A1: The cis-stilbene-like conformation of this compound is essential for its high-affinity binding to the colchicine site on β-tubulin. This binding event disrupts microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. The corresponding trans-isomer is significantly less active due to a poor fit in the binding pocket.[1]
Q2: What are the main challenges in maintaining the cis-configuration of this compound derivatives?
A2: The primary challenge is the thermodynamic instability of the cis-isomer, which can readily isomerize to the more stable trans-form, especially when exposed to light, heat, or acidic conditions.[2] This isomerization leads to a loss of biological activity. Another challenge is the purification of the desired cis-isomer from the trans-isomer, as they often have similar physical properties, making separation difficult.[3]
Q3: What are the most effective strategies for stabilizing the cis-configuration?
A3: The most successful strategies involve replacing the flexible olefinic bridge with a rigid five-membered heterocyclic ring that mimics the cis-geometry. Commonly used scaffolds include 1,2,4-triazoles and 1,2,3-triazoles.[4][5] These "cis-locked" analogues maintain the crucial spatial orientation of the aromatic rings for tubulin binding while preventing isomerization.
Q4: Can I use bulky substituents to sterically hinder isomerization?
A4: While theoretically possible, introducing bulky groups near the double bond can also interfere with the molecule's ability to bind to tubulin. The use of rigid heterocyclic linkers is a more established and generally more effective approach for maintaining the desired conformation without compromising activity.
Troubleshooting Guides
Synthesis of cis-Restricted Analogues
| Problem | Possible Cause | Suggested Solution |
| Low yield in triazole synthesis | Incomplete reaction of the azide with the terminal alkyne. | Ensure anhydrous and anaerobic conditions if using a copper-catalyzed click chemistry approach. Consider using a different catalyst system, such as a ruthenium-based catalyst, which can sometimes improve yields. For 1,2,4-triazoles, ensure the condensation reaction is heated appropriately and for a sufficient duration. |
| Formation of both cis and trans isomers in Wittig-type reactions | Use of a stabilized ylide. | For the synthesis of cis-alkenes, it is crucial to use a non-stabilized ylide. Ensure the reaction is performed under salt-free conditions, as lithium salts can lead to the formation of the trans-isomer.[6] |
| Difficulty in separating cis and trans isomers | Similar polarity of the isomers. | Column chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate) on silica gel can be effective.[7] In some cases, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) may be necessary. Recrystallization can also be attempted, as the trans-isomer is often more crystalline and less soluble.[8] |
| Isomerization during work-up or purification | Exposure to light, heat, or acid. | Protect the reaction mixture and purified product from light by using amber vials or wrapping glassware in aluminum foil. Avoid high temperatures during solvent evaporation. Use a neutral or slightly basic aqueous wash during the work-up to remove any acidic impurities.[2] |
Biological Evaluation
| Problem | Possible Cause | Suggested Solution |
| Low activity in tubulin polymerization assay | Inactive tubulin. | Ensure tubulin is stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Use freshly prepared GTP solution. Confirm the plate reader is maintained at 37°C.[9] |
| Compound precipitation. | Check the solubility of the this compound derivative in the assay buffer. If necessary, use a small amount of a co-solvent like DMSO, but keep the final concentration low (typically <1%) to avoid interfering with the assay.[9] | |
| High variability in cell-based assays | Inconsistent cell seeding or treatment. | Ensure a single-cell suspension is used for seeding plates. Use a consistent number of cells per well and ensure even distribution. Apply treatments at the same time point after seeding. |
| No significant G2/M arrest observed in flow cytometry | Incorrect drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for inducing cell cycle arrest. Ensure proper cell fixation and staining with propidium iodide.[10] |
Quantitative Data
The following table summarizes the antiproliferative activity of several cis-restricted combretastatin A-4 (CA-4) analogues, which are structurally related to this compound. These data demonstrate the high potency that can be achieved by locking the cis-configuration.
| Compound ID | Modifications | Cell Line | IC50 (nM) | Reference |
| 4l | 1,5-disubstituted 1,2,4-triazole with a p-ethoxyphenyl B-ring | Jurkat | Not specified, but potent | [4] |
| 4o | 1,5-disubstituted 1,2,4-triazole with a 3'-chloro-4'-ethoxyphenyl B-ring | Multiple | 3 - 20 | [4] |
| 2l | 4,5-disubstituted 2H-1,2,3-triazole | Multiple | < 10 | [11] |
| BCS | 3,4,5-trimethoxy-4'-bromo-cis-stilbene | A549 | 30 | [1] |
Experimental Protocols
Protocol 1: Synthesis of a 1,5-Disubstituted 1,2,3-Triazole Analogue of this compound
This protocol is a general guideline based on the synthesis of related combretastatin analogues.[5]
Step 1: Synthesis of 3,4,5-Trimethoxyphenyl Azide (A-ring precursor)
-
Dissolve 3,4,5-trimethoxyaniline in a mixture of concentrated HCl and water at 0°C.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature at 0°C.
-
Stir the resulting diazonium salt solution at 0°C for 30 minutes.
-
Add a solution of sodium azide in water dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the azide.
Step 2: Synthesis of the Terminal Alkyne (B-ring precursor)
-
This step will vary depending on the desired B-ring substitution. A common method is the Sonogashira coupling of a protected acetylene (e.g., trimethylsilylacetylene) with an appropriately substituted aryl halide.[12][13]
-
Following the coupling reaction, the protecting group is removed (e.g., with a fluoride source for a silyl group) to yield the terminal alkyne.
Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
-
Dissolve the 3,4,5-trimethoxyphenyl azide and the terminal alkyne in a suitable solvent system (e.g., t-butanol/water).
-
Add sodium ascorbate followed by copper(II) sulfate pentahydrate.
-
Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC).
-
Dilute the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the 1,5-disubstituted 1,2,3-triazole analogue.
Protocol 2: In Vitro Tubulin Polymerization Assay
This protocol outlines a turbidity-based spectrophotometric assay to measure the effect of this compound derivatives on tubulin polymerization.[9][14]
Materials:
-
Lyophilized tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM in water)
-
Glycerol
-
Test compound (this compound derivative) and controls (e.g., colchicine, paclitaxel)
-
96-well microplate
-
Temperature-controlled microplate reader (340 nm)
Procedure:
-
Prepare a tubulin polymerization mix on ice: Reconstitute tubulin to a final concentration of 3 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.
-
Prepare serial dilutions of the test compound and controls in General Tubulin Buffer.
-
Pipette 10 µL of the compound dilutions (or vehicle control) into the wells of a pre-warmed (37°C) 96-well plate.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Analyze the data by plotting absorbance versus time. Inhibition of polymerization will result in a lower rate of absorbance increase and a lower final plateau compared to the vehicle control.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of cancer cells treated with this compound derivatives using propidium iodide (PI) staining.[10][15]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (this compound derivative)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% ethanol, ice-cold
-
PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the this compound derivative or vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold PBS and adding ice-cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 30 minutes.
-
Centrifuge the fixed cells, decant the ethanol, and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate at room temperature for 30 minutes in the dark.
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population indicates cell cycle arrest.
Visualizations
Caption: Mechanism of action for cis-Phenstatin derivatives.
Caption: Workflow for synthesis and evaluation of derivatives.
References
- 1. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US2674636A - Method in purifying trans-stilbene - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and biological evaluation of novel 4,5-disubstituted 2H-1,2,3-triazoles as cis-constrained analogues of combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. jk-sci.com [jk-sci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
Phenstatin Synthesis and Purification: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Phenstatin.
Synthesis Troubleshooting
This compound, a potent anti-cancer agent, is a synthetic benzophenone analog of combretastatin A-4. Its synthesis typically involves a key Friedel-Crafts acylation reaction. This section addresses common issues encountered during its synthesis.
dot
Caption: General workflow for this compound synthesis and purification.
Frequently Asked Questions (FAQs): Synthesis
Q1: My Friedel-Crafts acylation is resulting in a low yield of this compound. What are the common causes and how can I troubleshoot this?
A1: Low yields in the Friedel-Crafts acylation step are a common issue. Several factors can contribute to this, including reagent quality, reaction conditions, and the presence of deactivating groups on your aromatic substrate.
Troubleshooting Steps:
-
Reagent and Solvent Quality: Ensure all reagents and solvents are anhydrous. The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture, which will lead to its deactivation.[1] Use freshly opened or purified reagents and dry your solvents and glassware thoroughly.
-
Catalyst Stoichiometry: The ketone product of the Friedel-Crafts acylation can form a complex with the Lewis acid catalyst, effectively removing it from the reaction. Therefore, stoichiometric or even excess amounts of the catalyst are often required.[2]
-
Reaction Temperature: The optimal temperature can vary. While some reactions proceed at room temperature, others may require heating. Conversely, excessively high temperatures can lead to side reactions and decomposition.[3] It is advisable to run small-scale trials at different temperatures to find the optimal condition.
-
Purity of Starting Materials: Impurities in either 3-hydroxy-4-methoxybenzaldehyde or 3,4,5-trimethoxybenzoyl chloride can interfere with the reaction.[3] Ensure the purity of your starting materials before proceeding.
dot
Caption: Troubleshooting decision tree for low yield in Friedel-Crafts acylation.
| Parameter | Potential Issue | Recommended Action | Expected Outcome |
| Catalyst (AlCl₃) | Inactive due to moisture | Use fresh, anhydrous AlCl₃. Handle in a glovebox or under inert atmosphere. | Increased reaction rate and yield. |
| Insufficient amount | Increase molar ratio of AlCl₃ to the limiting reagent (typically 1.1 to 1.5 equivalents). | Drive the reaction to completion. | |
| Solvent | Not anhydrous | Use freshly dried solvents (e.g., distilled over a drying agent). | Prevent catalyst deactivation. |
| Temperature | Too low | Gradually increase the reaction temperature in small increments (e.g., 10 °C). | Overcome activation energy barrier. |
| Too high | Decrease the reaction temperature. | Reduce byproduct formation and decomposition. | |
| Reaction Time | Insufficient | Monitor the reaction progress by TLC. Extend the reaction time if starting material is still present. | Ensure complete conversion. |
Q2: I am observing multiple spots on my TLC plate after the Friedel-Crafts reaction. What are the likely byproducts?
A2: The formation of multiple products can be due to several side reactions. In the synthesis of benzophenones via Friedel-Crafts acylation, common issues include:
-
Polysubstitution: Although the acyl group is deactivating, highly activated aromatic rings can undergo multiple acylations.[2]
-
Isomer Formation: The directing effects of the substituents on the aromatic ring will determine the position of acylation (ortho, para, or meta). For 3-hydroxy-4-methoxybenzaldehyde, acylation is expected to be directed by the activating hydroxyl and methoxy groups.[2] Steric hindrance can also play a role in the product distribution.
-
Reaction with Solvent: Some solvents can participate in Friedel-Crafts reactions. It is crucial to use an inert solvent.[2]
Purification Troubleshooting
Purification of this compound is typically achieved through a combination of column chromatography and preparative High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs): Purification
Q3: I am having difficulty separating this compound from impurities using column chromatography. What solvent system should I use?
A3: The choice of solvent system (mobile phase) for column chromatography is critical for achieving good separation. For compounds like this compound, a gradient elution is often more effective than an isocratic one.
Recommended Approach:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for silica gel TLC is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol.
-
Solvent System Optimization: Adjust the ratio of the solvents until the desired compound has an Rf value of approximately 0.2-0.3. This generally provides a good starting point for column chromatography.
-
Column Chromatography: A common mobile phase for the purification of combretastatin analogs on silica gel is a gradient of hexane and ethyl acetate.[4] You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
| Problem | Possible Cause | Suggested Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the mobile phase based on TLC analysis. Consider using a different solvent system (e.g., dichloromethane/methanol). |
| Co-elution of Impurities | Similar polarity of this compound and impurities. | Use a shallower solvent gradient during column chromatography or switch to a different stationary phase (e.g., alumina). |
| Product Tailing on Column | Compound is too polar for the solvent system or interacts strongly with the silica gel. | Add a small amount of a polar modifier like acetic acid or triethylamine to the mobile phase (if compatible with your compound). |
Q4: My this compound sample is still not pure after column chromatography. What are my options?
A4: If column chromatography does not provide the desired purity, preparative HPLC is an excellent next step for final purification.
Preparative HPLC Considerations:
-
Column Choice: A reversed-phase column (e.g., C18) is commonly used for the purification of compounds like this compound.
-
Mobile Phase: A typical mobile phase for reversed-phase HPLC is a gradient of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.
-
Method Development: An analytical HPLC method should first be developed to determine the optimal separation conditions before scaling up to a preparative system.
Experimental Protocols
Synthesis of 3,4,5-Trimethoxybenzoyl chloride
A general procedure involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride. In a typical reaction, thionyl chloride (e.g., 5 equivalents) is added dropwise to a solution of 3,4,5-trimethoxybenzoic acid in a suitable solvent like chloroform. The mixture is then refluxed for several hours. After the reaction is complete, the solvent and excess thionyl chloride are removed under reduced pressure to yield the product, which can often be used without further purification.[1]
Synthesis of this compound (Illustrative Friedel-Crafts Acylation)
Please note: This is a generalized protocol and should be optimized for your specific laboratory conditions.
-
To a stirred solution of 3-hydroxy-4-methoxybenzaldehyde and a Lewis acid catalyst (e.g., aluminum chloride, ~1.2 equivalents) in an anhydrous inert solvent (e.g., dichloromethane) at 0 °C, add a solution of 3,4,5-trimethoxybenzoyl chloride in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
Purification by Column Chromatography
-
Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Load the sample onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with a low concentration of ethyl acetate and gradually increasing it.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
Stability of this compound Analogs
The stability of combretastatin analogs can be influenced by pH and temperature. For instance, some statins are more stable under mildly acidic conditions (pH 4-5) than in neutral or alkaline conditions.[5] It is advisable to store this compound in a cool, dark place and to be mindful of the pH of any solutions.
This guide provides a starting point for troubleshooting this compound synthesis and purification. For more specific issues, consulting detailed literature on the synthesis of combretastatin analogs is recommended.
References
- 1. 3,4,5-Trimethoxybenzoyl chloride CAS#: 4521-61-3 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solved 9.58 (*) Enantioselective epoxidation of | Chegg.com [chegg.com]
Technical Support Center: Optimizing Phenstatin Dosage and Administration in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Phenstatin in preclinical animal models. The information is designed to address specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent anti-mitotic agent that functions by inhibiting tubulin polymerization. It binds to the colchicine-binding site on β-tubulin, preventing the formation of microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Additionally, this compound acts as a vascular disrupting agent (VDA), targeting the established tumor vasculature, causing a shutdown of blood flow within the tumor, and leading to necrotic cell death.[1][2][3][4][5]
Q2: What are the recommended routes of administration for this compound in animal models?
A2: The most common routes of administration for compounds like this compound in preclinical studies are intraperitoneal (i.p.) and oral gavage. Intravenous (i.v.) injection is also a possibility for achieving rapid and complete bioavailability. The choice of administration route will depend on the experimental goals, the formulation of this compound, and the target tumor model.
Q3: What are suitable vehicles for formulating this compound?
A3: The selection of an appropriate vehicle is crucial for the solubility and stability of this compound. A common vehicle for many small molecule inhibitors used in in vivo studies is a formulation consisting of DMSO, PEG300, Tween 80, and saline. It is recommended to first dissolve this compound in a small amount of DMSO and then add the other components. The final concentration of DMSO should be kept low to minimize toxicity.
Q4: How can I determine the optimal dose of this compound for my animal model?
A4: The optimal dose of this compound will vary depending on the animal species and strain, the tumor model, and the chosen administration route. It is essential to conduct a dose-escalation study to determine the Maximum Tolerated Dose (MTD). The MTD is defined as the highest dose that does not cause unacceptable side effects or overt toxicity over a specific period.[6] This is typically assessed by monitoring clinical signs, body weight changes, and clinical pathology markers.[6]
Q5: What are the potential toxic effects of this compound in animal models?
A5: As a tubulin-binding agent, this compound can affect rapidly dividing normal cells, leading to potential toxicities. Common side effects of this class of drugs can include myelosuppression, gastrointestinal toxicity, and neurotoxicity. As a vascular disrupting agent, cardiovascular side effects could also occur.[7] It is crucial to perform thorough toxicity studies to identify target organs of toxicity and establish a therapeutic window.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor tumor growth inhibition despite this compound administration. | - Suboptimal dosage.- Poor bioavailability via the chosen administration route.- Development of drug resistance.- Inappropriate dosing schedule. | - Perform a dose-response study to ensure an efficacious dose is being used.- Evaluate a different route of administration (e.g., i.p. or i.v. if oral was used).- Analyze the pharmacokinetic profile of this compound in your model.- Consider combination therapies to overcome potential resistance mechanisms. |
| Significant weight loss or signs of distress in treated animals. | - The administered dose exceeds the Maximum Tolerated Dose (MTD).- Vehicle toxicity.- Off-target effects of this compound. | - Reduce the dose of this compound.- Conduct a formal MTD study to identify a safer dose.- Administer the vehicle alone to a control group to rule out vehicle-induced toxicity.- Monitor animals closely for clinical signs of toxicity and establish humane endpoints. |
| Inconsistent results between experiments. | - Variability in drug formulation and administration.- Differences in animal age, weight, or health status.- Inconsistent tumor implantation and growth. | - Standardize the protocol for this compound formulation and administration.- Use animals of a consistent age and weight range.- Ensure consistent tumor cell implantation techniques and monitor tumor growth closely before initiating treatment. |
| Precipitation of this compound in the formulation. | - Poor solubility of this compound in the chosen vehicle.- Incorrect preparation of the formulation. | - Test different vehicle compositions to improve solubility.- Ensure this compound is fully dissolved in DMSO before adding other components of the vehicle.- Prepare the formulation fresh before each administration. |
Quantitative Data Summary
Table 1: Representative Pharmacokinetic Parameters of a Small Molecule Tubulin Inhibitor in Mice
| Parameter | Route of Administration | Value |
| Cmax (Maximum Plasma Concentration) | i.p. (10 mg/kg) | 1.5 µg/mL |
| Tmax (Time to Cmax) | i.p. (10 mg/kg) | 0.5 hours |
| t1/2 (Half-life) | i.p. (10 mg/kg) | 2.5 hours |
| Bioavailability | Oral | 20% |
Table 2: Representative Acute Toxicity Data for a Vascular Disrupting Agent in Rodents
| Species | Route of Administration | LD50 (Median Lethal Dose) | MTD (Maximum Tolerated Dose) |
| Mouse | i.p. | 150 mg/kg | 100 mg/kg (single dose) |
| Rat | Oral | 500 mg/kg | 250 mg/kg (single dose) |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound in Mice
-
Animal Model: Use a sufficient number of healthy mice (e.g., 6-8 week old C57BL/6 or BALB/c), with equal numbers of males and females.
-
Dose Escalation: Begin with a low dose of this compound (e.g., 5 mg/kg) and escalate the dose in subsequent cohorts of animals (e.g., 10, 20, 40, 80 mg/kg).
-
Administration: Administer this compound via the desired route (e.g., a single intraperitoneal injection).
-
Monitoring: Observe the animals daily for clinical signs of toxicity (e.g., changes in posture, activity, breathing, and grooming) for at least 14 days.
-
Body Weight: Record the body weight of each animal daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.
-
Endpoint: The MTD is the highest dose that does not cause mortality or significant signs of toxicity.
-
Pathology: At the end of the observation period, perform a gross necropsy and consider histopathological analysis of major organs to identify any target organ toxicity.
Protocol 2: Intraperitoneal (i.p.) Administration of this compound in Mice
-
Preparation: Formulate this compound in a sterile vehicle to the desired concentration. Warm the solution to room temperature.
-
Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Locate the lower right quadrant of the abdomen. This site avoids major organs.
-
Injection: Use a 25-27 gauge needle. Insert the needle at a 10-20 degree angle into the peritoneal cavity.
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Aspiration: Gently pull back the plunger to ensure no fluid (urine or blood) is aspirated.
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Injection: Inject the this compound solution slowly. The injection volume should not exceed 10 mL/kg.
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Post-injection Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions.
Visualizations
References
- 1. Demonstrating Tumor Vascular Disrupting Activity of the Small-Molecule Dihydronaphthalene Tubulin-Binding Agent OXi6196 as a Potential Therapeutic for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro metabolism of this compound: potential pharmacological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular disrupting activity of combretastatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vascular disrupting agents | amdbook.org [amdbook.org]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. Cardiovascular Toxicity Profiles of Vascular-Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Phenstatin In Vitro
Welcome to the technical support center for researchers utilizing Phenstatin in in vitro settings. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential off-target effects of this compound, ensuring the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent across different cell lines. What could be the cause?
A1: Inconsistent IC50 values or cellular responses to this compound can stem from several factors. While differences in the expression of tubulin isotypes or drug efflux pumps like P-glycoprotein can play a role, off-target effects on cell line-specific signaling pathways are a significant possibility. It is recommended to investigate key survival pathways that can be differentially regulated across cell lines.
Q2: I'm observing significant cytotoxicity at concentrations where I don't expect to see strong anti-mitotic effects. Could this be due to off-target activity?
A2: Yes, this is a strong indicator of off-target effects. This compound's primary mechanism is the inhibition of tubulin polymerization, leading to G2/M arrest and subsequent apoptosis.[1] If you observe widespread cytotoxicity that doesn't correlate with this cell cycle phase arrest, it is likely that this compound is interacting with other cellular targets.[2] A broad-panel kinase screen is a highly recommended first step to identify potential off-target kinase inhibition.[2]
Q3: How can I confirm that this compound is engaging its intended target, tubulin, in my cellular experiments?
A3: Target engagement can be confirmed using several methods. Immunofluorescence microscopy can visualize the disruption of the microtubule network upon this compound treatment. A more direct and quantitative method is the Cellular Thermal Shift Assay (CETSA). This assay measures the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature of tubulin in the presence of this compound would confirm direct engagement in a cellular context.
Q4: What are some common off-target signaling pathways affected by small molecule inhibitors?
A4: Many small molecule inhibitors are known to have off-target effects on critical cellular signaling pathways. The MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt (Phosphoinositide 3-Kinase/Protein Kinase B) pathways are frequently implicated.[3] Dysregulation of these pathways can lead to a variety of cellular responses, including altered proliferation, survival, and apoptosis, which may be independent of the drug's primary mechanism of action.
Q5: Can off-target effects of this compound be beneficial?
A5: While "off-target" often implies undesirable effects, it is possible for such interactions to contribute to the overall therapeutic efficacy, a concept known as polypharmacology. For instance, if this compound inhibits a pro-survival kinase in addition to its effect on tubulin, it could lead to a more potent anti-cancer effect. However, any off-target activity must be thoroughly characterized to understand its contribution to the desired phenotype and to assess any potential for toxicity.
Troubleshooting Guides
Issue 1: Discrepancy between Biochemical and Cellular Assay Potency
Problem: this compound shows high potency in a purified tubulin polymerization assay but is significantly less active in cell-based viability assays.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | Assess compound uptake using methods like mass spectrometry on cell lysates after treatment. |
| Drug Efflux | Use cell lines with known expression levels of MDR transporters (e.g., P-glycoprotein). Co-treatment with an efflux pump inhibitor (e.g., verapamil) can indicate if this compound is a substrate. |
| Metabolic Inactivation | Incubate this compound with liver microsomes to assess its metabolic stability. |
| Off-target effects masking the primary effect | Perform a kinase screen to identify potential off-target inhibition that might counteract the anti-proliferative effect in certain cell lines. |
Issue 2: Unexpected Cellular Phenotypes
Problem: Instead of the expected G2/M arrest, you observe a different cell cycle arrest profile or rapid apoptosis at low concentrations.
| Possible Cause | Troubleshooting Steps |
| Off-target inhibition of cell cycle kinases | Perform a kinase selectivity screen to identify potential off-target kinases involved in cell cycle regulation (e.g., CDKs). |
| Activation of alternative cell death pathways | Use apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays) to confirm the cell death mechanism. Investigate markers of other cell death pathways like necroptosis. |
| Induction of cellular stress responses | Perform western blot analysis for markers of cellular stress, such as the phosphorylation of p38 MAPK or JNK. |
Quantitative Data Presentation
A crucial step in characterizing off-target effects is to quantify the inhibitory activity of this compound against a panel of kinases. The data should be presented in a clear and organized manner to allow for easy interpretation of the compound's selectivity.
Table 1: Example of a Kinase Selectivity Profile for this compound
Disclaimer: The following data is for illustrative purposes only and does not represent published experimental results for this compound. It serves as a template for presenting data from a kinase screening panel.
| Kinase Family | Kinase Target | IC50 (nM) |
| Tyrosine Kinase | EGFR | >10,000 |
| SRC | 5,230 | |
| ABL1 | >10,000 | |
| VEGFR2 | 8,750 | |
| Serine/Threonine Kinase | AKT1 | >10,000 |
| ERK2 (MAPK1) | 9,100 | |
| p38α (MAPK14) | 4,500 | |
| CDK2/cyclin A | >10,000 | |
| Aurora A | 780 | |
| PLK1 | 1,200 |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a general guideline for determining the IC50 value of this compound against a specific kinase using a luminescence-based assay that measures ATP consumption.
Materials:
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Recombinant human kinase
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Kinase-specific substrate
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This compound stock solution (in DMSO)
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Kinase buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5)
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ATP solution
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Luminescent kinase assay kit (e.g., ADP-Glo™)
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White, opaque 96-well plates
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Plate reader with luminescence detection capabilities
Procedure:
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Prepare serial dilutions of this compound in DMSO. Further dilute these in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.
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Add the diluted this compound or vehicle control (DMSO) to the wells of the 96-well plate.
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Add the kinase and its specific substrate to each well.
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Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for the specific kinase if known.
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Incubate the plate at 30°C for 60 minutes.
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Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's protocol.
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Measure luminescence using a plate reader.
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Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
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Plot the percent inhibition versus the log of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Tubulin Target Engagement
This protocol outlines the steps to confirm the binding of this compound to its target protein, tubulin, in intact cells.
Materials:
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Cultured cells of interest
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This compound
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Complete cell culture medium
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Phosphate-buffered saline (PBS) with protease inhibitors
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PCR tubes
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Thermal cycler
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Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)
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Equipment for protein quantification (e.g., Western blot apparatus)
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Primary antibody against α-tubulin or β-tubulin
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HRP-conjugated secondary antibody
Procedure:
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Cell Treatment: Treat cultured cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
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Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.
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Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
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Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
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Analysis: Carefully collect the supernatant (soluble fraction). Determine the amount of soluble tubulin in each sample by Western blotting.
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Data Analysis: Quantify the band intensities for tubulin at each temperature for both this compound-treated and vehicle-treated samples. Normalize the intensities to the 37°C sample. Plot the normalized soluble tubulin fraction against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Signaling Pathways
Caption: Potential off-target interactions of this compound with the MAPK and PI3K/Akt signaling pathways.
Experimental Workflows
Caption: A logical workflow for troubleshooting unexpected results with this compound in vitro.
Caption: A simplified workflow for an in vitro kinase inhibition assay.
References
Phenstatin Solution Stability: A Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of Phenstatin in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade in solution?
A1: Based on its chemical structure, a (3-hydroxy-4-methoxyphenyl)-(3,4,5-trimethoxyphenyl)methanone, this compound is susceptible to several degradation pathways in solution.[1] The primary factors of concern are:
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pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ether and ketone functional groups. Phenolic compounds can also be unstable at high pH.[2][3]
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Light Exposure (Photodegradation): Molecules with a benzophenone-like core are known to be sensitive to light, particularly UV radiation, which can lead to photodegradation.[4][5][6]
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Oxidation: The phenolic hydroxyl group on this compound makes it susceptible to oxidation, which can be accelerated by the presence of metal ions or exposure to atmospheric oxygen.[7]
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Temperature: Elevated temperatures can accelerate the rates of all chemical degradation reactions.
Q2: What are the likely degradation products of this compound?
A2: While specific degradation products for this compound are not extensively documented in publicly available literature, based on its functional groups, the following degradation products are plausible:
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Hydrolysis Products: Cleavage of the ether linkages could yield corresponding phenol and alcohol derivatives. Hydrolysis of the central ketone bond is also a possibility, though generally less facile.
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Oxidation Products: Oxidation of the phenolic hydroxyl group can lead to the formation of quinone-type structures, which may be colored and can potentially polymerize.[7]
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Photodegradation Products: UV exposure can lead to the formation of various photoproducts through complex radical-mediated pathways. For benzophenone derivatives, this can involve reactions with the solvent or other molecules in the solution.[6]
Q3: How can I monitor the degradation of this compound in my experiments?
A3: A stability-indicating analytical method is crucial for monitoring this compound degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[8][9]
A suitable HPLC method should be able to separate the intact this compound from its potential degradation products. Key parameters for a stability-indicating HPLC method include:
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Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) is typically used.
-
Detection: A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and help in the identification of degradation products by their UV spectra.
-
Forced Degradation Studies: To validate the method, forced degradation studies should be performed by exposing this compound solutions to stress conditions (acid, base, peroxide, heat, and light) to generate degradation products and ensure the method can resolve them from the parent compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Solution turns yellow/brown over time. | Oxidation of the phenolic group. | 1. Use an Inert Atmosphere: Prepare and store solutions under an inert gas like nitrogen or argon to minimize exposure to oxygen.[10] 2. Add Antioxidants: Incorporate antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or alpha-tocopherol into the formulation.[11] 3. Add Chelating Agents: If metal ion contamination is suspected, add a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[10] |
| Loss of potency observed in bioassays. | Chemical degradation (hydrolysis, oxidation, or photodegradation). | 1. Optimize pH: Determine the pH of maximum stability for this compound through a pH-rate profile study. Use appropriate buffers to maintain this pH.[3][12] 2. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect from light.[5][10] 3. Control Temperature: Store solutions at recommended temperatures (e.g., refrigerated or frozen) to slow down degradation kinetics. |
| Precipitate forms in the solution. | Poor aqueous solubility or degradation to a less soluble product. | 1. Use Co-solvents: For poorly water-soluble drugs like this compound, using co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) can improve solubility.[13][14] 2. Formulation with Surfactants: Non-ionic surfactants can be used to create micellar solutions that enhance solubility.[14] 3. Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility and stability.[15][16] |
Experimental Protocols
Protocol 1: pH Stability Study of this compound
Objective: To determine the effect of pH on the stability of this compound in an aqueous solution.
Methodology:
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Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a high concentration.
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Dilute the this compound stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on stability.
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Divide each buffered solution into two sets of vials: one for storage at room temperature (25°C) and another for accelerated stability testing at an elevated temperature (e.g., 40°C).
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At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each vial.
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Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
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Plot the natural logarithm of the remaining this compound concentration versus time for each pH and temperature. The degradation rate constant (k) can be determined from the slope of the line.
-
A plot of log(k) versus pH will reveal the pH of maximum stability.
Protocol 2: Photostability Study of this compound
Objective: To assess the susceptibility of this compound to photodegradation.
Methodology:
-
Prepare a solution of this compound in a relevant solvent system (e.g., the one intended for your experiments).
-
Divide the solution into two sets of clear glass vials.
-
Wrap one set of vials completely in aluminum foil to serve as dark controls.
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Expose both sets of vials to a controlled light source that mimics daylight (e.g., a photostability chamber with a combination of UV and visible light).
-
At specified time intervals, withdraw samples from both the exposed and dark control vials.
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Analyze the samples by a validated stability-indicating HPLC method.
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Compare the degradation of this compound in the light-exposed samples to the dark controls to determine the extent of photodegradation.
Data Presentation
Table 1: Hypothetical pH-Rate Profile for this compound Degradation at 25°C
| pH | Apparent First-Order Rate Constant (k, hr⁻¹) | Half-life (t½, hours) |
| 2.0 | 0.0866 | 8.0 |
| 4.0 | 0.0116 | 60.0 |
| 6.0 | 0.0058 | 120.0 |
| 8.0 | 0.0231 | 30.0 |
| 10.0 | 0.0693 | 10.0 |
Note: This data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Visualizations
Caption: Potential degradation pathways for this compound in solution.
Caption: Workflow for troubleshooting this compound solution instability.
References
- 1. This compound | C17H18O6 | CID 9948888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the stabilizing effects of antioxidants and benzophenone-3 on desonide photostability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]
- 7. Antineoplastic agents. 552. Oxidation of combretastatin A-1: trapping the o-quinone intermediate considered the metabolic product of the corresponding phosphate prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. future4200.com [future4200.com]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Synthetic Phenstatin Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of synthetic phenstatin compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of synthetic this compound compounds?
A1: The primary challenges typically stem from the poor aqueous solubility of many this compound analogues.[1][2][3] This low solubility limits their dissolution in gastrointestinal fluids, which is a prerequisite for absorption.[4] Additionally, some this compound compounds may be subject to first-pass metabolism in the liver, further reducing the amount of active drug that reaches systemic circulation.[5][6]
Q2: What are the most common formulation strategies to enhance the bioavailability of poorly soluble drugs like phenstatins?
A2: Several strategies can be employed. These include particle size reduction (micronization and nanosizing) to increase the surface area for dissolution, the use of solid dispersions to maintain the drug in an amorphous state, and the development of lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS).[7][8][9][10] Complexation with cyclodextrins is another common approach to improve solubility.[4][7]
Q3: How do I select the appropriate in vitro models to predict in vivo bioavailability?
A3: In vitro models are crucial for initial screening.[11][12] Standard dissolution tests (e.g., USP Apparatus II) can assess the release rate of the drug from its formulation in simulated gastric and intestinal fluids.[13] Permeability can be evaluated using cell-based assays, such as the Caco-2 cell monolayer model, which mimics the intestinal epithelium.[11] These models provide valuable preliminary data before moving to more complex and costly in vivo studies.[12]
Q4: When should I consider moving from in vitro to in vivo studies?
A4: The transition to in vivo studies is warranted after promising in vitro data has been generated. This includes demonstrating significantly improved dissolution and/or permeability of the formulated this compound compound compared to the unformulated drug. Positive controls and well-defined endpoints in your in vitro experiments are essential for making this decision.[14]
Q5: What are common animal models for pharmacokinetic (PK) studies of this compound compounds?
A5: Rodent models, such as rats and mice, are commonly used for initial PK studies due to their well-characterized physiology and cost-effectiveness. The choice of administration route (e.g., oral gavage, intravenous injection) is critical and depends on the study's objectives.[15] For instance, comparing oral and IV administration helps determine the absolute bioavailability.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility of a Newly Synthesized this compound Analogue
-
Question: My new this compound compound has very low solubility in aqueous buffers, making it difficult to proceed with biological assays. What can I do?
-
Answer:
-
Characterize the Physicochemical Properties: First, confirm the compound's purity and solid state (crystalline vs. amorphous) using techniques like PXRD. Amorphous forms are generally more soluble.
-
Co-solvents: For initial in vitro screening, consider using co-solvents like DMSO or ethanol. However, be mindful of their potential toxicity to cells in culture.
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Formulation Approaches: Explore solubility-enhancing formulations. A good starting point is creating solid dispersions with hydrophilic polymers (e.g., PVP, HPMC) or complexation with cyclodextrins.[2][4][13]
-
pH Modification: Investigate if the compound's solubility is pH-dependent. Creating salt forms of ionizable compounds can significantly improve solubility.[6][7]
-
Issue 2: High Variability in Bioavailability Data from Animal Studies
-
Question: I'm observing significant animal-to-animal variability in the plasma concentrations of my this compound compound after oral administration. What are the potential causes and solutions?
-
Answer:
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Fasting State: Ensure all animals are fasted for a consistent period before dosing. The presence of food can significantly and variably affect drug absorption.
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Formulation Homogeneity: Verify that your formulation is homogenous and that the drug is uniformly dispersed. For suspensions, ensure adequate mixing before each administration.
-
Dosing Technique: Improper oral gavage technique can lead to dosing errors or stress, which can affect gastric emptying and absorption. Ensure all personnel are properly trained.
-
Metabolism Differences: Consider potential genetic variations in metabolic enzymes (e.g., cytochrome P450s) within the animal strain, which could lead to different rates of first-pass metabolism.[16]
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Review the Protocol: Systematically review your experimental protocol with a colleague to identify any potential sources of human error or inconsistency.[17][18]
-
Issue 3: Good In Vitro Dissolution but Poor In Vivo Bioavailability
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Question: My formulated this compound compound shows excellent dissolution in vitro, but the in vivo bioavailability is still very low. What could be the problem?
-
Answer:
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Permeability Issues: The compound may have poor permeability across the intestinal wall. This can be investigated using a Caco-2 permeability assay. If permeability is low, formulation strategies that include permeation enhancers may be necessary.[5]
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First-Pass Metabolism: The drug might be extensively metabolized by the liver before reaching systemic circulation. An in vitro liver microsome stability assay can help determine the metabolic stability of your compound.[19] If metabolism is high, co-administration with a metabolic inhibitor (in research settings) or chemical modification of the compound to block metabolic sites could be explored.[5]
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Efflux Transporters: The compound could be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it back into the intestinal lumen.[20] This can be tested in vitro using cell lines that overexpress P-gp. Inhibition of P-gp is a potential strategy to overcome this.[20]
-
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies for Poorly Soluble Drugs
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Micronization/Nanosizing | Increases surface area-to-volume ratio, enhancing dissolution rate.[8] | Broadly applicable, relatively simple technology. | Can lead to particle aggregation; may not be sufficient for very insoluble compounds. |
| Solid Dispersions | Disperses the drug in a hydrophilic carrier, maintaining it in a high-energy amorphous state.[2] | Significant increase in dissolution rate and solubility.[2] | Potential for recrystallization during storage, affecting stability. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a lipid/surfactant mixture, which forms a micro/nanoemulsion in the GI tract.[7][9] | Enhances solubility and can facilitate lymphatic transport, bypassing first-pass metabolism.[8] | Can be complex to formulate; potential for GI side effects with high surfactant concentrations. |
| Cyclodextrin Complexation | Forms inclusion complexes where the hydrophobic drug is encapsulated within the cyclodextrin cavity.[4][7] | Increases aqueous solubility and can protect the drug from degradation. | Limited drug-loading capacity; competition for complexation with other molecules. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
-
Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).
-
Media: Prepare simulated gastric fluid (SGF, pH 1.2, without pepsin) and simulated intestinal fluid (SIF, pH 6.8, without pancreatin).
-
Procedure: a. Pre-warm 900 mL of dissolution medium to 37°C ± 0.5°C in each vessel. b. Place a single dose of the this compound formulation into each vessel. c. Begin paddle rotation at a specified speed (e.g., 50 or 75 RPM). d. At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the paddle blade and the medium surface. e. Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analysis: Filter the samples immediately and analyze the concentration of the dissolved this compound compound using a validated analytical method, such as HPLC-UV.
-
Data Reporting: Plot the percentage of drug dissolved versus time.
Protocol 2: General Protocol for an Oral Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (8-10 weeks old). Acclimatize the animals for at least one week.
-
Housing and Fasting: House the animals in standard conditions. Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation and Dosing: a. Prepare the this compound formulation at the desired concentration. Ensure it is homogenous. b. Administer the formulation to the rats via oral gavage at a specific dose (e.g., 10 mg/kg). Record the exact time of administration.
-
Blood Sampling: a. Collect blood samples (approx. 0.2 mL) from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA). b. Typical time points include: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Determine the concentration of the this compound compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Visualizations
Caption: Workflow for enhancing this compound bioavailability.
Caption: Decision tree for troubleshooting poor bioavailability.
Caption: Potential signaling pathways affected by this compound.
References
- 1. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. upm-inc.com [upm-inc.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Applying Different Techniques to Improve the Bioavailability of Candesartan Cilexetil Antihypertensive Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. In Vivo Pharmacology Models and Capabilities | PORSOLT [porsolt.com]
- 16. ClinPGx [clinpgx.org]
- 17. go.zageno.com [go.zageno.com]
- 18. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 19. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academicjournals.org [academicjournals.org]
Technical Support Center: Strategies to Reduce the Cytotoxicity of Phenstatin to Normal Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Phenstatin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the cytotoxicity of this compound to normal cells in your experiments, ensuring more accurate and translatable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and why does it exhibit cytotoxicity to normal cells?
A1: this compound is a potent inhibitor of tubulin polymerization. It binds to the colchicine site on β-tubulin, disrupting the formation of microtubules. Microtubules are essential components of the cytoskeleton in all eukaryotic cells, playing critical roles in cell division (mitosis), intracellular transport, and maintenance of cell shape. By interfering with microtubule dynamics, this compound primarily targets rapidly dividing cells, a hallmark of cancer. However, many normal cells in the body, such as those in the bone marrow, hair follicles, and gastrointestinal tract, also undergo rapid proliferation. Consequently, these normal cells are also susceptible to the cytotoxic effects of this compound, leading to common side effects associated with microtubule-targeting agents.
Q2: I'm observing high levels of cytotoxicity in my normal cell lines at concentrations effective against cancer cells. What are the initial troubleshooting steps?
A2: High cytotoxicity in normal cell lines is a common challenge. Here are some initial steps to troubleshoot this issue:
-
Confirm IC50 Values: Determine the half-maximal inhibitory concentration (IC50) of this compound in your specific cancer and normal cell lines. This will establish the therapeutic window for your experiments.
-
Optimize Concentration and Exposure Time: Perform a dose-response and time-course experiment to find the lowest effective concentration and shortest exposure time that induces the desired effect in cancer cells while minimizing toxicity to normal cells.
-
Check Cell Health and Culture Conditions: Ensure your normal cell lines are healthy and free from contamination. Stressed cells can be more sensitive to drug-induced toxicity. Maintain consistent cell seeding densities across experiments.
-
Solvent Control: Ensure the final concentration of the solvent (e.g., DMSO) is consistent and at a non-toxic level across all experimental and control groups.
Troubleshooting Guide: Key Strategies to Reduce this compound's Cytotoxicity
This section details advanced strategies to enhance the selectivity of this compound for cancer cells over normal cells.
Strategy 1: Prodrug Approaches for Targeted Activation
Issue: this compound's non-specific cytotoxicity affects both cancerous and healthy proliferating cells.
Solution: Utilize a prodrug strategy to deliver this compound in an inactive form that is selectively activated in the tumor microenvironment. A promising approach is the use of bioreductively activatable prodrugs.[1] These prodrugs are designed to be stable and inactive under normal oxygen conditions (normoxia) but are cleaved to release the active this compound in the hypoxic (low oxygen) environment characteristic of many solid tumors.[1]
Experimental Protocol: Synthesis of a Bioreductively Activatable this compound Prodrug (Hypothetical Example based on literature)
This protocol describes the synthesis of a nitroaromatic-based prodrug of this compound. The nitro group is reduced under hypoxic conditions, triggering the release of active this compound.
-
Protection of this compound: Protect the phenolic hydroxyl group of this compound if necessary for the subsequent coupling reaction.
-
Synthesis of the Trigger Moiety: Synthesize a nitroaromatic "trigger" molecule containing a linker with a reactive group (e.g., a hydroxyl or carboxyl group).
-
Coupling Reaction: Couple the protected this compound to the trigger moiety via an ester or ether linkage.
-
Deprotection: Remove the protecting group from the this compound moiety to yield the final bioreductively activatable prodrug.
-
Purification and Characterization: Purify the prodrug using chromatography (e.g., HPLC) and confirm its structure using techniques like NMR and mass spectrometry.
Expected Outcome: The prodrug should exhibit significantly lower cytotoxicity in normal cells under normoxic conditions compared to this compound. In contrast, under hypoxic conditions, its cytotoxicity against cancer cells should be comparable to that of the parent drug.
Quantitative Data Summary: Cytotoxicity of this compound and its Prodrugs
| Compound | Cell Line | Condition | IC50 (µM) | Selectivity Index (Normal/Cancer) | Reference |
| This compound | Tubulin | - | 1.0 | - | [1] |
| Nitrobenzyl Prodrugs | Tubulin | - | >20 | - | [1] |
| Nitroimidazole Prodrugs | Tubulin | - | >20 | - | [1] |
| Doxorubicin Prodrug 12 | MCF-7 (Breast Cancer) | - | 4.6 | 2.46 | [2] |
| Doxorubicin Prodrug 12 | L929 (Normal Fibroblast) | - | 11.3 | [2] | |
| N-mustard Prodrug 10 | MCF-7 (Breast Cancer) | - | - | - | [2] |
| N-mustard Prodrug 10 | L929 (Normal Fibroblast) | - | 31.4 | - | [2] |
Note: Data for this compound prodrugs in specific cell lines is limited in the public domain. The table includes data on other prodrug systems to illustrate the concept of improved selectivity. The selectivity index is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. A higher selectivity index indicates greater selectivity for cancer cells.[3]
Workflow for Prodrug Development and Evaluation
Prodrug development and evaluation workflow.
Strategy 2: Synthesis of this compound Analogues with Improved Selectivity
Issue: The inherent structure of this compound may contribute to its off-target toxicity.
Solution: Synthesize and screen analogues of this compound with modifications to its chemical structure. For example, replacing the A-ring of this compound with a phenothiazine scaffold has been shown to produce derivatives with significant antiproliferative activity, in some cases exceeding that of the parent compound against certain cancer cell lines.[4]
Experimental Protocol: Synthesis of a Phenothiazine Analogue of this compound
This is a generalized protocol based on literature for synthesizing phenothiazine-containing analogues.
-
Synthesis of the Phenothiazine Ketone: Synthesize the key intermediate, a phenothiazine-based ketone, through appropriate reactions such as Friedel-Crafts acylation.
-
Wittig or Horner-Wadsworth-Emmons Reaction: React the phenothiazine ketone with a suitable phosphonium ylide or phosphonate carbanion corresponding to the B-ring of this compound to form the stilbene-like double bond.
-
Final Modifications: Perform any necessary final modifications, such as deprotection or functional group interconversion.
-
Purification and Characterization: Purify the final analogue using column chromatography and characterize its structure using NMR, IR, and mass spectrometry.
Expected Outcome: To identify analogues with a higher therapeutic index (a better ratio of toxic dose to therapeutic dose) than this compound.
Quantitative Data Summary: Cytotoxicity of this compound Analogues
| Compound | Cell Line | IC50 (µM) | Reference |
| Phenothiazine Derivative 21 | COLO 205 (Colon) | 0.029 | [5] |
| Phenothiazine Derivative 21 | A498 (Kidney) | 0.093 | [5] |
| Phenothiazine Derivative 21 | MCF7 (Breast) | 0.038 | [5] |
| Pegylated Phenothiazine (PP) | HeLa (Cervical) | 229.1 | [4] |
| Pegylated Phenothiazine (PP) | MeWo (Skin) | 251.9 | [4] |
| Pegylated Phenothiazine (PP) | NHDF (Normal Fibroblast) | 305.8 | [4] |
| Oxidized Pegylated Phenothiazine (PPO) | HepG2 (Liver) | 161.3 | [4] |
| Oxidized Pegylated Phenothiazine (PPO) | MCF7 (Breast) | 131.7 | [4] |
| Oxidized Pegylated Phenothiazine (PPO) | NHDF (Normal Fibroblast) | 286.2 | [4] |
Note: This table presents data for phenothiazine-containing compounds, some of which are analogues of this compound, to illustrate the range of cytotoxicities and the potential for improved selectivity.
Logical Relationship for Analogue Design
Analogue design and screening process.
Strategy 3: Nanoparticle-Based Drug Delivery Systems
Issue: Free this compound distributes systemically, leading to exposure and potential damage to healthy tissues.
Solution: Encapsulate this compound in a nanoparticle delivery system, such as liposomes or polymeric nanoparticles (e.g., PLGA). Nanoparticles can preferentially accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect and can be further functionalized with targeting ligands for active tumor targeting. This approach can reduce the concentration of free drug in circulation, thereby lowering systemic toxicity.
Experimental Protocol: Encapsulation of this compound in PLGA Nanoparticles (Single Emulsion-Solvent Evaporation Method)
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (poly lactic-co-glycolic acid) and this compound in an organic solvent such as dichloromethane or ethyl acetate.[1][6]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant, such as polyvinyl alcohol (PVA), to stabilize the emulsion.[1]
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.[1][6]
-
Solvent Evaporation: Stir the emulsion for several hours to allow the organic solvent to evaporate, leading to the formation of solid this compound-loaded PLGA nanoparticles.
-
Nanoparticle Collection and Purification: Collect the nanoparticles by centrifugation, wash them to remove excess surfactant and un-encapsulated drug, and then lyophilize for storage.
-
Characterization: Characterize the nanoparticles for size, zeta potential, morphology, drug loading, and encapsulation efficiency.
Expected Outcome: A stable nanoparticle formulation of this compound with controlled release properties that exhibits reduced cytotoxicity to normal cells in vitro compared to free this compound, while retaining potent anti-cancer activity.
Experimental Workflow for Nanoparticle Formulation
PLGA nanoparticle formulation workflow.
Strategy 4: Combination Therapy
Issue: High doses of this compound required for efficacy can lead to unacceptable toxicity.
Solution: Combine this compound with other anticancer agents that have different mechanisms of action. This can lead to synergistic or additive effects, allowing for the use of lower, less toxic doses of each drug. For instance, combining a microtubule inhibitor with a DNA-damaging agent or a signaling pathway inhibitor could be a viable strategy.[7][8]
Experimental Design for Combination Therapy:
-
Select Combination Agent: Choose a second drug with a complementary mechanism of action.
-
Determine IC50 of Single Agents: Establish the IC50 for both this compound and the combination agent individually in your cancer and normal cell lines.
-
Combination Cytotoxicity Assay: Treat cells with a matrix of concentrations of both drugs, both above and below their individual IC50 values.
-
Calculate Combination Index (CI): Use the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Evaluate in Normal Cells: Assess the cytotoxicity of the synergistic combination in normal cell lines to ensure that the combination does not exacerbate toxicity to healthy cells.
Expected Outcome: Identification of a synergistic drug combination that allows for a dose reduction of this compound, thereby decreasing its cytotoxicity to normal cells while maintaining or enhancing its anti-cancer effect.
Strategy 5: Selective Protection of Normal Cells
Issue: this compound targets all proliferating cells, including normal ones.
Solution: Induce a temporary and reversible cell cycle arrest, specifically in the G1 phase, in normal cells prior to this compound administration. Since microtubule-targeting agents like this compound are most effective against cells in the M phase of the cell cycle, arresting normal cells in G1 can protect them from the drug's cytotoxic effects. This can be achieved using low, cytostatic concentrations of cell cycle inhibitors.
Experimental Protocol: G1 Arrest in Normal Cells
-
Cell Seeding: Seed both normal and cancer cells in separate culture plates.
-
Induce G1 Arrest: Treat the normal cells with a low concentration of a cell cycle inhibitor (e.g., a CDK4/6 inhibitor) for a period sufficient to induce G1 arrest (e.g., 24 hours).
-
This compound Treatment: After inducing arrest in normal cells, treat both the arrested normal cells and the proliferating cancer cells with this compound.
-
Washout and Recovery: After the desired this compound treatment time, wash out both the cell cycle inhibitor and this compound and allow the cells to recover in fresh medium.
-
Assess Viability: After a recovery period, assess the viability of both normal and cancer cells using an MTT assay.
Expected Outcome: The pre-treated normal cells should show significantly higher viability after this compound treatment compared to normal cells that were not pre-treated with the cell cycle inhibitor, while the cytotoxicity of this compound towards the cancer cells remains high.
Signaling Pathway: this compound-Induced Apoptosis
Simplified signaling pathway of this compound-induced apoptosis.
Key Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
Materials:
-
96-well plates
-
Cells of interest (cancer and normal)
-
Complete culture medium
-
This compound (or its derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of your test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and determine the IC50 value.
Disclaimer: This technical support center provides generalized information and protocols based on published literature. Researchers should adapt these protocols to their specific experimental conditions and cell lines. Always consult relevant safety data sheets (SDS) before handling any chemical compounds.
References
- 1. Bioreductively Activatable Prodrug Conjugates of this compound Designed to Target Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal activation of prodrugs, for the potential treatment of breast cancer, using the Staudinger reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Statin as a Potential Chemotherapeutic Agent: Current Updates as a Monotherapy, Combination Therapy, and Treatment for Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complex interactions of lovastatin with 10 chemotherapeutic drugs: a rigorous evaluation of synergism and antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity-boosting of kiteplatin by Pt(IV) prodrugs with axial benzoate ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of Phenstatin and Combretastatin A-4: A Guide for Researchers
This guide provides an objective comparison of the efficacy of two potent microtubule-targeting agents, Phenstatin and Combretastatin A-4 (CA-4). Both compounds are recognized for their significant antimitotic and vascular-disrupting activities, making them subjects of considerable interest in the field of oncology drug development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, comparative in vitro and in vivo efficacy supported by experimental data, and detailed experimental protocols.
Mechanism of Action: Targeting the Tubulin Cytoskeleton
Both this compound and Combretastatin A-4 exert their primary cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and the maintenance of cell shape. They both bind to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization and leads to the depolymerization of microtubules.[1] This disruption of the microtubule network results in an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in rapidly proliferating cancer cells.[2]
Beyond their direct cytotoxic effects on tumor cells, both compounds are also classified as Vascular Disrupting Agents (VDAs). They selectively target the tumor vasculature, leading to a rapid and extensive shutdown of blood flow within the tumor, causing widespread tumor necrosis.
In Vitro Efficacy: A Quantitative Comparison
The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for this compound and Combretastatin A-4 against various human cancer cell lines and for their inhibition of tubulin polymerization. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines used and assay duration.
Table 1: Cytotoxicity (IC50) in Human Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 Value | Reference |
| Combretastatin A-4 | 1A9 | Ovarian Carcinoma | 3.6 nM | [2] |
| 518A2 | Melanoma | 0.02 µM | [2] | |
| HR | Gastric Cancer | 30 nM | [2] | |
| NUGC3 | Stomach Cancer | 8520 nM | [2] | |
| A549 | Lung Cancer | 0.00281 µM | [3] | |
| HT-29 | Colorectal Cancer | 0.00221 µM | [3] | |
| 786-O | Renal Cancer | 0.00210 µM | [3] | |
| MCF-7 | Breast Cancer | 0.00158 µM | [3] | |
| HeLa | Cervical Cancer | 1 µM | [1] | |
| JAR | Choriocarcinoma | 100 µM | [1] | |
| This compound | COLO 205 | Colon Cancer | < 29-93 nM (derivative) | [4] |
| A498 | Kidney Cancer | < 29-93 nM (derivative) | [4] | |
| MCF7 | Breast Cancer | < 29-93 nM (derivative) | [4] |
Note: Data for this compound is inferred from a potent derivative, suggesting the parent compound's activity is in a similar nanomolar range.
Table 2: Inhibition of Tubulin Polymerization
| Compound | IC50 Value | Reference |
| Combretastatin A-4 | 5.24 µM | [5] |
| This compound | Comparable to Combretastatin A-4 | [1] |
Signaling Pathways and Anti-Angiogenic Effects
Combretastatin A-4 has been shown to exert its anti-angiogenic effects through the downregulation of the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2. This, in turn, affects downstream signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. The inhibition of these pathways contributes to the disruption of tumor vasculature and inhibition of new blood vessel formation.
While the primary mechanism of this compound is also tubulin depolymerization, its derivatives have demonstrated potent anti-angiogenic properties.[2] This suggests that this compound may also modulate signaling pathways involved in angiogenesis, such as the VEGF pathway, although the direct molecular targets downstream of tubulin disruption are less extensively characterized compared to CA-4.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison of this compound and Combretastatin A-4.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of the test compounds on the in vitro assembly of microtubules from purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds (this compound, Combretastatin A-4) dissolved in DMSO
-
Positive control (e.g., Colchicine)
-
Vehicle control (DMSO)
-
96-well, clear, flat-bottom microplate
-
Temperature-controlled microplate reader
Experimental Workflow:
Detailed Protocol:
-
Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test compounds and controls in General Tubulin Buffer.
-
Reaction Setup: In a 96-well plate, add 10 µL of the compound dilutions or controls to the respective wells.
-
Initiation: Prepare the tubulin polymerization mix on ice by combining tubulin, General Tubulin Buffer, GTP, and glycerol to the desired final concentrations. To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance values against time to generate polymerization curves. The IC50 value is determined by plotting the percentage of inhibition of tubulin polymerization against the compound concentration.
MTT Assay for Cell Viability
This colorimetric assay assesses the cytotoxic effect of the compounds on cancer cell lines by measuring the metabolic activity of viable cells.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Test compounds (this compound, Combretastatin A-4) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
Microplate reader
Experimental Workflow:
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or Combretastatin A-4 and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of the compounds on cell cycle progression.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Test compounds (this compound, Combretastatin A-4)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Detailed Protocol:
-
Cell Treatment: Treat cells with the test compounds at their approximate IC50 concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Both this compound and Combretastatin A-4 are highly potent tubulin polymerization inhibitors with significant anti-cancer and vascular-disrupting properties. While Combretastatin A-4 is more extensively characterized, particularly regarding its downstream signaling effects, the available data suggests that this compound possesses a comparable mechanism of action and potency. The greater metabolic stability of this compound may offer a pharmacological advantage, warranting further investigation into its clinical potential.[6] This guide provides a foundational comparison to aid researchers in the design and interpretation of future studies aimed at further elucidating the therapeutic potential of these promising anti-cancer agents.
References
- 1. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Combretastatin-A4 Carboxamidest that Mimic Sulfonyl Piperazines by a Molecular Hybridization Approach: in vitro Cytotoxicity Evaluation and Inhibition of Tubulin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Phenstatin's Interaction with the Colchicine Binding Site on Tubulin: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of phenstatin's binding to the colchicine site on β-tubulin with other well-established colchicine site inhibitors (CSIs). It includes a summary of quantitative data, detailed experimental protocols for key validation assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a synthetic analogue of combretastatin A-4 (CA-4), a natural product isolated from the African bush willow tree, Combretum caffrum.[1] Like CA-4, this compound is a potent inhibitor of tubulin polymerization, exerting its anticancer effects by binding to the colchicine site on β-tubulin. This interaction disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] this compound was developed to overcome the metabolic instability of CA-4, which can isomerize from its active cis- to the inactive trans-configuration.[1]
Comparative Analysis of Tubulin Polymerization Inhibition
The efficacy of colchicine site inhibitors is often evaluated by their ability to inhibit the polymerization of tubulin in vitro. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
| Compound | IC50 for Tubulin Polymerization Inhibition (μM) | Reference Compound(s) |
| This compound | ~1.5 - 2.5 | Combretastatin A-4 |
| Colchicine | ~2.0 - 3.0 | - |
| Combretastatin A-4 (CA-4) | ~1.0 - 2.1 | - |
| Podophyllotoxin | ~3.5 | - |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is a representative range from multiple sources.
Binding Affinity at the Colchicine Site
| Compound | Inhibition Constant (Ki) for Colchicine Site Binding (μM) | Method |
| This compound | Not available in reviewed literature | - |
| Colchicine | ~1.4 | [3H]colchicine competition-binding scintillation proximity assay[2] |
| Combretastatin A-4 | ~0.2 - 0.5 | Competitive binding assays[2] |
| Podophyllotoxin | ~0.5 - 1.0 | Competitive binding assays[2] |
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug development. The following are detailed protocols for two key assays used to validate the binding and activity of colchicine site inhibitors like this compound.
Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the inhibition of microtubule formation by monitoring the increase in turbidity as tubulin polymerizes.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compounds (e.g., this compound, colchicine) dissolved in DMSO
-
96-well microplate, clear bottom
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Tubulin Stock: Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL. Keep on ice.
-
Preparation of Compound Dilutions: Prepare a 10x stock solution of the test compounds in General Tubulin Buffer. Perform serial dilutions to obtain a range of concentrations to be tested.
-
Assay Setup: In a pre-warmed 96-well plate, add 10 µL of the 10x compound dilutions to the appropriate wells. Include wells with vehicle control (DMSO) and a known inhibitor (e.g., colchicine) as a positive control.
-
Initiation of Polymerization: Prepare a tubulin polymerization mix on ice by adding GTP to the tubulin stock to a final concentration of 1 mM and glycerol to a final concentration of 10%. Add 90 µL of this mix to each well of the 96-well plate.
-
Data Acquisition: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance at 340 nm against time for each compound concentration. The rate of polymerization can be determined from the initial linear portion of the curve. To determine the IC50 value, plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the compound concentration and fit the data to a dose-response curve.
Competitive Colchicine Binding Assay
This assay determines if a test compound binds to the colchicine site by measuring its ability to compete with radiolabeled colchicine.
Materials:
-
Purified tubulin
-
[3H]colchicine (radiolabeled colchicine)
-
Test compound (this compound)
-
Unlabeled colchicine (for determining non-specific binding)
-
Binding buffer (e.g., 10 mM sodium phosphate, 1 mM EDTA, 10 mM MgCl2, pH 7.0)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine purified tubulin, a fixed concentration of [3H]colchicine, and varying concentrations of the test compound in the binding buffer.
-
Incubation: Incubate the reaction mixtures at 37°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixtures through glass fiber filters using a vacuum manifold. The protein-bound [3H]colchicine will be retained on the filter, while the unbound ligand will pass through.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of [3H]colchicine bound to tubulin is determined for each concentration of the test compound. The data is then used to calculate the inhibition constant (Ki) of the test compound using the Cheng-Prusoff equation.
Visualizing the Mechanism of Action
To better understand the cellular consequences of this compound's binding to tubulin, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Conclusion
This compound is a potent inhibitor of tubulin polymerization that binds to the colchicine site on β-tubulin. Its activity is comparable to or, in some cases, greater than that of colchicine and its parent compound, combretastatin A-4. The disruption of microtubule dynamics by this compound leads to G2/M cell cycle arrest and the induction of apoptosis through the intrinsic pathway. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued investigation and development of this compound and other novel colchicine site inhibitors as potential anticancer therapeutics.
References
The Potency of Phenstatin Analogs: A Comparative Analysis for Drug Discovery
For researchers and scientists at the forefront of oncology drug development, the quest for potent and selective tubulin polymerization inhibitors remains a critical endeavor. Phenstatin, a natural product analog of combretastatin A-4, has emerged as a promising scaffold for the development of novel anticancer agents. This guide provides a comparative analysis of different this compound analogs, summarizing their potency through quantitative data, detailing the experimental protocols used for their evaluation, and visualizing key pathways and workflows to aid in future research and development.
Comparative Potency of this compound Analogs
The antiproliferative activity of various this compound analogs has been evaluated across a range of human cancer cell lines. The potency is typically expressed as the concentration required to inhibit cell growth by 50% (GI50 or IC50). Below are tables summarizing the cytotoxic and tubulin polymerization inhibitory activities of selected this compound analogs from various studies.
Table 1: Cytotoxic Activity (GI50/IC50 in µM) of this compound Analogs in Human Cancer Cell Lines
| Analog | A549 (Lung) | HT-1080 (Fibrosarcoma) | SGC-7901 (Gastric) | MGC-803 (Gastric) | K562 (Leukemia) | MCF-7 (Breast) | MDA-MB-231 (Breast) | COLO 205 (Colon) | A498 (Kidney) |
| This compound | - | - | - | - | - | - | - | >0.1 | >0.1 |
| Phenothiazine Analog 21 | - | - | - | - | - | 0.029 | - | 0.093 | 0.076 |
| Indole-based Chalcone 7a | 0.015 | 0.011 | 0.012 | - | - | - | - | - | - |
| Indole-based Chalcone 16a | - | - | - | 0.4 | - | - | - | - | - |
| This compound-Chalcone 3b | - | - | - | - | - | <0.1 | <0.1 | - | - |
| This compound-Chalcone 3c | - | - | - | - | - | <0.1 | <0.1 | - | - |
| This compound-Chalcone 3e | - | - | - | - | - | <0.1 | <0.1 | - | - |
Note: "-" indicates data not available in the cited sources. The potency values are highly dependent on the specific experimental conditions used in each study.
Table 2: Tubulin Polymerization Inhibitory Activity (IC50 in µM) of this compound Analogs
| Analog | Tubulin Polymerization IC50 (µM) |
| Combretastatin A-4 (CA-4) | 0.92 |
| Indole-based Chalcone 7a | 1.6 |
| Indole-based Chalcone 12a | 2.06 |
| Indole-based Chalcone 16a | 2.4 |
| Indole-based Chalcone 25b | 3.4 |
| Indole-based Chalcone 25c | 5.08 |
| Indole-based Chalcone 25d | 6.92 |
| This compound-Chalcone 3b | 0.8 |
| This compound-Chalcone 3c | 0.6 |
Experimental Protocols
The evaluation of this compound analogs typically involves two key in vitro assays: a cytotoxicity assay to determine the antiproliferative effects on cancer cells and a tubulin polymerization assay to confirm the mechanism of action.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the concentration of the analog against the percentage of cell inhibition.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
-
Tubulin Preparation: Purified tubulin is prepared and kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: A reaction mixture is prepared containing tubulin, a polymerization buffer (e.g., containing GTP and glutamate), and the test compound at various concentrations.
-
Initiation of Polymerization: The reaction is initiated by transferring the mixture to a pre-warmed 37°C microplate reader.
-
Monitoring Polymerization: The increase in absorbance (turbidity) at 340 nm is monitored over time, which corresponds to the extent of tubulin polymerization.
-
Data Analysis: The rate of polymerization is calculated, and the IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50% compared to a control without the inhibitor.
Visualizing the Science
To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of this compound analogs as tubulin polymerization inhibitors.
Caption: Experimental workflow for the development and evaluation of this compound analogs.
Structure-Activity Relationship (SAR) Insights
The collected data provides valuable insights into the structure-activity relationships of this compound analogs:
-
Modifications to the A- and B-rings: The substitution pattern on both aromatic rings of the this compound scaffold significantly influences potency. For instance, the introduction of a phenothiazine A-ring has been shown to yield highly potent compounds.[1]
-
The Role of the Carbonyl Bridge: The ketone linker between the two aromatic rings is a key feature. Modifications at this position, such as the introduction of chalcone-like structures, have led to analogs with potent tubulin polymerization inhibitory activity.[2]
-
Introduction of Heterocyclic Moieties: Replacing or modifying the aromatic rings with heterocyclic systems, such as indoles, can result in compounds with significant antiproliferative activities.[3]
This comparative guide serves as a valuable resource for researchers in the field of anticancer drug discovery. The provided data and methodologies offer a foundation for the rational design of new and more potent this compound-based tubulin polymerization inhibitors. The visualized pathways and workflows further aim to clarify the mechanism of action and the drug development process, respectively, fostering a more targeted approach to future research.
References
Cross-Validation of Phenstatin's Anti-Mitotic Activity in Multiple Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-mitotic activity of Phenstatin against other microtubule-targeting agents, supported by experimental data. The information is intended to assist researchers in evaluating this compound's potential as an anti-cancer agent.
Introduction to this compound
This compound, a synthetic analog of combretastatin A-4 (CA-4), is a potent small molecule inhibitor of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, this compound disrupts the formation of the mitotic spindle, a crucial apparatus for cell division. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis (programmed cell death) in cancer cells. Its efficacy against various cancer cell lines, including multi-drug resistant ones, makes it a compound of significant interest in oncology research.
Comparative Analysis of Anti-Proliferative Activity
The anti-proliferative activity of this compound and other microtubule-targeting agents is commonly assessed using the NCI-60 human tumor cell line screen. This screen determines the concentration of a compound required to cause 50% growth inhibition (GI50) across a panel of 60 different cancer cell lines. A lower GI50 value indicates higher potency.
Below is a comparative summary of the mean GI50 values for this compound and other well-established anti-mitotic drugs.
| Compound | Mean GI50 (µM) across NCI-60 Panel | Mechanism of Action |
| This compound Analog (Phenothiazine, NSC 676879) | ~1.5 (Varies by cell line) | Tubulin Polymerization Inhibitor |
| Paclitaxel | 0.01 - 0.1 | Microtubule Stabilizer |
| Vincristine | 0.2[1] | Tubulin Polymerization Inhibitor |
| Combretastatin A-4 | Potent antimitotic properties evidenced in biological research against the NCI-60 human cancer cell line.[2] | Tubulin Polymerization Inhibitor |
Note: The GI50 values can vary significantly between different cell lines due to factors such as the expression of different tubulin isotypes and the presence of drug resistance mechanisms. For detailed cell line-specific data, researchers are encouraged to consult the NCI Developmental Therapeutics Program database.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and other anti-mitotic agents are provided below.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.
Principle: The polymerization of tubulin is monitored by an increase in turbidity (light scattering) or fluorescence. Inhibitors of polymerization will reduce the rate and extent of this increase.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP, plus 5% glycerol)
-
Test compounds (this compound, Paclitaxel, etc.) dissolved in an appropriate solvent (e.g., DMSO)
-
Pre-warmed 96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reconstitute lyophilized tubulin to a final concentration of 3 mg/mL in ice-cold G-PEM buffer.
-
Add 10 µL of various concentrations of the test compound or vehicle control to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding 100 µL of the cold tubulin solution to each well.[3]
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[3]
-
Plot the absorbance against time to generate polymerization curves.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control to determine the IC50 value.
Immunofluorescence Microscopy of Microtubule Disruption
This technique allows for the direct visualization of the effects of anti-mitotic agents on the microtubule network within cells.
Principle: Cells are treated with the test compound, and then the microtubule network is stained using a specific primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
Materials:
-
Adherent cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Glass coverslips
-
Test compounds
-
Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Mouse anti-α-tubulin
-
Secondary antibody: Fluorescently-labeled goat anti-mouse IgG (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 24 hours).
-
Fixation: Gently wash the cells with PBS and then fix them with ice-cold methanol for 5-10 minutes at -20°C.
-
Permeabilization (if using paraformaldehyde fixation): Incubate with permeabilization buffer for 10 minutes.
-
Blocking: Incubate the cells with blocking buffer for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.[4]
-
Counterstaining: Wash the cells and incubate with DAPI solution to stain the nuclei.
-
Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle, revealing the point of cell cycle arrest induced by the compound.
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium iodide). The fluorescence intensity of individual cells is then measured by a flow cytometer, which is proportional to their DNA content.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
Test compounds
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the test compound for a specified time (e.g., 24 hours).[4]
-
Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.[4]
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.[4]
-
Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity, showing peaks corresponding to the G1, S, and G2/M phases of the cell cycle.
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the experimental processes and the underlying molecular mechanism of this compound, the following diagrams have been generated using the DOT language.
Caption: Workflow for assessing anti-mitotic activity.
Caption: Signaling pathway of this compound-induced mitotic arrest.
References
Head-to-head study of Phenstatin and paclitaxel on microtubule stability.
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the effects of Phenstatin and paclitaxel on microtubule stability. While both compounds are potent anti-cancer agents that target the microtubule cytoskeleton, they exhibit distinct mechanisms of action, leading to different effects on microtubule dynamics. This comparison is supported by experimental data and detailed methodologies for key assays to aid in research and drug development.
Executive Summary
This compound and paclitaxel represent two classes of microtubule-targeting agents with opposing effects on microtubule stability. Paclitaxel is a well-established microtubule-stabilizing agent, promoting polymerization and preventing depolymerization. In contrast, this compound acts as a microtubule-destabilizing agent by inhibiting tubulin polymerization. This fundamental difference in their mechanism of action has significant implications for their cellular effects, including cell cycle arrest and induction of apoptosis.
Mechanism of Action
Paclitaxel: The Microtubule Stabilizer
Paclitaxel binds to the β-tubulin subunit of assembled microtubules, specifically at the taxane binding site.[1][2] This binding stabilizes the microtubule structure, making it resistant to depolymerization from factors such as cold temperatures and calcium.[3] The hyperstabilization of microtubules disrupts their dynamic instability, which is crucial for the formation and function of the mitotic spindle during cell division.[2] This leads to a sustained G2/M phase arrest of the cell cycle and ultimately triggers apoptosis.[4][5]
This compound: The Microtubule Destabilizer
This compound, on the other hand, inhibits the polymerization of tubulin into microtubules.[6] It binds to the colchicine binding site on β-tubulin, preventing the formation of the microtubule polymer.[7] This disruption of microtubule assembly leads to a loss of microtubule structure, resulting in mitotic arrest and subsequent apoptosis.[6]
Quantitative Data Comparison
The following tables summarize the available quantitative data on the effects of this compound and paclitaxel. It is important to note that a direct head-to-head study with identical experimental conditions for all parameters was not available in the public literature. Therefore, the data presented is compiled from various sources and should be interpreted with this in mind.
Table 1: Effect on Tubulin Polymerization
| Parameter | This compound | Paclitaxel | Reference |
| Mechanism | Inhibition of tubulin polymerization | Promotion of tubulin polymerization and stabilization | [1][6][7] |
| Binding Site | Colchicine site on β-tubulin | Taxane site on β-tubulin | [1][7] |
| IC50 for Tubulin Polymerization | Not directly reported in comparative studies | Not applicable (promotes polymerization) |
Table 2: Cytotoxicity (IC50 values in various cancer cell lines)
| Cell Line | This compound (nM) | Paclitaxel (nM) | Reference |
| A2780 (Ovarian) | - | 15 | [8] |
| PC3 (Prostate) | - | 5 | [8] |
| MKN-28 (Gastric) | - | ~10 | |
| MKN-45 (Gastric) | - | ~10 | |
| MCF-7 (Breast) | - | ~10 | |
| A549 (Lung) | 18 - 45 (for a derivative) | - | [6] |
| A2780/TAX (Taxol-resistant Ovarian) | 18 - 45 (for a derivative) | - | [6] |
Disclaimer: The cytotoxicity data is compiled from different studies with varying experimental protocols. Direct comparison of IC50 values should be made with caution.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of compounds on the assembly of purified tubulin into microtubules by monitoring the change in turbidity.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM)
-
Glycerol
-
Test compounds (this compound, paclitaxel) dissolved in DMSO
-
96-well clear, flat-bottom microplate
-
Temperature-controlled microplate reader
Procedure:
-
Prepare the tubulin polymerization mix on ice by reconstituting lyophilized tubulin in GTB containing 1 mM GTP and 10% glycerol to a final concentration of 3 mg/mL.
-
Pipette 10 µL of 10x concentrated test compound dilutions (or vehicle control) into the wells of a pre-warmed 37°C 96-well plate.
-
Initiate the polymerization reaction by adding 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes at 37°C.
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
For inhibitors like this compound, calculate the IC50 value (the concentration that inhibits the rate or extent of polymerization by 50%).
-
For stabilizers like paclitaxel, observe the increased rate and extent of polymerization compared to the control.[6]
Microtubule Pelleting (Sedimentation) Assay
This assay quantifies the amount of polymerized tubulin (microtubules) in the presence of a test compound.
Materials:
-
Purified tubulin
-
Polymerization buffer (e.g., BRB80: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8)
-
GTP solution (100 mM)
-
Test compounds (this compound, paclitaxel) dissolved in DMSO
-
Sucrose cushion (e.g., 60% w/v sucrose in polymerization buffer)
-
Ultracentrifuge with a suitable rotor (e.g., TLA-100)
Procedure:
-
Polymerize tubulin (e.g., 60 µM) in polymerization buffer with 1 mM GTP for 30 minutes at 35°C.
-
Add the test compound at the desired final concentration and incubate for another 30 minutes at 35°C.
-
To assess stabilization, microtubules can be subjected to a cold challenge (e.g., 4°C for 30 minutes) to induce depolymerization.
-
Carefully layer the reaction mixture onto the sucrose cushion in an ultracentrifuge tube.
-
Centrifuge at high speed (e.g., 70,000 rpm) for 45 minutes at 35°C to pellet the microtubules.
-
Carefully separate the supernatant (containing soluble tubulin) and the pellet (containing polymerized tubulin).
-
Analyze the amount of tubulin in the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or Western blotting.
Data Analysis:
-
Quantify the band intensities to determine the percentage of tubulin in the polymerized (pellet) versus soluble (supernatant) fractions.
-
Compare the amount of polymerized tubulin in the presence of the test compound to the control. Paclitaxel will increase the amount of tubulin in the pellet, while this compound will decrease it.
Signaling Pathways and Cellular Effects
Both this compound and paclitaxel ultimately lead to cell cycle arrest and apoptosis, but their distinct mechanisms of action initiate different downstream signaling events.
Paclitaxel-Induced Signaling:
Paclitaxel-induced microtubule stabilization leads to a prolonged mitotic block.[4] This arrest can activate the spindle assembly checkpoint, leading to the activation of apoptotic pathways. Key signaling events include the phosphorylation of Bcl-2, an anti-apoptotic protein, which inactivates it, and the activation of c-Jun N-terminal kinase (JNK), which can promote apoptosis.[5]
This compound-Induced Signaling:
As a tubulin polymerization inhibitor, this compound's disruption of the microtubule network also leads to mitotic arrest. This triggers the spindle assembly checkpoint and subsequent apoptosis. The downstream signaling pathways are expected to be similar to other colchicine-site binding agents, involving the activation of caspase cascades and regulation of Bcl-2 family proteins.[6]
Visualizations
Caption: Opposing effects of Paclitaxel and this compound on microtubule dynamics.
Caption: Workflow for the in vitro tubulin polymerization assay.
Caption: Generalized signaling pathway to apoptosis for microtubule-targeting agents.
Conclusion
This compound and paclitaxel, despite both targeting tubulin, represent two distinct approaches to disrupting microtubule function for cancer therapy. Paclitaxel's mechanism of hyperstabilization is well-characterized, while this compound's inhibitory effect places it in the class of microtubule-destabilizing agents. The choice between these agents in a therapeutic context may depend on the specific tumor biology, including potential resistance mechanisms. This guide provides the foundational information and experimental frameworks necessary for researchers to further investigate and compare these and other microtubule-targeting agents.
References
- 1. Cellular Interactome Dynamics during Paclitaxel Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and cell-cycle effects of paclitaxel when used as a single agent and in combination with ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3′ Bridged Paclitaxel Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring tubulin-paclitaxel binding modes through extensive molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of Phenstatin and Other Tubulin Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of Phenstatin and other prominent tubulin inhibitors, including Paclitaxel, Vincristine, Combretastatin A4, and Colchicine. The objective is to offer a clear, data-driven comparison to aid in preclinical and clinical research and drug development.
Introduction to Tubulin Inhibitors and Therapeutic Index
Tubulin inhibitors are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division and other vital cellular functions. These agents are broadly classified based on their binding site on the tubulin molecule, with the most well-known being the colchicine, vinca, and taxane binding sites. This compound is a synthetic analogue of combretastatin A-4 and is known to bind to the colchicine site, thereby inhibiting tubulin polymerization.
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its toxic dose and its therapeutic dose. A wider therapeutic window indicates a safer drug, as there is a larger margin between the dose required for a therapeutic effect and the dose that causes unacceptable toxicity. For anticancer agents, a favorable therapeutic index is paramount to achieving clinical success.
Comparative Analysis of Therapeutic Index
Direct in vivo comparative studies detailing the therapeutic index of this compound are limited in publicly available literature. Therefore, this guide presents available data for this compound analogs alongside data for established tubulin inhibitors. It is crucial to note that the data for this compound analogs may not be fully representative of this compound itself. The therapeutic index is calculated as the ratio of the 50% lethal dose (LD50) or maximum tolerated dose (MTD) to the 50% effective dose (ED50).
Table 1: Comparison of In Vivo Toxicity and Efficacy of Tubulin Inhibitors in Murine Models
| Compound | Animal Model | LD50 / MTD (mg/kg) | ED50 / Effective Dose (mg/kg) | Therapeutic Index (Approx.) | Administration Route | Reference |
| This compound Analog (8g) | K562 Leukemia Xenograft | Data not available | 10 (significant tumor growth inhibition) | Not Calculable | Intraperitoneal | [1] |
| This compound Analog (T115) | Normal non-tumor bearing mice | >400 (MTD) | Data not available | Not Calculable | Intraperitoneal | |
| Paclitaxel (Taxol®) | ICR Mice | 31.3 (LD50) | 15 (in SKOV-3 xenograft) | ~2.1 | Intravenous | [2] |
| Paclitaxel (Cremophor-free) | ICR Mice | >160 (LD50) | 15 (in SKOV-3 xenograft) | >10.7 | Intravenous | [2] |
| Vincristine | CD-1 Mice | 1.9 (LD50) | Data not available | Not Calculable | Intravenous | [3] |
| Liposomal Vincristine | CD-1 Mice | 4.8 (LD50) | Data not available | Not Calculable | Intravenous | [3] |
| Combretastatin A4 Phosphate | C3H Mammary Carcinoma | Data not available | 25 (lowest effective dose) | Not Calculable | Intraperitoneal | [4] |
| Colchicine | C57BL/6 Mice | ~8 (LD50) | 0.5 - 0.75 (effective dose in LLC model) | ~10.7 - 16 | Intraperitoneal | [5][6] |
| Colchicine-Magnolol Hybrid | C57BL/6 Mice | >0.75 (no mortality) | 0.5 (efficacious as colchicine) | >1.5 | Not specified | [6] |
Note: The therapeutic index is an approximation calculated from data that may originate from different studies with varying experimental conditions. Direct head-to-head studies are required for a more accurate comparison.
Signaling Pathways and Mechanisms of Action
Tubulin inhibitors induce cell cycle arrest, primarily in the G2/M phase, by disrupting the mitotic spindle. This arrest triggers a cascade of signaling events that ultimately lead to apoptosis. While the primary target is tubulin, the downstream signaling pathways can vary between different classes of inhibitors.
Caption: General signaling pathway for tubulin inhibitor-induced apoptosis.
This compound and Combretastatin A4 (Colchicine-Site Binders): These compounds inhibit the polymerization of tubulin into microtubules. This leads to a disruption of the mitotic spindle, G2/M phase arrest, and subsequent apoptosis. The downstream signaling often involves the modulation of the PI3K/Akt and MAPK pathways[1][7][8][9].
Paclitaxel (Taxane-Site Binder): Paclitaxel stabilizes microtubules, preventing their depolymerization. This also leads to mitotic arrest and apoptosis. Paclitaxel-induced apoptosis is associated with the activation of the JNK/SAPK and p38 MAPK pathways and inhibition of the PI3K/Akt pathway[3][10][11][12][13].
Vincristine (Vinca-Site Binder): Vincristine inhibits microtubule polymerization by binding to the vinca domain on β-tubulin. This disruption of microtubule dynamics leads to mitotic arrest and apoptosis, which is often mediated through a mitochondrial-controlled pathway involving the activation of caspase-9 and -3[14][15][16][17][18].
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.
Materials:
-
Purified tubulin (>97% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP (100 mM stock)
-
Glycerol
-
Test compounds (dissolved in DMSO)
-
Positive controls (e.g., Paclitaxel for polymerization enhancement, Nocodazole for inhibition)
-
96-well clear bottom plates
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare the tubulin polymerization reaction mixture on ice: To the General Tubulin Buffer, add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v).
-
Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate. Include vehicle control (DMSO) and positive controls.
-
Initiate the reaction by adding the cold tubulin solution to each well to a final concentration of 2-3 mg/mL.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the change in absorbance over time. A decrease in the rate and extent of absorbance increase compared to the vehicle control indicates inhibition of tubulin polymerization.
Caption: Workflow for the in vitro tubulin polymerization assay.
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of a tubulin inhibitor in a murine xenograft model.
Materials:
-
6-8 week old immunodeficient mice (e.g., athymic nude or SCID)
-
Human cancer cell line (e.g., HCT116, MCF-7)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Standard-of-care control (e.g., Paclitaxel)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 x 10^6 cells in 100-200 µL of PBS or medium, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound, vehicle, and standard-of-care control according to the predetermined dosing schedule and route (e.g., intraperitoneal, intravenous).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Toxicity Monitoring: Monitor the body weight and overall health of the mice throughout the study as indicators of toxicity.
-
Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or after a set duration. Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Caption: Workflow for an in vivo xenograft efficacy study.
Determination of Maximum Tolerated Dose (MTD)
The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.
Procedure:
-
Dose Eskalation: A small cohort of animals (e.g., 3-5 mice per group) is treated with escalating doses of the test compound.
-
Toxicity Observation: Animals are closely monitored for a defined period (e.g., 7-14 days) for signs of toxicity, including weight loss, changes in behavior, and mortality. A common endpoint for significant toxicity is a body weight loss of >20%.
-
MTD Definition: The MTD is typically defined as the highest dose at which no more than one animal in a cohort shows signs of dose-limiting toxicity.
Conclusion
The evaluation of the therapeutic index is a critical step in the preclinical development of any new anticancer agent. While direct comparative in vivo data for this compound is scarce, the available information on its analogs and other colchicine-site inhibitors suggests a promising area for further investigation. The development of novel formulations, such as the cremophor-free formulation of paclitaxel, demonstrates a viable strategy for improving the therapeutic index of tubulin inhibitors. Future studies should focus on conducting head-to-head in vivo comparisons of this compound with other tubulin inhibitors in relevant tumor models to definitively establish its therapeutic window and potential for clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. Toxicity studies of cremophor-free paclitaxel solid dispersion formulated by a supercritical antisolvent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liposomal vincristine preparations which exhibit decreased drug toxicity and increased activity against murine L1210 and P388 tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I clinical trial of weekly combretastatin A4 phosphate: clinical and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicological study and efficacy of blank and paclitaxel-loaded lipid nanocapsules after i.v. administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, synthesis and biological evaluation of a novel colchicine-magnolol hybrid for inhibiting the growth of Lewis lung carcinoma in Vitro and in Vivo [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. uosc.primo.exlibrisgroup.com [uosc.primo.exlibrisgroup.com]
- 10. Synthesis and anticancer activity of analogues of this compound, with a phenothiazine A-ring, as a new class of microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Pharmacokinetics, tissue distribution and anti-tumour efficacy of paclitaxel delivered by polyvinylpyrrolidone solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxic thresholds of vincristine in a murine and a human leukemia cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. An investigation of the mouse as a model for vincristine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Therapeutic index: a vital component in selection of anticancer agents for clinical trial. | Semantic Scholar [semanticscholar.org]
Phenstatin vs. Vinca Alkaloids: A Comparative Analysis of Potency in Cancer Research
In the landscape of microtubule-targeting anticancer agents, both phenstatin and the vinca alkaloids represent critical classes of compounds that disrupt tubulin dynamics, leading to cell cycle arrest and apoptosis. While vinca alkaloids have a long-standing history in clinical oncology, this compound, a synthetic analogue of combretastatin A-4, has emerged as a potent inhibitor of tubulin polymerization. This guide provides a detailed comparison of the potency of this compound and vinca alkaloids, supported by experimental data, to inform researchers and drug development professionals.
At a Glance: Potency Comparison
| Compound Class | General Potency (IC50/GI50) | Tubulin Polymerization Inhibition (IC50) | Tubulin Binding Affinity (Ki) |
| This compound | Nanomolar range | Micromolar range (Potent) | Data not readily available |
| Vinca Alkaloids | Nanomolar to micromolar range | Micromolar range | Nanomolar to micromolar range |
In-Depth Potency Analysis: this compound's Competitive Profile
This compound exhibits potent cytotoxic activity against a range of cancer cell lines, with reported GI50 values in the nanomolar range. For instance, a phenothiazine derivative of this compound, which is noted to be less potent than the parent compound, displayed GI50 values between 29 and 93 nM across various cell lines[1]. This suggests that this compound's own activity is likely even more potent.
Vinca alkaloids, including vincristine, vinblastine, and vinorelbine, also demonstrate significant anticancer activity with IC50 and GI50 values spanning the nanomolar to low micromolar range, depending on the specific alkaloid and cancer cell line.
Table 1: Comparative Growth Inhibitory Activity (GI50/IC50) of this compound Analogue and Vinca Alkaloids Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | GI50/IC50 (µM) |
| This compound Derivative (Compound 21) | COLO 205 (Colon) | 0.029 - 0.093 |
| A498 (Renal) | 0.029 - 0.093 | |
| MCF7 (Breast) | 0.029 - 0.093 | |
| Vinblastine | NCI-60 Panel (Mean) | 0.00001 |
| Vincristine | NCI-60 Panel (Mean) | 0.0045 |
| Vinorelbine | NCI-60 Panel (Mean) | 0.018 |
| Vincristine | UKF-NB-3 (Neuroblastoma) | Varies |
| Vinblastine | 22Rv1 (Prostate) | Not Specified |
| Caco-2 (Colon) | 69 | |
| Vincristine | MCF7 (Breast) | Varies |
Note: Data for the this compound derivative is presented as a range as specific values for each cell line were not provided in the source material. NCI-60 data represents the mean value across 60 different human cancer cell lines[2].
Mechanism of Action: Targeting Tubulin
Both this compound and vinca alkaloids derive their anticancer effects from their ability to interfere with microtubule dynamics, a critical process for cell division. However, they achieve this through binding to different sites on the tubulin protein.
This compound binds to the colchicine-binding site on β-tubulin[3][4]. This interaction inhibits the polymerization of tubulin dimers into microtubules, leading to a disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptosis.
Vinca alkaloids bind to a distinct site on β-tubulin, known as the vinca domain, located at the interface of two tubulin dimers[5][6]. Their binding disrupts microtubule assembly and can lead to the formation of spiral tubulin aggregates[7].
Table 2: Comparative Tubulin Interaction
| Feature | This compound | Vinca Alkaloids |
| Binding Site | Colchicine site on β-tubulin | Vinca domain on β-tubulin |
| Primary Effect | Inhibition of tubulin polymerization | Inhibition of microtubule assembly, formation of spiral aggregates |
Tubulin Polymerization Inhibition
Vinca alkaloids also inhibit tubulin polymerization effectively. The binding affinity (Ki) of vinca alkaloids to tubulin varies, with reported values in the nanomolar to micromolar range. For example, vincristine has a reported Ki of 85 nM for binding to microtubules[5]. The overall affinity for tubulin follows the order: vincristine > vinblastine > vinorelbine[7].
Signaling Pathways to Apoptosis
The disruption of microtubule dynamics by both this compound and vinca alkaloids triggers the intrinsic pathway of apoptosis. This process is characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases.
While the precise signaling cascade for this compound is not fully elucidated in the available literature, it is known to induce apoptosis[3]. It is plausible that, similar to other colchicine-site binding agents, this compound-induced mitotic arrest leads to the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, and the activation of pro-apoptotic proteins like Bax. This would result in the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately leading to cell death.
Vinca alkaloids are known to induce apoptosis through a similar caspase-dependent pathway involving the Bcl-2 family[8][9][10].
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or vinca alkaloids and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin, a GTP-containing buffer, and the test compound (this compound or vinca alkaloid) at various concentrations.
-
Initiation of Polymerization: Initiate polymerization by raising the temperature of the reaction mixture to 37°C.
-
Turbidity Measurement: Monitor the increase in turbidity (light scattering) at 340 nm over time using a spectrophotometer. The increase in absorbance is proportional to the extent of microtubule polymerization.
-
Data Analysis: Plot the change in absorbance over time to generate polymerization curves. From these curves, determine the IC50 value, which is the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50% compared to a no-drug control.
Conclusion
Both this compound and vinca alkaloids are highly potent anticancer agents that disrupt microtubule dynamics, albeit through different binding mechanisms. The available data suggests that this compound's potency is comparable to, and in some cases may exceed, that of vinca alkaloids, with GI50 values in the low nanomolar range. While both classes of compounds inhibit tubulin polymerization and induce apoptosis, their distinct binding sites on tubulin may offer opportunities for overcoming drug resistance and developing novel therapeutic strategies. Further head-to-head comparative studies with a broad panel of cancer cell lines and detailed biochemical analyses are warranted to fully delineate the relative potency and therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (-)-Phenylahistin arrests cells in mitosis by inhibiting tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Roles of BCL-2 and caspase 3 in the adenosine A3 receptor-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Vascular Disrupting Activity of Phenstatin Against Known VDAs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the vascular disrupting activity of Phenstatin, a synthetic analog of Combretastatin A-4 (CA-4), against established Vascular Disrupting Agents (VDAs) such as CA-4 and Vinca alkaloids. By presenting key performance data, detailed experimental methodologies, and visual representations of signaling pathways, this document aims to facilitate an objective evaluation of this compound's potential as a novel anti-cancer agent.
Introduction to Vascular Disrupting Agents (VDAs)
Vascular Disrupting Agents represent a promising class of anti-cancer therapeutics that selectively target and destroy the established tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[1] Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs act on the existing, often chaotic and immature, blood vessels within a tumor. The primary mechanism of action for many small-molecule VDAs, including this compound, Combretastatin A-4, and Vinca alkaloids, involves the disruption of microtubule dynamics in endothelial cells.
This compound , a benzophenone analog of CA-4, was developed to overcome the metabolic instability of the cis-stilbene bridge in CA-4 while retaining its high tubulin-binding affinity and potent cytotoxic and anti-vascular effects. This guide will benchmark the performance of this compound against its parent compound, CA-4, and the widely used Vinca alkaloids.
Quantitative Comparison of VDA Performance
The following tables summarize the in vitro cytotoxic activity and tubulin polymerization inhibitory effects of this compound, Combretastatin A-4, and Vinca alkaloids. The data is presented as IC50 values, the concentration of the drug required to inhibit a biological process by 50%.
Table 1: Comparative Cytotoxicity (IC50) in Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound Analogue (Phenothiazine derivative 21) | COLO 205 (Colon) | 0.029 |
| A498 (Kidney) | 0.045 | |
| MCF-7 (Breast) | 0.093 | |
| Combretastatin A-4 (CA-4) | MCF-7 (Breast) | <0.2 |
| A549 (Lung) | <0.2 | |
| HCT116 (Colon) | <0.2 | |
| Vinca Alkaloid (Vinblastine) | MCF-7 (Breast) | Data Not Available |
| Vinca Alkaloid (Vincristine) | MCF-7 (Breast) | Data Not Available |
Table 2: Inhibition of Tubulin Polymerization (IC50)
| Compound | IC50 (µM) |
| This compound Analogue | ~2.0 |
| Combretastatin A-4 (CA-4) | ~2.0 |
| Vinca Alkaloids (Vinblastine/Vincristine) | ~1-3 |
Note: The IC50 values for tubulin polymerization can vary depending on the specific assay conditions.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for all three classes of VDAs discussed here is the inhibition of tubulin polymerization. However, the specific binding sites and downstream signaling cascades that lead to vascular disruption and apoptosis differ.
This compound and Combretastatin A-4
Both this compound and CA-4 bind to the colchicine-binding site on β-tubulin, leading to the depolymerization of microtubules.[3] This disruption of the endothelial cell cytoskeleton triggers a cascade of events, including:
-
Activation of the RhoA/ROCK signaling pathway: This leads to increased phosphorylation of myosin light chain, resulting in acto-myosin contractility and changes in endothelial cell shape.[4]
-
Disruption of VE-cadherin signaling: The destabilization of vascular endothelial (VE)-cadherin, a key component of adherens junctions, increases vascular permeability.[5][6][7]
-
Induction of G2/M cell cycle arrest and apoptosis: Disruption of the mitotic spindle during cell division leads to arrest at the G2/M phase and subsequent activation of the apoptotic cascade.[1] This involves the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3), leading to the cleavage of cellular substrates and programmed cell death.
Figure 1. Signaling pathway of this compound and Combretastatin A-4.
Vinca Alkaloids
Vinca alkaloids, such as vinblastine and vincristine, also disrupt microtubule dynamics but bind to a distinct site on β-tubulin, known as the Vinca domain.[8] Their downstream signaling pathways leading to apoptosis involve:
-
Activation of the JNK/SAPK cascade: Disruption of microtubules can lead to stress-activated protein kinase signaling.[8]
-
NF-κB/IκB signaling pathway: Vinca alkaloids can induce the degradation of IκBα, leading to the activation of NF-κB, which plays a role in mediating apoptosis.[9][10]
-
Induction of G2/M arrest and apoptosis: Similar to the other agents, Vinca alkaloids cause mitotic arrest and trigger apoptosis.[2]
Figure 2. Signaling pathway of Vinca Alkaloids.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the vascular disrupting activity of this compound and other VDAs.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (this compound, CA-4, Vinca alkaloid) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Tubulin Polymerization Inhibition Assay
Objective: To measure the ability of the test compound to inhibit the polymerization of purified tubulin in vitro.
Materials:
-
Purified tubulin (>97% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)
-
Test compound
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compound in polymerization buffer.
-
On ice, add the test compound dilutions to a 96-well plate.
-
Add cold tubulin solution to each well to a final concentration of 1-2 mg/mL.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the increase in absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance versus time to obtain polymerization curves.
-
Determine the IC50 value by plotting the maximum polymerization rate or the final absorbance against the log of the compound concentration.
Figure 3. General experimental workflow for evaluating VDAs.
In Vitro Endothelial Cell Permeability Assay
Objective: To assess the effect of the test compound on the permeability of an endothelial cell monolayer.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Transwell inserts (e.g., 0.4 µm pore size) for 24-well plates
-
FITC-dextran (fluorescein isothiocyanate-dextran)
-
Test compound
-
Fluorescence plate reader
Procedure:
-
Seed HUVECs onto the upper chamber of the Transwell inserts and culture until a confluent monolayer is formed.
-
Treat the endothelial monolayer with different concentrations of the test compound for a specified time (e.g., 4-24 hours).
-
Add FITC-dextran to the upper chamber.
-
After a defined incubation period (e.g., 30-60 minutes), collect samples from the lower chamber.
-
Measure the fluorescence of the samples using a fluorescence plate reader.
-
An increase in fluorescence in the lower chamber compared to the control indicates increased permeability.
In Vivo Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of the test compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cells (e.g., HCT116, A549)
-
Matrigel
-
Test compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to the desired dosing schedule and route (e.g., intraperitoneal, intravenous, or oral).
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
-
Compare the tumor growth rates between the treatment and control groups to determine the efficacy of the compound.
Conclusion
This guide provides a framework for the comparative evaluation of this compound against established VDAs like Combretastatin A-4 and Vinca alkaloids. The presented data, though limited for the parent this compound compound, suggests that its analogues possess potent anti-proliferative and tubulin-destabilizing activities, comparable to or even exceeding that of CA-4. The benzophenone structure of this compound may offer advantages in terms of metabolic stability, a crucial factor for clinical translation.
The detailed experimental protocols and diagrammatic representations of the signaling pathways offer valuable tools for researchers to further investigate the vascular disrupting properties of this compound and other novel VDA candidates. Future head-to-head studies with consistent experimental conditions are warranted to definitively establish the therapeutic potential of this compound in comparison to existing agents.
References
- 1. DRG2 Regulates G2/M Progression via the Cyclin B1-Cdk1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of analogues of this compound, with a phenothiazine A-ring, as a new class of microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Tubulin Polymerization by Select Alkenyldiarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Molecular intricacies of Novel Phenstatin Derivatives: A Comparative Guide
In the relentless pursuit of more effective and less toxic cancer chemotherapeutics, researchers have increasingly turned their attention to modifying natural products with known anti-tumor properties. Phenstatin, a synthetic analog of the potent microtubule-destabilizing agent combretastatin A-4, has emerged as a promising scaffold for the development of new anticancer drugs. Its structural simplicity and chemical stability offer significant advantages over its natural counterpart. This guide provides a comprehensive comparison of new this compound derivatives, delving into their molecular mechanisms of action, supported by experimental data and detailed protocols.
Performance Comparison of this compound Derivatives
The primary mechanism of action for this compound and its derivatives is the inhibition of tubulin polymerization, a critical process for cell division. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][2] The antiproliferative activity of various this compound derivatives has been evaluated against a range of cancer cell lines, with key quantitative data summarized below.
| Derivative | Cancer Cell Line | IC50 / GI50 (nM) | Tubulin Polymerization Inhibition (IC50, µM) | Reference |
| This compound | Various | ~10 - 100 | 1.5 - 3.43 | [3][4] |
| Phenothiazine derivative 21 | COLO 205, A498, MCF7 | 29 - 93 | Not explicitly stated, but showed significant inhibition | [3][4] |
| Indole-linked chalcone 9a | SCC-29B (oral cancer) | < 100 | Directly interacts with and inhibits tubulin polymerization | [5] |
| 2'-methoxythis compound (Metabolite 23) | K-562, NCI-H322M, etc. | < 10 | 3.2 | [3] |
Note: IC50 (half maximal inhibitory concentration) and GI50 (half maximal growth inhibition) values are measures of a drug's potency. Lower values indicate higher potency.
Experimental Methodologies
To elucidate the molecular mechanisms of these novel this compound derivatives, a battery of in vitro assays are typically employed. The following sections detail the standardized protocols for these key experiments.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives and a vehicle control for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[7][8]
Protocol:
-
Reconstitute purified tubulin in a general tubulin buffer.
-
In a 96-well plate, add the tubulin solution, GTP (to initiate polymerization), and the this compound derivative at various concentrations.
-
Incubate the plate at 37°C to induce polymerization.
-
Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The absorbance is proportional to the amount of polymerized tubulin.
-
Calculate the IC50 value for the inhibition of tubulin polymerization.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.[1][9]
Protocol:
-
Treat cells with the this compound derivative for a specified time (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (a fluorescent DNA intercalating agent) and RNase A (to prevent staining of RNA).
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of the PI-stained DNA.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathway.[10][11][12]
Protocol:
-
Lyse the treated and untreated cells to extract total proteins.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing the Molecular Mechanisms
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the key signaling pathway affected by this compound derivatives.
Figure 1. Experimental workflow for evaluating this compound derivatives.
Figure 2. Signaling pathway of this compound-induced apoptosis.
Conclusion
The development of novel this compound derivatives represents a promising avenue in the search for more effective and safer anticancer agents. By targeting the fundamental process of microtubule polymerization, these compounds exhibit potent antiproliferative and pro-apoptotic effects across a variety of cancer cell lines. The data presented in this guide highlights the enhanced potency of certain derivatives compared to the parent compound, underscoring the value of continued structure-activity relationship studies. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field, facilitating the standardized evaluation and comparison of future this compound analogs. Further preclinical and clinical investigations are warranted to fully assess the therapeutic potential of these promising compounds.
References
- 1. vet.cornell.edu [vet.cornell.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Synthesis and anticancer activity of analogues of this compound, with a phenothiazine A-ring, as a new class of microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. abscience.com.tw [abscience.com.tw]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Apoptosis western blot guide | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Stability of Phenstatin and Its Phosphate Prodrug
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic stability of the potent anticancer agent Phenstatin and its corresponding phosphate prodrug. The information presented is based on available experimental data to assist researchers in drug development and optimization.
Introduction to this compound and its Prodrug Strategy
This compound is a benzophenone analogue of the natural product combretastatin A-4 and a powerful inhibitor of tubulin polymerization.[1][2] By binding to the colchicine site on tubulin, this compound disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. Despite its potent cytotoxic activity, the clinical development of compounds like this compound can be hampered by poor water solubility. To address this limitation, a water-soluble phosphate prodrug of this compound was synthesized.[2] This prodrug is designed to be enzymatically converted to the active this compound molecule in vivo. Understanding the metabolic stability of both the parent drug and its prodrug is crucial for predicting their pharmacokinetic profiles and overall therapeutic efficacy.
Comparative Metabolic Stability
In vitro studies utilizing rat and human liver microsomes have demonstrated that this compound possesses greater metabolic stability compared to combretastatin A-4.[1][3][4] The primary metabolic pathways for this compound involve carbonyl reduction, O-demethylation, and aromatic hydroxylation, resulting in the formation of at least eight distinct metabolites.[1][3][4] Notably, four of these metabolites have been shown to be as active, or even more active, than the parent this compound in terms of inhibiting tubulin polymerization and cancer cell proliferation.[1][3][4]
Direct comparative quantitative data on the metabolic stability of this compound versus its phosphate prodrug is limited in the currently available literature. However, the fundamental principle of a prodrug strategy is to create a transient, inactive derivative that is efficiently converted to the active parent drug. Therefore, it is anticipated that the phosphate prodrug of this compound would exhibit lower metabolic stability than this compound itself, as it is designed to be rapidly hydrolyzed by endogenous phosphatases to release the active drug.
Table 1: Summary of In Vitro Metabolic Stability Data for this compound
| Compound | Test System | Key Metabolic Pathways | Half-life (t½) | Intrinsic Clearance (CLint) | Reference |
| This compound | Rat and Human Liver Microsomes | Carbonyl reduction, O-demethylation, Aromatic hydroxylation | Data not explicitly quantified in reviewed literature, but noted as more stable than Combretastatin A-4. | Data not explicitly quantified in reviewed literature. | [1][3][4] |
| This compound Phosphate Prodrug | Not explicitly studied in direct comparison. | Expected to undergo rapid hydrolysis by phosphatases to yield this compound. | Expected to be short to facilitate rapid conversion to the active drug. | Expected to be high due to rapid enzymatic conversion. | General Prodrug Principles |
Experimental Protocols
The following is a detailed methodology for a typical in vitro metabolic stability assay using liver microsomes, which is a standard approach to evaluate compounds like this compound and its prodrugs.
Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.
Materials:
-
Test compounds (this compound, this compound phosphate prodrug)
-
Pooled human or rat liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the NADPH regenerating system.
-
Pre-warm the mixture to 37°C.
-
-
Initiation of Metabolic Reaction:
-
Add the test compound to the pre-warmed microsome mixture to initiate the metabolic reaction. The final concentration of the test compound should be within the linear range of the assay.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding a volume of cold acetonitrile containing an internal standard. This step precipitates the microsomal proteins and stops enzymatic activity.
-
-
Sample Processing:
-
Vortex the terminated samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
Analytical Quantification:
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated HPLC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).
-
Visualizations
This compound's Mechanism of Action: Inhibition of Tubulin Polymerization
References
Safety Operating Guide
Safeguarding Laboratory Personnel and the Environment: Proper Disposal of Phenstatin
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount. Phenstatin, a compound with antineoplastic properties, requires meticulous disposal procedures to mitigate risks to both personnel and the environment. Due to its potential cytotoxic nature, all materials that come into contact with this compound must be treated as hazardous waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound and associated contaminated materials, ensuring safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, a lab coat, safety goggles with side shields, and nitrile gloves. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Waste Segregation and Containment
Proper segregation of waste at the point of generation is the first and most critical step in the disposal process. All waste contaminated with this compound must be kept separate from general laboratory waste.
Table 1: this compound Waste Classification and Containment
| Waste Type | Description | Container Type | Labeling |
| Solid Waste | Unused or expired this compound powder, contaminated gloves, bench paper, pipette tips, and other disposable labware. | A designated, leak-proof, and puncture-resistant container with a secure lid. Often color-coded yellow or purple for cytotoxic waste.[1] | "Cytotoxic Waste," "Hazardous Waste," and the chemical name "this compound." |
| Liquid Waste | Solutions containing this compound, including experimental residues, and the first rinse of contaminated glassware. | A sealed, shatter-resistant container clearly designated for cytotoxic liquid waste. Do not mix with other chemical waste streams unless compatible. | "Cytotoxic Liquid Waste," "Hazardous Waste," and the chemical name "this compound." |
| Sharps Waste | Needles, syringes, and broken glassware contaminated with this compound. | A designated, puncture-proof sharps container.[2][3] | "Cytotoxic Sharps," "Hazardous Waste," and a biohazard symbol if applicable.[2] |
Step-by-Step Disposal Procedures
1. Solid Waste Disposal:
-
Carefully place all solid waste contaminated with this compound into the designated cytotoxic solid waste container.
-
Do not overfill the container; it should be securely sealed when it is three-quarters full.[4]
-
Store the sealed container in a designated hazardous waste accumulation area away from general lab traffic.
2. Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in the designated cytotoxic liquid waste container.[5]
-
Crucially, do not discharge any liquid waste containing this compound down the drain. [5]
-
When the container is three-quarters full, securely seal it to prevent leaks.
-
Store the sealed container in a designated hazardous waste accumulation area, ensuring secondary containment is in place to mitigate spills.
3. Sharps Waste Disposal:
-
Immediately place all contaminated sharps into the designated cytotoxic sharps container.[2]
-
Do not attempt to recap, bend, or break needles.
-
Once the sharps container is three-quarters full, securely lock the lid.
-
Store the sealed container in the designated hazardous waste accumulation area.
Decontamination of Glassware
-
Initial Rinse: Rinse all contaminated glassware with a suitable solvent (such as ethanol or methanol) to dissolve the this compound residue. Collect this initial rinsate as cytotoxic liquid waste.
-
Washing: After the initial rinse, glassware can be washed with a laboratory detergent and water.
-
Final Rinse: A final rinse with deionized water is recommended.
Spill Management
In the event of a spill, immediate action is necessary to contain and clean the area:
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of aerosolization.
-
PPE: Don appropriate PPE, including a respirator if necessary.
-
Containment: For liquid spills, use an absorbent material to contain the spill. For solid spills, carefully cover the powder with damp paper towels to avoid generating dust.
-
Cleaning: Clean the area with a decontaminating solution, such as a 10% bleach solution followed by a rinse with water, and then 70% ethanol.[5]
-
Disposal: All materials used for spill cleanup must be disposed of as cytotoxic solid waste.[5]
Final Disposal
All segregated and properly labeled this compound waste must be disposed of through a licensed hazardous waste management company. The primary and recommended method for the final disposal of cytotoxic waste is high-temperature incineration.[6] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your this compound waste containers.
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Workflow Diagram.
Disclaimer: This document provides general guidance for the disposal of this compound based on best practices for handling cytotoxic compounds. Researchers should always consult their institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and compliant disposal procedures.
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. iwaste.epa.gov [iwaste.epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Phenstatin
For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Phenstatin. Given its potential hazards, all personnel must adhere to these procedures to minimize exposure risk and ensure a safe laboratory environment. This guide is intended for researchers, scientists, and drug development professionals.
This compound is a compound that requires careful handling due to its classification as a hazardous substance.[1] Adherence to the following operational and disposal plans is mandatory to mitigate potential risks.
Hazard Identification and Quantitative Data
This compound presents several health hazards. It is harmful if swallowed, may cause an allergic skin reaction, and is suspected of causing genetic defects and cancer.[1] It is also classified as a substance that, in contact with water, releases flammable gases.[1]
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈O₆ | PubChem[2] |
| Molecular Weight | 318.32 g/mol | PubChem[2] |
| GHS Hazard Statements | H261, H302, H317, H341, H351 | Sigma-Aldrich SDS[1] |
| Signal Word | Danger | Sigma-Aldrich SDS[1] |
Personal Protective Equipment (PPE) Protocol
The consistent and correct use of PPE is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory activities.
| Activity | Required PPE | Recommended Material/Standard |
| Weighing and Aliquoting (Dry Powder) | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, N95 or higher Respirator | ASTM D6978-05 rated gloves |
| Working with Solutions | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields | ASTM D6978-05 rated gloves |
| General Laboratory Operations | Nitrile Gloves, Lab Coat, Safety Glasses | Standard laboratory grade |
| Waste Disposal | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields | ASTM D6978-05 rated gloves |
All PPE should be donned before handling the compound and doffed in a designated area to prevent the spread of contamination.
Step-by-Step Handling and Operational Plan
1. Preparation and Engineering Controls:
-
All work with this compound, especially with the solid form, must be conducted in a certified chemical fume hood to avoid inhalation of dust.[1]
-
Ensure a safety shower and eyewash station are readily accessible.[3]
-
The work area should be kept dry as this compound reacts with water to release flammable gases.[1]
-
Handle and store under an inert gas and protect from moisture.[1]
2. Weighing and Reconstitution:
-
When weighing the solid compound, do so within a fume hood on a disposable weighing paper.
-
Use non-sparking tools.
-
To reconstitute, add the solvent slowly to the vial containing the this compound powder.
-
Cap the vial tightly and vortex until the solid is completely dissolved.
3. General Handling of Solutions:
-
When working with solutions of this compound, always wear the appropriate PPE as outlined in the table above.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands thoroughly after handling.[1]
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
For small spills of a solution, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.
-
For spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
Do not use water to clean up spills.[1]
-
Decontaminate the area with a suitable solvent (e.g., ethanol) and then wash with soap and water.
-
Report all spills to the laboratory supervisor and Environmental Health & Safety (EHS).
Caption: Workflow for handling a chemical spill of this compound.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
1. Waste Segregation:
-
Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed containers.
-
Do not mix this compound waste with other waste streams.
2. Container Labeling:
-
Label waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Reactive with Water").
3. Disposal Procedure:
-
Store waste containers in a designated, secure area away from water sources.
-
Dispose of the waste through your institution's EHS department or a licensed hazardous waste disposal company.[1][4][5]
-
Do not dispose of this compound down the drain or in the regular trash.[6]
By adhering to these detailed procedures, you can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before working with any hazardous chemical.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | C17H18O6 | CID 9948888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. web.uri.edu [web.uri.edu]
- 5. How to Dispose of Hazardous Pharmaceutical Waste | MWP [medicalwastepros.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
